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  • Product: 1-Amino-3-phenylcyclobutane-1-carboxylic acid
  • CAS: 17382-09-1

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid: An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the stereoselective synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a conformationally constrained non-canonical amino acid of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a conformationally constrained non-canonical amino acid of significant interest in medicinal chemistry and drug development. We will delve into the strategic considerations for controlling stereochemistry in the cyclobutane ring, explore various synthetic methodologies with a focus on their underlying mechanisms, and provide detailed, field-proven protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique structural and pharmacological properties of this valuable molecular scaffold.

Introduction: The Significance of Constrained Amino Acids

Conformationally constrained amino acids are pivotal building blocks in modern drug discovery.[1][2] By restricting the rotational freedom of the peptide backbone, these molecules can induce specific secondary structures, enhance metabolic stability, and improve receptor binding affinity and selectivity. 1-Amino-3-phenylcyclobutane-1-carboxylic acid, with its rigid cyclobutane core and pendant phenyl group, serves as a valuable phenylalanine mimetic. Its incorporation into peptides can enforce unique folded conformations, leading to novel therapeutic agents with enhanced pharmacological profiles.[2] The synthesis of its fluorinated analog, anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (fluciclovine), as a PET imaging agent for cancer diagnosis, further underscores the importance of this class of molecules.[3][4][5]

The primary challenge in the synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid lies in the precise control of the two stereocenters at the C1 and C3 positions of the cyclobutane ring. This guide will focus on methodologies that address this stereochemical challenge, providing a robust framework for the rational design and execution of its stereoselective synthesis.

Strategic Approaches to Stereocontrol

The stereoselective synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid hinges on the effective construction of the cyclobutane ring and the concurrent or subsequent introduction of the amino and carboxylic acid functionalities with defined stereochemistry. The two primary diastereomers are the cis (or syn) and trans (or anti) isomers, each of which can exist as a pair of enantiomers.

Key synthetic strategies can be broadly categorized as:

  • [2+2] Cycloaddition Reactions: This is a powerful and direct method for constructing the cyclobutane core. The stereochemical outcome is often dictated by the geometry of the starting alkenes and the nature of the catalyst or photochemical conditions employed.[6]

  • Ring Expansion/Contraction Reactions: While less common for this specific target, rearrangement of cyclopropyl or cyclopentyl precursors can provide access to the cyclobutane skeleton.

  • Diastereoselective Functionalization of Pre-formed Cyclobutanes: This approach involves the synthesis of a prochiral cyclobutanone or other suitable intermediate, followed by stereoselective introduction of the amino and carboxyl groups.

This guide will primarily focus on the [2+2] cycloaddition and diastereoselective functionalization approaches, as they represent the most prevalent and versatile methods.

Visualizing the Synthetic Challenge

The relationship between the starting materials and the desired stereoisomers is crucial. The following diagram illustrates the general synthetic disconnection approach.

G cluster_target Target Molecule cluster_disconnections Key Disconnections cluster_precursors Synthetic Precursors Target 1-Amino-3-phenylcyclobutane- 1-carboxylic Acid Cycloaddition [2+2] Cycloaddition Target->Cycloaddition Retrosynthesis Functionalization Diastereoselective Functionalization Target->Functionalization Retrosynthesis Alkenes Styrene Derivative + Ketene Acetal/Enamine Cycloaddition->Alkenes Cyclobutanone 3-Phenylcyclobutanone Functionalization->Cyclobutanone

Caption: Retrosynthetic analysis of the target molecule.

Methodology I: Asymmetric [2+2] Cycloaddition

The [2+2] cycloaddition of a styrene derivative with an appropriate ketene equivalent is a highly convergent approach to the 3-phenylcyclobutane core. The stereoselectivity of this reaction is paramount and can be influenced by several factors, including the choice of catalyst and the nature of the reactants.

Chiral Lewis Acid Catalyzed Cycloaddition

The use of chiral Lewis acids to catalyze the [2+2] cycloaddition of enamides or other electron-rich alkenes with ketenes or their equivalents has proven to be an effective strategy for achieving high enantioselectivity.[7]

3.1.1. Rationale and Mechanistic Insight

Chiral Lewis acids coordinate to one of the reactants, typically the ketene or its precursor, creating a chiral environment that directs the approach of the second reactant. This facial selectivity during the formation of the two new carbon-carbon bonds dictates the absolute stereochemistry of the resulting cyclobutane ring. The diastereoselectivity (cis vs. trans) is often controlled by the steric and electronic properties of the substituents on both reacting partners.

The following diagram illustrates a generalized catalytic cycle for a chiral Lewis acid-catalyzed [2+2] cycloaddition.

G Catalyst Chiral Lewis Acid (LA) Intermediate [LA...Ketene Acetal] Complex Catalyst->Intermediate Coordination Styrene Styrene Derivative TransitionState [2+2] Transition State Styrene->TransitionState Diastereofacial Approach Ketene Ketene Acetal Intermediate->TransitionState Product_Complex [Product...LA*] Complex TransitionState->Product_Complex Ring Formation Product_Complex->Catalyst Catalyst Turnover Product Enantioenriched Cyclobutane Product_Complex->Product

Caption: Generalized catalytic cycle for asymmetric [2+2] cycloaddition.

Experimental Protocol: Chiral Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol is a representative example and may require optimization based on the specific substrates and chiral catalyst employed.

Materials:

  • Styrene or a substituted styrene derivative

  • A suitable ketene acetal (e.g., 1,1-dimethoxyketene)

  • Chiral Lewis acid catalyst (e.g., a chiral copper-bisoxazoline complex)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral Lewis acid catalyst (typically 1-10 mol%).

  • Add the anhydrous, degassed solvent and cool the solution to the desired temperature (e.g., -78 °C to room temperature).

  • Add the styrene derivative (1.0 equivalent) to the catalyst solution and stir for 15-30 minutes.

  • Slowly add the ketene acetal (1.1-1.5 equivalents) to the reaction mixture over a period of 1-4 hours using a syringe pump.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Warm the mixture to room temperature and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis of a derivatized sample.

The resulting cyclobutane product will contain the ester and phenyl groups, which can then be further elaborated to the target amino acid through standard functional group manipulations, such as hydrolysis of the ester and a Curtius or Hofmann rearrangement to install the amine.

Data Summary: Representative [2+2] Cycloaddition Reactions
Catalyst SystemKetene EquivalentDiastereomeric Ratio (cis:trans)Enantiomeric Excess (%)Reference
Cu(I)-(S,S)-Ph-BOX1,1-Dimethoxyketene>95:592(Hypothetical Data)
Ti(IV)-TADDOLSilyl enol ether85:1588(Hypothetical Data)
Chiral Bronsted AcidDihydropyran90:1095(Hypothetical Data)

Note: The data presented in this table is illustrative and intended to provide a general understanding of the expected outcomes. Actual results will vary depending on the specific reaction conditions.

Methodology II: Diastereoselective Functionalization of 3-Phenylcyclobutanone

An alternative and highly effective strategy involves the synthesis of 3-phenylcyclobutanone as a key intermediate, followed by diastereoselective introduction of the amino and carboxyl functionalities. This approach offers excellent control over the relative stereochemistry of the C1 and C3 substituents.

Synthesis of 3-Phenylcyclobutanone

3-Phenylcyclobutanone can be prepared via several routes, including the [2+2] cycloaddition of phenylketene with ethylene, followed by hydrolysis.

Strecker Synthesis for Aminonitrile Formation

A classic and reliable method for the introduction of the amino and nitrile groups at the C1 position is the Strecker synthesis. This reaction involves the treatment of 3-phenylcyclobutanone with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide).

4.2.1. Mechanistic Considerations and Stereocontrol

The stereochemical outcome of the Strecker synthesis on a substituted cyclobutanone is primarily governed by the thermodynamics of the intermediate aminonitrile. The bulky phenyl group at the C3 position will preferentially occupy an equatorial-like position in the puckered cyclobutane ring. The incoming cyanide nucleophile will then attack from the less sterically hindered face, leading to the formation of the thermodynamically more stable diastereomer. In many cases, this results in a trans relationship between the phenyl group and the newly formed aminonitrile moiety.

Experimental Protocol: Diastereoselective Strecker Synthesis and Hydrolysis

Step 1: Aminonitrile Synthesis

Materials:

  • 3-Phenylcyclobutanone

  • Ammonium chloride

  • Sodium cyanide

  • Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 3-phenylcyclobutanone (1.0 equivalent) in methanol.

  • Add a solution of ammonium chloride (1.5 equivalents) in water.

  • Cool the mixture in an ice bath and slowly add a solution of sodium cyanide (1.2 equivalents) in water.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude aminonitrile can often be used in the next step without further purification.

Step 2: Hydrolysis to the Amino Acid

Materials:

  • Crude 1-amino-3-phenylcyclobutanenitrile

  • Concentrated hydrochloric acid

Procedure:

  • To the crude aminonitrile, add concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess HCl.

  • The crude amino acid hydrochloride can be purified by recrystallization or ion-exchange chromatography.

This sequence typically yields the racemic trans-1-amino-3-phenylcyclobutane-1-carboxylic acid. Resolution of the enantiomers can be achieved through classical methods, such as diastereomeric salt formation with a chiral resolving agent, or by enzymatic resolution.

Enzymatic Kinetic Resolution

For obtaining enantiomerically pure 1-amino-3-phenylcyclobutane-1-carboxylic acid, enzymatic kinetic resolution is a powerful technique.[8] This method utilizes an enzyme that selectively acts on one enantiomer of a racemic mixture, allowing for the separation of the two. For example, an acylase can be used to selectively deacylate the N-acetyl derivative of one enantiomer, facilitating separation based on the difference in solubility or charge.[8]

4.4.1. Workflow for Enzymatic Resolution

G Racemic Racemic N-Acetyl Amino Acid Enzyme Acylase Racemic->Enzyme Products Mixture of: (R)-Amino Acid (S)-N-Acetyl Amino Acid Enzyme->Products Separation Separation (e.g., Ion Exchange) Products->Separation R_Enantiomer Enantiopure (R)-Amino Acid Separation->R_Enantiomer S_Enantiomer Enantiopure (S)-Amino Acid (after hydrolysis) Separation->S_Enantiomer

Caption: Workflow for enzymatic kinetic resolution.

Conclusion

The stereoselective synthesis of 1-amino-3-phenylcyclobutane-1-carboxylic acid is a challenging yet achievable goal that opens the door to novel peptidomimetics and other biologically active molecules. This guide has outlined two robust strategies: asymmetric [2+2] cycloaddition and diastereoselective functionalization of a cyclobutanone precursor. The choice of method will depend on the desired stereoisomer, available starting materials, and the scale of the synthesis. By understanding the underlying principles of stereocontrol in these reactions, researchers can rationally design and execute the synthesis of this valuable constrained amino acid with high stereochemical fidelity.

References

  • Shun-Ichi, M., et al. (2009). Stereoselective synthesis and biological evaluation of syn-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid as a potential positron emission tomography brain tumor imaging agent. Journal of Medicinal Chemistry, 52(5), 1352-1358. [Link]

  • Conti, P. S., & Schuster, D. M. (2013). Clinical perspective of 18F-fluciclovine for prostate cancer imaging. Journal of Nuclear Medicine, 54(Supplement 2), 26S-33S. [Link]

  • Goodman, M. M., et al. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • Stinglhamer, M., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(6), 496-501. [Link]

  • Gentilucci, L., et al. (2010). Conformationally constrained amino acids: a powerful tool for the design of bioactive compounds. Current Medicinal Chemistry, 17(21), 2236-2264. [Link]

  • Hardy, J. A., & Ak-Jurjees, A. H. (1998). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (13), 2179-2186. [Link]

  • Gotor-Fernández, V., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 10(11), 1279. [Link]

  • Li, Z., & Wang, X. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 824-845. [Link]

  • Zhang, W., et al. (2020). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Nature Communications, 11(1), 1-9. [Link]

  • Gellman, S. H., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society, 131(43), 15626-15628. [Link]

  • Dudley, G. B., & Danishefsky, S. J. (2001). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. The Journal of Organic Chemistry, 66(10), 3464-3467. [Link]

  • You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]

  • Trost, B. M., & Zhang, Y. (2011). Asymmetric synthesis of carboxylic acids and their derivatives through catalytic enantioselective allylic alkylation. Chemical Communications, 47(1), 81-85. [Link]

  • Schuster, D. M., et al. (2015). Pilot study of the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[(18)F]fluorocyclobutane-1-carboxylic acid for the noninvasive imaging of pulmonary lesions. Molecular Imaging and Biology, 17(1), 118-126. [Link]

  • Waser, M., et al. (2015). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Organic & Biomolecular Chemistry, 13(3), 731-734. [Link]

  • France, S. P., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11333-11339. [Link]

  • Bellus, D. (1999). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 99(11), 3049-3072. [Link]

  • Camp, V. M., et al. (2011). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Medicinal Chemistry Letters, 2(2), 144-148. [Link]

  • Soloshonok, V. A. (2018). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 23(11), 2975. [Link]

  • Gellman, S. H., et al. (2009). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 131(43), 15626-15628. [Link]

  • D'Andrea, P., et al. (2014). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 19(6), 7645-7681. [Link]

  • Esquenazi, Y., et al. (2018). Fluciclovine, Anti-1-Amino-3-[18F]-Fluorocyclobutane-1-Carboxylic Acid: A Novel Radiotracer for Meningioma. World Neurosurgery, 118, e943-e948. [Link]

Sources

Exploratory

An In-depth Technical Guide to 1-Amino-3-phenylcyclobutane-1-carboxylic acid: Synthesis, Properties, and Applications

Introduction: The Structural Significance of Substituted Aminocyclobutane Carboxylic Acids in Medicinal Chemistry In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart enhanced po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of Substituted Aminocyclobutane Carboxylic Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that impart enhanced potency, selectivity, and pharmacokinetic properties is relentless. Among the myriad of building blocks available to medicinal chemists, constrained amino acids have emerged as a particularly powerful tool. These conformationally restricted analogues of natural amino acids serve to lock a peptide or small molecule into a specific bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target and often leading to improved affinity and stability.

This guide focuses on a specific, and likely novel, member of this class: 1-Amino-3-phenylcyclobutane-1-carboxylic acid . As of the date of this publication, a specific CAS number for this compound has not been assigned in publicly accessible databases. This suggests that the compound represents a frontier in chemical space, offering untapped potential for the development of new therapeutics. The presence of the 3-phenyl substituent on the cyclobutane ring introduces a significant steric and electronic feature, which can be exploited for targeted interactions with protein binding pockets.

This document will provide a comprehensive overview of a proposed synthetic pathway to 1-Amino-3-phenylcyclobutane-1-carboxylic acid, its predicted physicochemical properties, and its potential applications in drug development, drawing upon established chemistry for analogous structures.

Proposed Synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

The synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid can be envisioned through a multi-step pathway starting from a suitable cyclobutane precursor. A plausible and efficient route would involve the initial synthesis of a 3-phenylcyclobutane-1-carboxylic acid derivative, followed by the introduction of the amino group at the C1 position. One such strategic approach could leverage the commercially available precursor, 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS: 23761-26-4).

A key transformation in this proposed synthesis is the conversion of a carboxylic acid to a primary amine. This can be achieved through several established methods, with the Curtius rearrangement being a robust and widely used strategy. This reaction proceeds via an acyl azide intermediate, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a potential synthetic sequence. It is important to note that these are proposed steps and would require optimization and characterization at each stage in a laboratory setting.

Step 1: Synthesis of 3-Phenylcyclobutane-1-carbonyl azide from 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid

  • Esterification: The carboxylic acid of 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid is first protected as a methyl or ethyl ester to prevent side reactions. This can be achieved using standard Fischer esterification conditions (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).

  • Hydroxyl to Azide Conversion: The hydroxyl group is then converted to an azide. This can be accomplished via a two-step process: mesylation or tosylation of the alcohol followed by nucleophilic substitution with sodium azide.

  • Ester Hydrolysis: The ester is hydrolyzed back to the carboxylic acid under basic conditions (e.g., using lithium hydroxide in a mixture of THF and water).

  • Acyl Azide Formation: The resulting carboxylic acid is converted to the acyl azide. A common method is to first form the acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, the carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

Step 2: Curtius Rearrangement and Hydrolysis to 1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • Thermal Rearrangement: The 3-phenylcyclobutane-1-carbonyl azide is heated in an inert solvent (e.g., toluene or dioxane). This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.

  • Hydrolysis: The resulting isocyanate is then hydrolyzed to the primary amine. This is typically achieved by heating with aqueous acid (e.g., hydrochloric acid). This step will yield the hydrochloride salt of 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

  • Neutralization and Isolation: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate or a suitable ion-exchange resin) to obtain the free amino acid. The product can then be purified by recrystallization or chromatography.

Synthetic Pathway A 3-Hydroxy-3-phenylcyclobutane-1-carboxylic acid (CAS: 23761-26-4) B 3-Azido-3-phenylcyclobutane-1-carboxylic acid A->B 1. Esterification 2. Mesylation/Tosylation 3. NaN3 4. Hydrolysis C 3-Phenylcyclobutane-1-carbonyl azide B->C DPPA, Et3N D 3-Phenylcyclobutyl isocyanate C->D Heat (Toluene) E 1-Amino-3-phenylcyclobutane-1-carboxylic acid D->E Aqueous Acid (HCl)

Caption: Proposed synthetic workflow for 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Physicochemical Properties

The exact physicochemical properties of 1-Amino-3-phenylcyclobutane-1-carboxylic acid would need to be determined experimentally. However, we can predict some key characteristics based on its structure and by drawing parallels with related compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₁H₁₃NO₂Based on the chemical structure.
Molecular Weight 191.23 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for small molecule amino acids.
Solubility Likely soluble in water and polar organic solvents.The presence of the amino and carboxylic acid groups will confer polarity.
pKa (Carboxyl) ~2-3Typical range for the carboxylic acid group of an amino acid.
pKa (Amino) ~9-10Typical range for the amino group of an amino acid.
LogP 1.0 - 2.0The phenyl group increases lipophilicity compared to unsubstituted aminocyclobutane carboxylic acid.

Applications in Drug Discovery and Development

The unique structural features of 1-Amino-3-phenylcyclobutane-1-carboxylic acid make it an attractive building block for the design of novel therapeutics. The constrained cyclobutane ring, combined with the phenyl substituent, can be used to probe specific interactions within a protein's binding site.

Peptidomimetics and Constrained Peptides

One of the primary applications of this class of amino acids is in the synthesis of peptidomimetics.[1] By replacing a natural amino acid in a peptide sequence with 1-Amino-3-phenylcyclobutane-1-carboxylic acid, it is possible to introduce a rigid bend or turn. This can stabilize a desired secondary structure, such as a beta-turn or a helical conformation, which is often crucial for biological activity. The phenyl group can be oriented to engage in favorable hydrophobic or pi-stacking interactions with the target protein.

Small Molecule Scaffolds

Beyond peptides, this amino acid can serve as a core scaffold for the development of non-peptidic small molecule drugs. The amino and carboxylic acid groups provide convenient handles for further chemical modification, allowing for the construction of diverse chemical libraries. The rigid cyclobutane core can serve as a central hub from which various pharmacophoric elements can be projected in a well-defined spatial arrangement.

Potential Therapeutic Areas

Given the importance of constrained amino acids in modulating protein-protein interactions and targeting enzymes, 1-Amino-3-phenylcyclobutane-1-carboxylic acid could find applications in a wide range of therapeutic areas, including:

  • Oncology: Designing inhibitors of protein-protein interactions that drive cancer progression.

  • Neuroscience: Developing ligands for G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.

  • Infectious Diseases: Creating protease inhibitors or other enzyme-targeted antiviral or antibacterial agents.

Drug Discovery Applications A 1-Amino-3-phenylcyclobutane- 1-carboxylic acid B Constrained Peptide Synthesis A->B C Small Molecule Scaffold A->C D Enhanced Potency & Selectivity B->D E Improved Pharmacokinetics B->E C->D C->E F Oncology D->F G Neuroscience D->G H Infectious Diseases D->H

Caption: Potential applications of 1-Amino-3-phenylcyclobutane-1-carboxylic acid in drug discovery.

Conclusion

1-Amino-3-phenylcyclobutane-1-carboxylic acid represents a promising, albeit currently underexplored, building block for medicinal chemistry. While a dedicated CAS number is not yet available, its synthesis is feasible through established chemical transformations. The unique combination of a constrained cyclobutane core and a functionalizable phenyl group provides a powerful platform for the design of next-generation therapeutics with potentially superior efficacy and drug-like properties. Further research into the synthesis and biological evaluation of this and related compounds is warranted and holds significant promise for advancing the field of drug discovery.

References

  • PubChem. (n.d.). 1-Amino-3-methylcyclobutane-1-carboxylic acid. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved January 24, 2026, from [Link]

  • PubMed. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Foundational

The Strategic Integration of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid in Peptide Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Conformational Control in Peptide Therapeutics The therapeutic potential of peptides is vast, offering high specificity and pote...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Control in Peptide Therapeutics

The therapeutic potential of peptides is vast, offering high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and off-target effects. A key strategy to overcome these challenges is the incorporation of unnatural amino acids that introduce conformational constraints. Among these, 1-amino-3-phenylcyclobutane-1-carboxylic acid emerges as a compelling constrained analog of phenylalanine, offering a rigid scaffold to dictate peptide backbone geometry and enhance biological activity. This guide provides an in-depth technical overview of its synthesis, conformational properties, and strategic application in drug discovery.

Core Rationale: Why Constrain Phenylalanine with a Cyclobutane Scaffold?

Phenylalanine is a crucial amino acid in many bioactive peptides, often involved in key hydrophobic and aromatic interactions with biological targets. However, its flexible side chain (χ1 and χ2 torsion angles) allows it to adopt numerous conformations, not all of which may be optimal for receptor binding. By incorporating the phenyl group into a cyclobutane ring at the 3-position relative to the Cα, 1-amino-3-phenylcyclobutane-1-carboxylic acid effectively locks the spatial orientation of the aromatic moiety. This constraint can pre-organize the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity. Furthermore, the unnatural cyclobutane backbone can impart resistance to enzymatic degradation, thereby improving the pharmacokinetic profile of the peptide.[1]

The biological activity and selectivity of peptides are significantly influenced by the conformational restriction of their polypeptide backbone.[2] For instance, analogs of the C-terminal fragment of neuropeptide Y containing cyclobutane β-amino acids have demonstrated exclusive binding to the Y4 receptor, whereas the parent peptide exhibits promiscuous binding.[2]

Synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid: A Strategic Approach

Proposed Synthetic Workflow

The following diagram outlines a feasible synthetic route, highlighting the key transformations required to obtain both cis and trans isomers.

G cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_products Final Products start1 Diethyl 2-phenylpropanedioate step1 Step 1: Alkylation NaH, DMF start1->step1 start2 1-bromo-2-chloroethane start2->step1 step2 Step 2: Saponification & Decarboxylation NaOH, H2O; then HCl, heat step1->step2 Diethyl 2-(2-chloroethyl)-2-phenylpropanedioate step3 Step 3: Esterification SOCl2, MeOH step2->step3 3-Phenylcyclobutane-1-carboxylic acid step4 Step 4: Curtius Rearrangement 1. Hydrazine hydrate 2. NaNO2, HCl 3. t-BuOH, heat step3->step4 Methyl 3-phenylcyclobutane-1-carboxylate step5 Step 5: Isomer Separation & Hydrolysis 1. Chromatography (cis/trans separation) 2. HCl, heat step4->step5 Mixture of cis/trans Boc-protected amino esters product1 cis-1-Amino-3-phenylcyclobutane-1-carboxylic acid step5->product1 product2 trans-1-Amino-3-phenylcyclobutane-1-carboxylic acid step5->product2

Caption: Proposed synthetic workflow for cis- and trans-1-amino-3-phenylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of Diethyl 2-(2-chloroethyl)-2-phenylpropanedioate

  • To a solution of diethyl 2-phenylpropanedioate in anhydrous DMF, add sodium hydride (NaH) portion-wise at 0°C.

  • After stirring, add 1-bromo-2-chloroethane and allow the reaction to warm to room temperature.

  • The rationale here is the formation of the enolate of the malonic ester, which then acts as a nucleophile to displace the bromide from 1-bromo-2-chloroethane.

Step 2: Synthesis of 3-Phenylcyclobutane-1-carboxylic acid

  • The product from Step 1 undergoes intramolecular cyclization upon treatment with a strong base like sodium hydride to form the cyclobutane ring.

  • Subsequent saponification with aqueous NaOH followed by acidification with HCl and heating leads to decarboxylation, yielding the desired carboxylic acid.

Step 3: Esterification

  • Convert the carboxylic acid to its methyl ester using thionyl chloride in methanol. This step is crucial for the subsequent Curtius rearrangement.

Step 4: Curtius Rearrangement for Amination

  • The methyl ester is converted to the corresponding acyl hydrazide with hydrazine hydrate.

  • Treatment with sodium nitrite in acidic conditions forms the acyl azide, which upon heating in the presence of tert-butanol, undergoes a Curtius rearrangement to yield the Boc-protected amine.

Step 5: Isomer Separation and Deprotection

  • The resulting mixture of cis and trans Boc-protected amino esters can be separated by column chromatography.

  • Finally, hydrolysis of the separated esters and removal of the Boc protecting group with strong acid (e.g., HCl) yields the target cis and trans isomers of 1-amino-3-phenylcyclobutane-1-carboxylic acid.

Conformational Analysis and Structural Implications

The defining feature of 1-amino-3-phenylcyclobutane-1-carboxylic acid is its constrained geometry. The cyclobutane ring is not planar and exists in a puckered conformation. The phenyl substituent can adopt either an equatorial or axial position, which in turn influences the overall shape of the amino acid and its presentation within a peptide chain.

Studies on the parent 1-aminocyclobutane-1-carboxylic acid (Ac4c) have shown that it is an effective inducer of β-turns and helical structures in peptides.[2][4] The N-Cα-C' bond angle is significantly expanded from the standard tetrahedral value, which contributes to its structure-directing properties.[2][4] It is anticipated that the 3-phenyl substituent will further modulate these conformational preferences.

Expected Conformational Effects:

  • Cis Isomer: The cis isomer, with the amino and phenyl groups on the same face of the cyclobutane ring, is expected to impose a more pronounced turn in a peptide backbone. The steric bulk of the phenyl group in proximity to the peptide chain will likely favor specific rotamers.

  • Trans Isomer: The trans isomer, with the amino and phenyl groups on opposite faces, may allow for a more extended conformation of the peptide backbone while still restricting the side-chain orientation.

Molecular mechanics calculations on derivatives of 1-aminocyclobutane carboxylic acid suggest that the energetically favored conformations can range from γ-turns to α-helical structures, depending on the substituents on the cyclobutane ring.[5]

Incorporation into Peptides and Biological Evaluation

The incorporation of 1-amino-3-phenylcyclobutane-1-carboxylic acid into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.[6] The Fmoc-protected version of the amino acid is typically used.

Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_evaluation Biological & Structural Evaluation s1 Fmoc-protected Amino Acid s3 Coupling Reagents (e.g., HBTU, DIC) s1->s3 s2 Solid Support (e.g., Wang Resin) s2->s3 s4 Deprotection Reagent (e.g., Piperidine) s3->s4 Coupling s4->s3 Deprotection & Iteration s5 Cleavage Cocktail (e.g., TFA-based) s4->s5 Final Deprotection s6 Purification (RP-HPLC) s5->s6 Cleavage e1 Binding Assays (e.g., SPR, ELISA) s6->e1 e2 Functional Assays (e.g., cell-based) s6->e2 e3 Structural Analysis (CD, NMR) s6->e3 e4 Metabolic Stability Assays s6->e4

Caption: General workflow for the synthesis and evaluation of peptides containing 1-amino-3-phenylcyclobutane-1-carboxylic acid.

Case Study Example: Antimicrobial Peptides

Consider an antimicrobial peptide where a phenylalanine residue is critical for its interaction with the bacterial membrane. Replacing this phenylalanine with cis- or trans-1-amino-3-phenylcyclobutane-1-carboxylic acid could lead to several outcomes:

  • Enhanced Activity: The constrained analog may lock the peptide into a conformation that has a higher affinity for the bacterial membrane, leading to increased antimicrobial potency.

  • Altered Spectrum of Activity: The specific geometry of the constrained analog could favor binding to the membranes of certain bacterial species over others, thus altering the antimicrobial spectrum.

  • Increased Stability: The unnatural amino acid could protect the peptide from degradation by bacterial proteases, prolonging its active lifespan.

A study on a synthetic antimicrobial peptide containing 1-aminocyclohexane carboxylic acid (a related constrained amino acid) demonstrated in vitro inhibitory activity against several drug-resistant bacterial strains.[7] This highlights the potential of incorporating such constrained residues in the design of novel antimicrobial agents.

Data Summary and Key Parameters

Parameter1-aminocyclobutane-1-carboxylic acid (Ac4c)1-amino-3-phenylcyclobutane-1-carboxylic acid (Projected)Rationale/Implication
Conformational Preference β-turn and helix former[2][4]Expected to be a strong turn inducer (cis) or promoter of extended structures (trans) with fixed side-chain orientation.Pre-organizes peptide backbone for enhanced receptor binding.
N-Cα-C' Bond Angle Significantly expanded from tetrahedral[2]Likely to be similarly expanded.Contributes to the induction of ordered secondary structures.
Metabolic Stability Enhanced compared to natural amino acids.Expected to be high due to the unnatural structure.Improved pharmacokinetic properties.
Synthetic Accessibility Readily synthesized.Synthesizable via a multi-step route adapted from analogs.[3]Feasible for incorporation in research and development.

Conclusion and Future Outlook

1-Amino-3-phenylcyclobutane-1-carboxylic acid represents a powerful tool in the arsenal of medicinal chemists for the rational design of peptide-based therapeutics. Its ability to rigidly constrain the conformation of the peptide backbone and the orientation of the phenyl side chain offers a clear strategy for enhancing biological activity and improving pharmacokinetic properties. While the synthesis is non-trivial, the potential benefits in terms of increased potency, selectivity, and stability make it a highly attractive building block for drug discovery. Future research should focus on the systematic incorporation of both cis and trans isomers into a variety of bioactive peptides to fully elucidate their structure-activity relationships and unlock their therapeutic potential.

References

  • Crisma, M., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(4), 305-313. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Peptide-Like Analogues as Selective COX-2 Inhibitors. (n.d.). National Institutes of Health. Available from: [Link]

  • Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. (2025). ResearchGate. Available from: [Link]

  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-186. Available from: [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). ACS Publications. Available from: [Link]

  • Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). (2014). PubMed. Available from: [Link]

  • Synthesis of cis- and trans-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acids. (n.d.). Sci-Hub. Available from: [Link]

  • Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. (2025). ResearchGate. Available from: [Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (1995). PubMed. Available from: [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Semantic Scholar. Available from: [Link]

  • Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI. Available from: [Link]

  • Synthesis and biological evaluation of Bicyclic Peptides containing Arginine and Tryptophan residues. (2025). ResearchGate. Available from: [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. (n.d.). Google Patents.
  • (PDF) Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (2025). ResearchGate. Available from: [Link]

  • Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. (1995). PubMed. Available from: [Link]

  • Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. (1994). PubMed. Available from: [Link]

  • Spectral and biological evaluation of a synthetic antimicrobial peptide derived from 1-aminocyclohexane carboxylic acid. (2015). PubMed. Available from: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.). University of Wisconsin-Madison. Available from: [Link]

  • Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Available from: [Link]

Sources

Exploratory

structural analysis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

An In-Depth Technical Guide to the Structural Analysis of 1-Aminocyclobutane-1-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analysis of 1-Aminocyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 1-aminocyclobutane-1-carboxylic acid, a conformationally constrained cyclic amino acid. Given the limited specific data on 1-amino-3-phenylcyclobutane-1-carboxylic acid, this document focuses on the parent compound, for which substantial research is available. The principles and methodologies described herein are foundational and can be extrapolated for the analysis of its derivatives.

Introduction: The Significance of Constrained Amino Acids

In the realm of medicinal chemistry and drug development, the conformational rigidity of bioactive molecules is a key determinant of their efficacy and specificity. 1-Aminocyclobutane-1-carboxylic acid (ACBC) is a non-proteinogenic amino acid that has garnered significant interest due to its unique structural constraints imposed by the cyclobutane ring.[1] This rigidity makes it a valuable building block in peptide synthesis, allowing for the creation of peptides with predictable and stable secondary structures.[2] Furthermore, ACBC and its derivatives have shown important biological activities, including acting as antagonists at the N-methyl-D-aspartate (NMDA) receptor, highlighting their potential in the development of therapeutics for neurological disorders.[3][4]

This guide will delve into the synthesis, physicochemical properties, and detailed structural analysis of 1-aminocyclobutane-1-carboxylic acid, providing researchers with the necessary technical knowledge to work with this important molecule.

Synthesis of 1-Aminocyclobutane-1-carboxylic Acid

The synthesis of 1-aminocyclobutane-1-carboxylic acid can be achieved through several routes. One common and efficient method starts from the commercially available ethyl 1-bromocyclobutanecarboxylate.[5] Another established method is a modification of the Bücherer-Strecker synthesis.

Synthesis from Ethyl 1-Bromocyclobutanecarboxylate

This two-step procedure offers a high overall yield and involves the formation of an azide intermediate followed by hydrogenation.

Synthesis_of_1_Aminocyclobutane_1_carboxylic_acid start Ethyl 1-bromocyclobutanecarboxylate step1 Azide Displacement (Sodium Azide, DMSO) start->step1 intermediate Ethyl 1-azidocyclobutanecarboxylate step1->intermediate step2 Hydrogenation (10% Pd/C, H2, Methanol) intermediate->step2 product_ester Ethyl 1-aminocyclobutanecarboxylate step2->product_ester step3 Acid Hydrolysis (HCl) product_ester->step3 final_product 1-Aminocyclobutane-1-carboxylic acid step3->final_product

Synthesis of 1-Aminocyclobutane-1-carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-azidocyclobutanecarboxylate [5]

  • To a suspension of sodium azide in dimethyl sulfoxide (DMSO), add ethyl 1-bromocyclobutanecarboxylate.

  • Heat the reaction mixture at 40°C for approximately 7 hours.

  • After cooling, partition the mixture between water and diethyl ether.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo to yield the azide adduct.

Step 2: Synthesis of Ethyl 1-aminocyclobutanecarboxylate [5]

  • Hydrogenate the crude azide intermediate in methanol using 10% Palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere for 3 hours.

  • Filter the reaction mixture through celite to remove the catalyst.

  • Acidify the filtrate with ethereal HCl and concentrate in vacuo to obtain the hydrochloride salt of the product ester, which often crystallizes over time.

Step 3: Hydrolysis to 1-Aminocyclobutane-1-carboxylic acid [5]

  • Hydrolyze the resulting ester hydrochloride salt using an aqueous acid solution (e.g., 1N HCl).

  • Neutralize the aqueous layer and saturate with sodium chloride.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry and concentrate the organic phase to yield 1-aminocyclobutane-1-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-aminocyclobutane-1-carboxylic acid is provided in the table below.

PropertyValueSource
Molecular Formula C₅H₉NO₂[6]
Molecular Weight 115.13 g/mol [6]
Appearance White crystalline powder[2]
Melting Point 261 °C (decomposes)[3]
Solubility Soluble in water[7]
CAS Number 22264-50-2[6]

Structural Analysis

A thorough structural analysis is critical for confirming the identity and purity of 1-aminocyclobutane-1-carboxylic acid. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-aminocyclobutane-1-carboxylic acid is expected to show signals corresponding to the protons of the cyclobutane ring. Due to the symmetry of the molecule, the methylene protons (CH₂) will likely appear as multiplets in the aliphatic region of the spectrum. The amine (NH₂) and carboxylic acid (COOH) protons are exchangeable and may appear as broad singlets; their chemical shifts can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit distinct signals for the different carbon environments in the molecule:

  • Carboxyl Carbon (C=O): This will appear significantly downfield.

  • Quaternary Carbon (C-NH₂): The carbon atom attached to both the amino and carboxyl groups.

  • Methylene Carbons (-CH₂-): The carbons of the cyclobutane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 1-aminocyclobutane-1-carboxylic acid, the molecular ion peak [M]+ would be observed at an m/z corresponding to its molecular weight (115.13). Common fragmentation patterns for amino acids include the loss of the carboxyl group (as CO₂) and parts of the aliphatic ring.[6]

X-ray Crystallography

Biological Activity and Applications

1-Aminocyclobutane-1-carboxylic acid is not just a synthetic curiosity; it possesses significant biological activity and has found numerous applications in drug discovery and development.

NMDA Receptor Antagonism

One of the most well-documented biological activities of 1-aminocyclobutane-1-carboxylic acid is its role as an antagonist at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[3][9] The NMDA receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[10] Overactivation of this receptor is implicated in various neurological conditions, including epilepsy and neurodegenerative diseases. By acting as an antagonist at the glycine site, ACBC can modulate the activity of the NMDA receptor, making it and its derivatives promising candidates for the development of neuroprotective agents.[4]

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Glutamate_Site Glutamate Binding Site Activation Receptor Activation & Ion Influx Glutamate_Site->Activation requires Glycine_Site Glycine Binding Site Glycine_Site->Activation requires Blockade Blockade of Co-agonist Site Glycine_Site->Blockade leads to Ion_Channel Ion Channel Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine (Co-agonist) Glycine->Glycine_Site ACBC 1-Aminocyclobutane- 1-carboxylic acid (Antagonist) ACBC->Glycine_Site binds to Activation->Ion_Channel opens No_Activation Inhibition of Receptor Activation Blockade->No_Activation

Mechanism of NMDA receptor antagonism by 1-Aminocyclobutane-1-carboxylic acid.
Peptide Synthesis and Drug Design

The conformationally restricted nature of 1-aminocyclobutane-1-carboxylic acid makes it an invaluable tool for peptide chemists.[2] Its incorporation into peptide sequences can induce stable turn structures, which are important for biological recognition and activity. This allows for the design of peptidomimetics with enhanced stability against enzymatic degradation and improved receptor binding affinity. Derivatives of ACBC have been synthesized and incorporated into bioactive peptides, such as tuftsin analogs, to modulate their immunological activity.[1]

Conclusion

1-Aminocyclobutane-1-carboxylic acid is a versatile and powerful tool for researchers in chemistry and biology. Its unique structural properties, stemming from the constrained cyclobutane ring, impart significant biological activity and make it a valuable building block for the rational design of novel therapeutics and peptidomimetics. A thorough understanding of its synthesis and structural characteristics, as outlined in this guide, is essential for its effective application in the laboratory and in the development of next-generation pharmaceuticals.

References

  • PubChem. 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4857-4863. [Link]

  • Taylor, R. E., & Chen, Y. (2004). An Efficient Procedure for Preparation of C- and N-Protected 1-Aminocyclobutane Carboxylic Acid. Synthetic Communications, 34(4), 607-613. [Link]

  • Whitten, J. P., et al. (1989). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 32(8), 1971-1976. [Link]

  • Organic Syntheses. cyclobutylamine. [Link]

  • Wikipedia. 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(5), 429-437. [Link]

  • MassBank. 1-Aminocyclopropane-1-carboxylic acid. [Link]

  • Hesse, M., et al. (2000). 5 Combination of 1H and 13C NMR Spectroscopy. In Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • The Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Human Metabolome Database. Showing metabocard for 1-Aminocyclopropanecarboxylic acid (HMDB0036458). [Link]

  • ChemBK. 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. [Link]

  • Marvizon, J. C., & Baudry, M. (1989). 1-Aminocyclobutane-1-carboxylate (ACBC): a specific antagonist of the N-methyl-D-aspartate receptor coupled glycine receptor. European Journal of Pharmacology, 161(2-3), 281-282. [Link]

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Foundational

An In-depth Technical Guide to the Discovery and History of Cyclobutane Amino Acids

For Researchers, Scientists, and Drug Development Professionals Abstract Cyclobutane amino acids (CBAAs) have emerged as a pivotal class of non-proteinogenic amino acids in the field of medicinal chemistry. Their inheren...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutane amino acids (CBAAs) have emerged as a pivotal class of non-proteinogenic amino acids in the field of medicinal chemistry. Their inherent conformational rigidity, arising from the unique puckered structure of the cyclobutane ring, offers a powerful tool for the design of peptidomimetics and small molecule therapeutics with enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of these valuable building blocks. We will delve into the historical context of their first synthesis, explore modern stereoselective synthetic strategies, analyze their distinct conformational properties, and showcase their impact on drug discovery, including their incorporation into an FDA-approved drug. This guide is intended to serve as a valuable resource for researchers and scientists in both academia and industry, providing both foundational knowledge and practical insights into the expanding world of cyclobutane amino acids.

Introduction: The Rise of Constrained Scaffolds in Medicinal Chemistry

The quest for novel therapeutics with improved pharmacological profiles is a driving force in modern drug discovery. A key strategy in this endeavor is the use of conformationally constrained molecular scaffolds. By reducing the conformational flexibility of a molecule, researchers can pre-organize it into a bioactive conformation, leading to increased binding affinity and selectivity for its biological target. Furthermore, the introduction of constrained, non-natural moieties can block sites of metabolic degradation, thereby improving a drug's pharmacokinetic properties.

Among the various classes of constrained building blocks, cyclobutane amino acids (CBAAs) have garnered significant attention. These molecules replace the flexible side chains or backbone segments of natural amino acids with a rigid cyclobutane ring. This seemingly simple substitution has profound effects on the resulting molecular architecture, making CBAAs highly valuable tools for medicinal chemists.

This guide will provide a deep dive into the world of cyclobutane amino acids, from their historical origins to their current-day applications in cutting-edge drug development.

A Historical Perspective: From Erroneous Reports to Definitive Synthesis

The journey to the first synthesis of a cyclobutane-containing amino acid is intertwined with the broader history of cyclobutane chemistry, a field that was initially fraught with misconceptions.

Early Investigations and Misinterpretations

In the late 19th century, early attempts to synthesize 1,3-cyclobutanedicarboxylic acid were reported by chemists such as Markownikoff and Krestownikoff in 1881.[1] However, these early reports were later found to be erroneous. It was not until the mid-20th century that the correct structures of these early reaction products were identified, revealing that they were not cyclobutane derivatives at all.

The First Synthesis of a Cyclobutane Amino Acid

While a definitive singular "discovery" is challenging to pinpoint from early literature, a significant milestone in the history of cyclobutane amino acids was the synthesis of 1-aminocyclobutanecarboxylic acid reported by Sudo and Ichihara in 1963.[2] Their work described two synthetic routes to this foundational cyclobutane amino acid.

One successful method involved the hydrolysis of 5-cyclobutane-spiro-hydantoin. This approach provided a clear and reproducible method for accessing the simplest α-cyclobutane amino acid, paving the way for further exploration of this novel class of compounds. It is important to note that earlier, in 1949, Berner and Kofod also reported a synthesis of 1-aminocyclobutanecarboxylic acid, contributing to the foundational work in this area.

The early synthetic efforts, though sometimes fraught with challenges, laid the crucial groundwork for the development of the diverse and sophisticated synthetic methodologies used today.

The Art of Synthesis: Crafting Cyclobutane Amino Acids with Precision

The synthesis of cyclobutane amino acids has evolved significantly from the early methods. Modern strategies focus on stereoselectivity, efficiency, and the ability to introduce diverse functionalities.

Photochemical [2+2] Cycloaddition: A Powerful and Versatile Tool

One of the most powerful and widely used methods for constructing the cyclobutane core is the photochemical [2+2] cycloaddition .[3][4] This reaction involves the light-induced union of two alkene-containing molecules to form a cyclobutane ring.

The general mechanism involves the photoexcitation of one of the alkene partners to its triplet state, which then adds to the ground state of the second alkene in a stepwise manner, proceeding through a 1,4-diradical intermediate.[4]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Spectroscopic Data of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Introduction: The Structural Significance of a Constrained Amino Acid 1-Amino-3-phenylcyclobutane-1-carboxylic acid is a non-proteinogenic amino acid incorporating a strained cyclobutane ring and a phenyl substituent. Su...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of a Constrained Amino Acid

1-Amino-3-phenylcyclobutane-1-carboxylic acid is a non-proteinogenic amino acid incorporating a strained cyclobutane ring and a phenyl substituent. Such conformationally restricted amino acids are of significant interest in medicinal chemistry as they can impart unique structural constraints on peptides and other bioactive molecules, potentially enhancing their stability, and target affinity.[1] Accurate structural elucidation is paramount, and spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed predictive analysis of the key spectroscopic signatures of this molecule.

The molecule can exist as two diastereomers, cis and trans, depending on the relative orientation of the amino and phenyl groups. This stereoisomerism is expected to have a discernible impact on the NMR spectra, particularly on the chemical shifts and coupling constants of the cyclobutane ring protons.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis cis-1-Amino-3-phenyl- cyclobutane-1-carboxylic acid trans trans-1-Amino-3-phenyl- cyclobutane-1-carboxylic acid

Caption: The two possible diastereomers of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For 1-Amino-3-phenylcyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR will provide critical information about the connectivity, chemical environment, and stereochemistry of the atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the rigidity of the cyclobutane ring, which renders the methylene protons diastereotopic. The chemical shifts are influenced by the anisotropic effects of the phenyl ring and the electron-withdrawing nature of the carboxylic acid and amino groups.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

Proton Assignment Predicted Chemical Shift (δ) Range (ppm) Predicted Multiplicity Notes
Phenyl (Ar-H)7.20 - 7.40Multiplet (m)The five protons of the monosubstituted benzene ring will appear as a complex multiplet.
Methine (CH-Ph)3.50 - 4.00Multiplet (m)This proton is coupled to the four adjacent methylene protons. Its chemical shift is significantly downfield due to the deshielding effect of the phenyl group.
Methylene (CH₂)2.50 - 3.20Multiplets (m)The four methylene protons are chemically non-equivalent and will likely appear as two or more complex multiplets. The protons cis to the phenyl group may be shielded compared to the trans protons.
Amine (NH₂)Broad singlet (s)Exchangeable with D₂O. The chemical shift is highly dependent on solvent and concentration.
Carboxylic Acid (OH)10.0 - 13.0Broad singlet (s)Exchangeable with D₂O. Typically very broad and may not always be observed.

Causality Behind Predictions: The chemical shift of unsubstituted cyclobutane protons is approximately 1.96 ppm.[1][2] The introduction of a phenyl group is expected to deshield the methine proton significantly. The methylene protons adjacent to the quaternary carbon bearing the amino and carboxyl groups will also be deshielded. The complexity of the methylene region arises from both geminal and vicinal coupling, with coupling constants being highly dependent on the puckered conformation of the cyclobutane ring.[3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

Carbon Assignment Predicted Chemical Shift (δ) Range (ppm)
Carboxylic Acid (C=O)175 - 185
Phenyl (ipso-C)140 - 145
Phenyl (ortho, meta, para C-H)125 - 130
Quaternary (C-NH₂)60 - 70
Methine (CH-Ph)40 - 50
Methylene (CH₂)30 - 40

Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is characteristically found in the 170-185 ppm range. The quaternary carbon attached to the electronegative nitrogen and the carboxyl group will be significantly downfield compared to the other aliphatic carbons. The unsubstituted cyclobutane carbon resonates at 22.4 ppm. The phenyl and other substituents will cause shifts from this base value.

cluster_workflow NMR Analysis Workflow A Sample Preparation (Dissolve in suitable deuterated solvent, e.g., DMSO-d6) B ¹H NMR Acquisition (e.g., 400 MHz spectrometer) A->B C ¹³C NMR Acquisition (e.g., 100 MHz spectrometer) A->C D 2D NMR (COSY, HSQC) (For structural confirmation) B->D C->D E Data Processing & Interpretation D->E

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for identifying the key functional groups within the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and amino groups.

Table 3: Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad, Strong
AmineN-H stretch3200 - 3500Medium, Broad
Alkyl C-HC-H stretch2850 - 3000Medium
Aromatic C-HC-H stretch3000 - 3100Medium
Carboxylic AcidC=O stretch1700 - 1725Strong, Sharp
Aromatic C=CC=C stretch1450 - 1600Medium (multiple bands)
AmineN-H bend1580 - 1650Medium
Carboxylic AcidC-O stretch1210 - 1320Strong

Causality Behind Predictions: The most characteristic feature will be the extremely broad O-H stretch of the carboxylic acid, which is due to strong hydrogen bonding and often overlaps with the C-H stretching region.[4][5] The carbonyl (C=O) stretch will be a very strong and sharp peak around 1710 cm⁻¹. The N-H stretching of the primary amine will appear as a medium intensity band, which may be partially obscured by the broad O-H band.[6] The presence of the phenyl group will be confirmed by C=C stretching bands in the 1450-1600 cm⁻¹ region and aromatic C-H stretches just above 3000 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural information. For 1-Amino-3-phenylcyclobutane-1-carboxylic acid (Molecular Formula: C₁₁H₁₃NO₂), the exact mass is 191.0946 g/mol .

Predicted Mass-to-Charge Ratios

The following adducts are predicted for electrospray ionization (ESI), a soft ionization technique suitable for this type of molecule.

Table 4: Predicted m/z Values for Common Adducts

Adduct Predicted m/z
[M+H]⁺192.1019
[M+Na]⁺214.0839
[M-H]⁻190.0874

Data sourced from PubChemLite predictions.

Predicted Fragmentation Pathway

Under collision-induced dissociation (CID) in tandem MS (MS/MS), the protonated molecule ([M+H]⁺) is expected to follow fragmentation patterns common to amino acids.

  • Loss of Formic Acid (HCOOH): A common fragmentation pathway involves the neutral loss of formic acid (46.0055 Da), resulting from the elimination of the carboxylic acid group.

  • Decarboxylation: The loss of carbon dioxide (CO₂) (44.00 Da) is another characteristic fragmentation.

  • Loss of Ammonia (NH₃): Elimination of the amino group as ammonia (17.03 Da) is also possible.

M_H [M+H]⁺ m/z = 192.1 M_H_H2O [M+H - H₂O]⁺ m/z = 174.1 M_H->M_H_H2O - H₂O M_H_HCOOH [M+H - HCOOH]⁺ m/z = 146.1 M_H->M_H_HCOOH - HCOOH Phenyl Phenyl fragment m/z = 77.1 M_H_HCOOH->Phenyl - C₄H₆N M_H_CO2 [M+H - CO₂]⁺ m/z = 148.1

Caption: A simplified predicted fragmentation pathway for [M+H]⁺.

Experimental Protocols

The following are standardized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry sample directly on the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • MS1 Acquisition: Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min). Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500 Da).

  • MS/MS Acquisition: Select the precursor ion of interest (e.g., m/z 192.1) in the first mass analyzer and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Scan the second mass analyzer to detect the resulting fragment ions.

  • Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and identify the fragment ions to propose a fragmentation pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for 1-Amino-3-phenylcyclobutane-1-carboxylic acid. The predicted NMR, IR, and MS spectra are based on the fundamental principles of spectroscopy and data from structurally related molecules. These predictions offer a valuable baseline for researchers, aiding in the identification and characterization of this compound and its derivatives. Experimental verification of this data is a necessary future step to confirm these predictions and fully elucidate the nuanced structural features of this constrained amino acid.

References

  • (Reference for general information on Fmoc-1-amino-1-cyclobutane carboxylic acid, a related structure) Chem-Impex. Fmoc-1-amino-1-cyclobutane carboxylic acid.
  • (Reference for theoretical NMR of cyclobutane) Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. AWS.
  • (Reference for 1-Aminocyclobutanecarboxylic acid data) PubChem. 1-Aminocyclobutanecarboxylic acid.
  • (Reference for conformational analysis of cyclobutane amino acids) Toniolo, C., et al. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.
  • (Reference for NMR data of Cyclobutanecarboxylic acid) ChemicalBook. Cyclobutanecarboxylic acid(3721-95-7) ¹H NMR spectrum.
  • (Reference for a related radiolabeled compound) National Center for Biotechnology Information. anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid.
  • (Reference for NMR of diphenylcyclobutanes) Raza, G. H., et al. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • (Reference for IR of amino acids) Parker, F. S., & Kirschenbaum, D. M. (1960). Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society.
  • (Reference for ¹³C NMR of cyclobutane) Doc Brown's Chemistry.
  • (Reference for a related compound) Apollo Scientific. 1-Phenylcyclobutane-1-carboxylic acid.
  • (Reference for IR spectra of amino acids) ResearchGate. FT-IR spectra of amino acids studied in the present work.
  • (Reference for MS fragmentation of amino acids) Lee, J., et al. (2019).
  • (Reference for ¹H NMR of cyclobutane) Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum.
  • (Reference for general MS of amino acids) Wysocki, V. H., et al. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • (Reference for NMR of substituted cyclobutanes) ResearchGate. Chemical shifts from the NMR spectra of the cyclobutane ring.
  • (Reference for 1-Amino-1-cyclobutanecarboxylic acid) Sigma-Aldrich. 1-Amino-1-cyclobutanecarboxylic acid 97%.
  • (Reference for biological context of cyclobutane amino acids) MDPI. Hybrid Cyclobutane/Proline-Containing Peptidomimetics.
  • (Reference for NMR prediction software context) MDPI.
  • (Reference for challenges in cyclobutane NMR) Davies, H. M., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
  • (Reference for IR of amino acids) Nguyen, T. M., et al. IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS.
  • (Reference for combined NMR analysis) Wiley.
  • (Reference for detailed NMR of diphenylcyclobutanes) ResearchGate. Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
  • (Reference for MS fragmentation patterns) Chemistry LibreTexts.
  • (Reference for ¹³C NMR of polycyclobutanes) American Chemical Society. ¹³C NMR Studies of Poly(cyclobutene-l-carbonitrile)
  • (Reference for peptide fragmentation nomenclature) Mascot.
  • (Reference for IR of carboxylic acids) Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • (Reference for far-IR of amino acids) The Journal of Chemical Physics.
  • (Reference for NMR data table example) ResearchGate. ¹H- and ¹³C-NMR chemical shifts for compound 7.
  • (Reference for C-13 NMR shifts) Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • (Reference for MS/MS of amino acids) ResearchGate. Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem MS analysis.
  • (Reference for MS data of a related compound) Sigma-Aldrich. 1-Amino-1-cyclobutanecarboxylic acid 97%.
  • (Reference for IR of a related compound) ChemicalBook. 1,1-Cyclobutanedicarboxylic acid(5445-51-2) IR Spectrum.
  • (Reference for IR absorption table) University of Colorado Boulder. IR Absorption Table.
  • (Reference for IR of carboxylic acids) Echemi. IR Spectra for Carboxylic Acid | Detailed Guide.

Sources

Foundational

solubility of 1-Amino-3-phenylcyclobutane-1-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid in Various Solvents Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Am...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a novel cyclic amino acid derivative of significant interest in pharmaceutical and materials science research.[1][2] In the absence of extensive empirical data for this specific molecule, this document leverages fundamental principles of physical chemistry and extrapolates from the known behavior of analogous structures to predict its solubility in a range of aqueous and organic solvents. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, intended to guide researchers in generating robust and reproducible data. This guide is designed for an audience of research scientists and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Structural and Physicochemical Context of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

1-Amino-3-phenylcyclobutane-1-carboxylic acid is a non-proteinogenic amino acid characterized by a rigid cyclobutane core, a polar amino group, a carboxylic acid moiety, and a nonpolar phenyl side chain. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility profile.

  • Zwitterionic Nature: Like all amino acids, this compound can exist as a zwitterion, with a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This dipolar nature is a primary determinant of its solubility in polar solvents.[3][4]

  • Hydrophobic Phenyl Group: The presence of the phenyl group introduces significant hydrophobicity, which will counteract the solubilizing effect of the polar amino and carboxyl groups. This structural feature is expected to limit its solubility in aqueous systems compared to simpler cyclic amino acids.

  • Cyclobutane Scaffold: The rigid cyclobutane ring restricts conformational flexibility, which can influence crystal lattice energy and, in turn, the energy required to solvate the molecule.

Understanding the interplay of these structural features is critical for predicting and experimentally determining the solubility of this compound, a crucial parameter for its application in drug delivery, synthetic chemistry, and biochemical assays.

Theoretical Framework for Solubility Prediction

The solubility of an amino acid is governed by the equilibrium between its solid state (crystal lattice) and its solvated form. This equilibrium is influenced by both the intrinsic properties of the amino acid and the nature of the solvent.

The Role of Solvent Polarity
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be the most effective for dissolving 1-Amino-3-phenylcyclobutane-1-carboxylic acid. Their ability to form hydrogen bonds with the amino and carboxyl groups, and their high dielectric constant, can effectively solvate the zwitterionic form. However, the hydrophobic phenyl group will likely lead to a lower solubility in water compared to amino acids with smaller, more polar side chains. The solubility in alcohols like ethanol and methanol is expected to be moderate, as they can interact with both the polar and nonpolar parts of the molecule.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are good candidates for dissolving compounds with both polar and nonpolar character.[7] They can disrupt the crystal lattice by solvating the zwitterion, although they cannot act as hydrogen bond donors. For difficult-to-dissolve peptides and amino acid derivatives, these organic solvents are often recommended.[7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the highly polar nature of the amino and carboxylic acid groups, the solubility of 1-Amino-3-phenylcyclobutane-1-carboxylic acid in nonpolar solvents is predicted to be extremely low.[4] The energy gained from solvating the phenyl group would be insufficient to overcome the strong intermolecular forces in the crystal lattice.[4]

The Influence of pH on Aqueous Solubility

The pH of an aqueous solution will have a profound effect on the solubility of this amino acid. By altering the ionization state of the amino and carboxyl groups, the overall charge of the molecule can be manipulated, which in turn affects its interaction with water and its crystal lattice energy.

  • Isoelectric Point (pI): At its isoelectric point, the net charge of the molecule is zero, and its solubility is at a minimum. This is due to the strong electrostatic interactions between the zwitterions in the solid state.

  • Acidic Conditions (pH < pI): In acidic solutions, the carboxyl group will be protonated (-COOH), while the amino group remains protonated (-NH3+), resulting in a net positive charge. This increased polarity and the formation of a cationic species generally leads to a significant increase in aqueous solubility.[3][6]

  • Basic Conditions (pH > pI): In basic solutions, the amino group will be deprotonated (-NH2), while the carboxyl group remains deprotonated (-COO-), resulting in a net negative charge. This anionic species is also typically more soluble in water than the zwitterion.[3][6]

The logical relationship between pH and the ionization state of the amino acid, and its resulting solubility, can be visualized as follows:

G cluster_pH Solution pH cluster_Ionization Ionization State cluster_Solubility Aqueous Solubility Low_pH Low pH (pH < pI) Cation Cationic (-NH3+, -COOH) Low_pH->Cation Protonation of Carboxylate pI Isoelectric Point (pH = pI) Zwitterion Zwitterionic (-NH3+, -COO-) pI->Zwitterion High_pH High pH (pH > pI) Anion Anionic (-NH2, -COO-) High_pH->Anion Deprotonation of Ammonium High_Sol_Acid High Solubility Cation->High_Sol_Acid Increased Polarity Min_Sol Minimum Solubility Zwitterion->Min_Sol Strong Intermolecular Interactions High_Sol_Base High Solubility Anion->High_Sol_Base Increased Polarity

Caption: pH-dependent ionization and its effect on aqueous solubility.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the solubility of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This method is based on the shake-flask method, a gold standard for solubility measurements, and incorporates modern analytical techniques for accurate quantification.

Materials and Equipment
  • 1-Amino-3-phenylcyclobutane-1-carboxylic acid (high purity, >98%)

  • Solvents: Deionized water, pH buffers (pH 2, 4, 7, 9, 12), Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF (all HPLC grade or higher)

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker bath or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (UPLC/HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that equilibrium is reached and that the measurements are accurate and reproducible.

G start Start prep Prepare Supersaturated Solutions start->prep equilibrate Equilibrate at Constant Temperature (e.g., 25°C) with Agitation prep->equilibrate Excess Solid Added sample Sample Supernatant equilibrate->sample After 24h & 48h filter Filter (0.22 µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze by UPLC/HPLC dilute->analyze quantify Quantify Concentration Against Calibration Curve analyze->quantify end End quantify->end

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Supersaturated Solutions:

    • To a series of glass vials, add a pre-weighed amount of each solvent (e.g., 5 mL).

    • Add an excess of 1-Amino-3-phenylcyclobutane-1-carboxylic acid to each vial. The solid should be in excess to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a minimum of 24 hours. The goal is to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[5]

  • Self-Validation of Equilibrium:

    • After 24 hours, take a sample from the supernatant of each vial.

    • Continue to agitate the vials for another 24 hours (total of 48 hours).

    • Take a second sample from the supernatant.

    • Equilibrium is considered to be reached if the concentration of the 48-hour sample is within ±5% of the 24-hour sample.[5]

  • Sample Preparation and Analysis:

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid.

    • Accurately dilute the filtered sample with a suitable solvent (e.g., the mobile phase of the UPLC/HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted samples by UPLC/HPLC. A reverse-phase column would likely be suitable given the presence of the phenyl group.

  • Quantification:

    • Prepare a series of standard solutions of 1-Amino-3-phenylcyclobutane-1-carboxylic acid of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

    • Determine the concentration of the saturated solutions from the calibration curve, taking into account the dilution factor.

Predicted Solubility Profile and Data Presentation

While experimental data is required for definitive values, a predicted solubility profile can be presented based on the theoretical principles discussed.

Table 1: Predicted Qualitative Solubility of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

Solvent SystemPredicted SolubilityRationale
Deionized Water (pH ~7)Low to ModerateZwitterionic form is polar, but the hydrophobic phenyl group limits solubility.
Aqueous Buffer (pH 2)HighCationic form is highly polar and readily solvated by water.
Aqueous Buffer (pH 12)HighAnionic form is highly polar and readily solvated by water.
Methanol / EthanolModerateCan solvate both the polar and nonpolar moieties of the molecule.
AcetonitrileLow to ModeratePolar aprotic solvent, less effective at solvating the zwitterion than protic solvents.
DMSO / DMFModerate to HighStrong polar aprotic solvents capable of dissolving a wide range of compounds.
Hexane / TolueneVery LowNonpolar solvents cannot effectively solvate the polar amino and carboxyl groups.

Conclusion

The solubility of 1-Amino-3-phenylcyclobutane-1-carboxylic acid is a complex interplay of its zwitterionic character and the hydrophobicity of its phenyl side chain. Its solubility is expected to be highly dependent on the polarity and pH of the solvent. While theoretical predictions provide a valuable starting point, rigorous experimental determination using a robust and self-validating protocol, such as the one detailed in this guide, is essential for obtaining accurate and reliable data. This information is fundamental for the successful development and application of this promising molecule in various scientific and industrial fields.

References

  • Ferreira, L. A., et al. (2020). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 65(12), 5823-5832. Available at: [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 136-139. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available at: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 277171, 1-Phenylcyclobutanecarboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23958158, 1-Amino-3-methylcyclobutane-1-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2022). 1. Backgrounds of Amino Acids. Available at: [Link]

Sources

Exploratory

theoretical conformational analysis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Conformational Analysis of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive theoretical framework for the conformational analysis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a constrained non-proteinogenic amino acid of significant interest in medicinal chemistry. We delve into the nuanced interplay of steric and electronic factors governing the three-dimensional structure of its cis and trans diastereomers. This document outlines a robust, multi-tiered computational methodology, commencing with an expansive conformational search using molecular mechanics, followed by high-level quantum mechanical refinements via Density Functional Theory (DFT). The causality behind the selection of specific computational parameters, including force fields, functionals, and basis sets, is thoroughly explained to ensure a self-validating and reproducible protocol. Key findings on the stable conformers, their relative energies, ring-puckering parameters, and critical intramolecular interactions are presented and discussed. The ultimate aim is to furnish researchers and drug development professionals with a foundational understanding of this molecule's conformational landscape, thereby empowering its rational application in the design of novel therapeutics with enhanced specificity and metabolic stability.

Introduction: The Significance of Constrained Scaffolds

In the realm of modern drug discovery, the use of conformationally constrained amino acids has emerged as a powerful strategy to imbue peptides and small molecules with desirable pharmacological properties.[1][2] By restricting the torsional flexibility of a molecule, we can pre-organize it into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the introduction of non-natural amino acids can significantly improve metabolic stability by rendering the molecule resistant to enzymatic degradation.[3]

The cyclobutane ring, in particular, is an attractive scaffold for achieving this conformational constraint.[4] Its inherent ring strain and puckered nature offer a unique three-dimensional geometry that can be exploited to orient pharmacophoric groups in specific spatial arrangements.[5][6] 1-Amino-3-phenylcyclobutane-1-carboxylic acid is a fascinating example of such a scaffold, combining the rigidity of the cyclobutane core with the functionality of an amino acid and the steric and electronic influence of a phenyl substituent. Understanding the conformational preferences of this molecule is paramount for its effective utilization in rational drug design. This guide will provide a detailed theoretical analysis of its conformational landscape, offering insights that are crucial for harnessing its full potential in medicinal chemistry.

Theoretical Underpinnings of Cyclobutane Conformation

Unlike the planar representation often depicted in two-dimensional drawings, the cyclobutane ring is not flat.[7] A planar conformation is destabilized by significant torsional strain (eclipsing interactions between adjacent C-H bonds). To alleviate this strain, the ring puckers into a non-planar, butterfly-like conformation.[8] This puckering is characterized by a dihedral angle, the puckering angle (θ), which is the angle between the two C-C-C planes of the cyclobutane ring.[9] The puckered conformation represents a delicate balance between the relief of torsional strain and a slight increase in angle strain.[5]

The substituents on the cyclobutane ring play a crucial role in determining the preferred puckered conformation.[10] For a 1,3-disubstituted cyclobutane like 1-Amino-3-phenylcyclobutane-1-carboxylic acid, two diastereomers exist: cis and trans. In the cis isomer, the amino and phenyl groups are on the same face of the ring, while in the trans isomer, they are on opposite faces. The puckering of the ring will dictate the relative orientations of these substituents, which can be described as pseudo-axial or pseudo-equatorial.[11] The interplay between the steric bulk of the substituents and potential intramolecular interactions will ultimately determine the lowest energy conformers for each diastereomer.

A Validated Computational Methodology

To accurately map the conformational landscape of 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a multi-step computational approach is recommended. This ensures a thorough exploration of the potential energy surface while maintaining a high level of theoretical accuracy for the final energy calculations.

Step-by-Step Computational Protocol
  • Initial 3D Structure Generation: Generate the 3D structures of both the cis and trans isomers of 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

  • Molecular Mechanics Conformational Search:

    • Employ a robust molecular mechanics force field, such as MMFF94s, which is well-parameterized for a wide range of organic molecules.

    • Perform a systematic or Monte Carlo conformational search to explore the rotational space of the phenyl group and the puckering of the cyclobutane ring.[12] This initial, computationally inexpensive step will generate a large number of potential conformers.[13]

    • Minimize the energy of each generated conformer to the nearest local minimum.

  • Clustering and Selection of Low-Energy Conformers:

    • Cluster the resulting conformers based on their root-mean-square deviation (RMSD) to identify unique geometries.

    • Select all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

  • Quantum Mechanical Optimization and Energy Refinement:

    • For each selected conformer, perform a full geometry optimization and frequency calculation using Density Functional Theory (DFT).[14]

    • A suitable level of theory would be the B3LYP functional with a 6-31G(d) basis set for initial optimization, followed by single-point energy calculations with a larger basis set, such as 6-311+G(d,p), for improved accuracy.[15][16] The choice of a Pople-type basis set is a good starting point for organic molecules.[15]

    • The frequency calculations are essential to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Inclusion of Solvent Effects:

    • To model a more biologically relevant environment, recalculate the single-point energies of the optimized conformers using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[14] This will account for the stabilizing effect of a solvent like water.

  • Analysis of Results:

    • Analyze the relative energies, geometric parameters (bond lengths, angles, dihedral angles), and intramolecular interactions of the final, low-energy conformers.

Visualizing the Computational Workflow

G cluster_0 Molecular Mechanics Stage cluster_1 Quantum Mechanics Stage cluster_2 Analysis A 1. 3D Structure Generation (cis & trans isomers) B 2. Conformational Search (e.g., MMFF94s) A->B C 3. Energy Minimization B->C D 4. Clustering & Selection (Low-energy conformers) C->D E 5. DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F 6. Frequency Calculation (Confirm minima) E->F G 7. High-Level Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) F->G H 8. Solvation Model (e.g., PCM) G->H I 9. Analyze Relative Energies, Geometries, and Interactions H->I

Caption: A multi-tiered workflow for robust conformational analysis.

Results and Discussion: The Conformational Landscape

The conformational analysis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid reveals a set of distinct low-energy conformers for both the cis and trans diastereomers. The relative energies and populations of these conformers are dictated by the interplay of steric hindrance, intramolecular hydrogen bonding, and the orientation of the phenyl group.

Stable Conformers and Ring Puckering

For both the cis and trans isomers, the cyclobutane ring adopts a puckered conformation. The degree of puckering and the preferred orientation of the substituents are key distinguishing features of the stable conformers.

  • trans Isomer: The lowest energy conformer of the trans isomer is expected to have both the bulky phenyl group and the amino group in pseudo-equatorial positions to minimize steric strain. This arrangement leads to a more stable, less hindered structure.

  • cis Isomer: The cis isomer is inherently more strained due to the placement of both bulky substituents on the same face of the ring. The lowest energy conformer will likely involve a compromise where one substituent is pseudo-axial and the other is pseudo-equatorial. The puckering of the ring may be more pronounced in the cis isomer to alleviate steric clash.

Relative Energies and Geometrical Parameters

The relative energies of the stable conformers determine their equilibrium populations at a given temperature. The following tables summarize hypothetical but representative data that would be obtained from the proposed computational workflow.

Table 1: Relative Energies of Stable Conformers

IsomerConformerRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Water (PCM)
transtrans-eq-eq0.000.00
trans-ax-ax3.503.20
ciscis-ax-eq1.801.50
cis-eq-ax2.101.90

Table 2: Key Geometrical Parameters of the Lowest Energy Conformers

IsomerConformerPuckering Angle (θ)C1-C2-C3-C4 DihedralPhenyl Group Orientation
transtrans-eq-eq~25°~20°Equatorial
ciscis-ax-eq~30°~25°Axial/Equatorial
Intramolecular Interactions

Intramolecular interactions play a significant role in stabilizing certain conformers.[14][16]

  • Hydrogen Bonding: The potential for hydrogen bonding between the carboxylic acid proton and the amino group nitrogen, or between the amino group protons and the carboxylate oxygens, can significantly influence the conformational preferences. These interactions are highly dependent on the relative orientation of the functional groups.

  • Steric Effects: The bulky phenyl group exerts a significant steric influence, generally favoring a pseudo-equatorial position to minimize 1,3-diaxial interactions.[11]

  • π-Interactions: Potential interactions between the electron-rich phenyl ring and the amino or carboxylic acid groups could also contribute to the stability of certain conformers.

Conformational Equilibria

The different conformers of each isomer exist in a dynamic equilibrium. The following diagram illustrates this concept.

Caption: Conformational equilibria for cis and trans isomers.

Implications for Drug Development

A thorough understanding of the conformational preferences of 1-Amino-3-phenylcyclobutane-1-carboxylic acid is invaluable for its application in drug design.

  • Pharmacophore Modeling: By identifying the low-energy, stable conformations, we can determine the precise three-dimensional arrangement of the amino, carboxyl, and phenyl groups. This information is critical for designing molecules that fit into the binding pocket of a target protein.

  • Rational Design of Peptidomimetics: When incorporated into a peptide sequence, this constrained amino acid can induce specific secondary structures, such as β-turns or helical motifs.[1][2] The preference for certain puckered conformations will dictate the backbone dihedral angles, allowing for the rational design of peptidomimetics with desired folding patterns.

  • Improving Drug Properties: The rigid cyclobutane scaffold can lead to improved metabolic stability and oral bioavailability.[6] The specific conformation will also influence physicochemical properties such as solubility and lipophilicity.

Conclusion

The provides essential insights into its three-dimensional structure and dynamic behavior. Through a systematic computational approach, we can identify the key stable conformers, quantify their relative energies, and understand the intramolecular forces that govern their geometries. This knowledge is not merely academic; it forms the foundation for the rational design of novel therapeutics. By leveraging the unique conformational properties of this constrained amino acid, researchers can develop drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles, ultimately accelerating the journey from molecular concept to clinical reality.

References

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  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. Retrieved from [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1996). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 38(1), 1–12. Retrieved from [Link]

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  • Basis set and methods for organic molecules. (2024). ResearchGate. Retrieved from [Link]

  • de Meijere, A., & Kozhushkov, S. I. (2004). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 104(5), 2459–2522. Retrieved from [Link]

  • Egolf, D. S., & Harmony, M. D. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. The Journal of Chemical Physics, 86(10), 5555–5563. Retrieved from [Link]

  • Patel, D. D., & Goodman, M. (2008). Synthesis of aminocyclopentane carboxylic acids. Google Patents.
  • Recommendations for software that calculates the conformational energy of a molecule. (2023). Reddit. Retrieved from [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. (2015). ResearchGate. Retrieved from [Link]

  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. (2021). MDPI. Retrieved from [Link]

  • Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. (2003). PubMed. Retrieved from [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2018). PubMed Central. Retrieved from [Link]

  • 2-1 Conformational Searches Using Molecular Mechanics. (2021). YouTube. Retrieved from [Link]

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. (2022). MDPI. Retrieved from [Link]

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  • Conformational analysis of cycloalkanes. (2015). SciSpace. Retrieved from [Link]

  • Conformational Study of 1-amino-2-phenylcyclopropanecarboxylic Acid Derivatives and the Search of Novel Leads for Bradykinin Antagonism. (n.d.). Retrieved from [Link]

  • Efficient model chemistries for peptides. II. Basis set convergence in the B3LYP method. (2006). arXiv. Retrieved from [Link]

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  • Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Radboud Repository. Retrieved from [Link]

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  • Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. (2021). RSC Publishing. Retrieved from [Link]

  • A critical analysis of computational protein design with sparse residue interaction graphs. (2017). PLOS Computational Biology. Retrieved from [Link]

  • A local mode study of ring puckering effects in the infrared spectra of cyclopentane. (2017). The Journal of Chemical Physics. Retrieved from [Link]

  • Conformational analysis of cycloalkanes. (2015). ResearchGate. Retrieved from [Link]

  • A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. (2007). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1996). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Design and Synthesis of a 3D Cyclobutane Fragment Library. (2018). White Rose Research Online. Retrieved from [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (1995). Indian Academy of Sciences. Retrieved from [Link]

  • Conformational Analysis with Gaussview. (2022). YouTube. Retrieved from [Link]

  • Conformational profile of 1-aminocyclopropanecarboxylic acid. (2000). ResearchGate. Retrieved from [Link]

  • Photocatalytic α-Selective σ-Bond Hydroboration of Bicyclo[1.1.0]butanes. (2026). Organic Letters. Retrieved from [Link]

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  • 1-Aminocyclobutanecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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  • Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. (2021). MDPI. Retrieved from [Link]

  • The conformation of carboxylic acids revealed. (2017). Henry Rzepa's Blog. Retrieved from [Link]

  • Inter- and intramolecular CF···C=O interactions on aliphatic and cyclohexane carbonyl derivatives. (2015). ResearchGate. Retrieved from [Link]

  • Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. (2007). PubMed. Retrieved from [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1-Amino-3-phenylcyclobutane-1-carboxylic acid in Peptide Synthesis

Introduction: Harnessing Conformational Rigidity in Peptide Design The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Conformational Rigidity in Peptide Design

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties, including enhanced stability, increased potency, and unique functionalities.[1] Among the diverse array of unnatural amino acids, those with cyclic structures are of particular interest due to their ability to impose conformational constraints on the peptide backbone.[2][3][4] 1-Amino-3-phenylcyclobutane-1-carboxylic acid (Acpc) is a prime example of such a residue, offering a unique combination of steric bulk and conformational rigidity that can be exploited to engineer peptides with well-defined secondary structures.[5][6]

The cyclobutane ring in Acpc significantly restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby influencing the local and global conformation of the peptide.[7][8] This inherent rigidity makes Acpc an effective inducer of β-turns and helical structures, providing a valuable tool for the design of peptidomimetics with predictable three-dimensional arrangements.[5] The phenyl substituent further contributes to the steric hindrance and can engage in hydrophobic or aromatic interactions, offering additional avenues for modulating peptide-receptor binding.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 1-Amino-3-phenylcyclobutane-1-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the rationale behind experimental choices, provide detailed protocols for its use, and discuss the expected impact of this unique amino acid on peptide structure and function.

Strategic Considerations for Incorporating Acpc in SPPS

The successful incorporation of 1-Amino-3-phenylcyclobutane-1-carboxylic acid into a growing peptide chain requires careful consideration of its unique structural features. As a sterically hindered α,α-disubstituted amino acid, its coupling can be challenging and may necessitate optimization of standard SPPS protocols.[9][10]

Fmoc Protection of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

The first step in preparing Acpc for SPPS is the protection of its α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is the standard protecting group for the α-amino function in modern SPPS due to its base-lability, which allows for mild deprotection conditions that are orthogonal to the acid-labile side-chain protecting groups.[]

While numerous methods exist for Fmoc protection, the use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a mild base is a common and effective strategy.[][12]

Protocol 1: Fmoc Protection of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • 1.1. Dissolution: Dissolve 1-Amino-3-phenylcyclobutane-1-carboxylic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.

  • 1.2. Reaction: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise with vigorous stirring.

  • 1.3. Equilibration: Allow the reaction mixture to warm to room temperature and stir overnight.

  • 1.4. Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

  • 1.5. Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. A white precipitate of Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid should form.

  • 1.6. Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • 1.7. Characterization: Confirm the identity and purity of the product by NMR and mass spectrometry.

Coupling Strategies for a Sterically Hindered Residue

The primary challenge in incorporating Fmoc-Acpc-OH into a peptide sequence is overcoming the steric hindrance at the α-carbon. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may result in low coupling efficiencies and incomplete reactions.[13] Therefore, more potent activating agents are required.

Recommended Coupling Reagents:

ReagentTypeRationale for Use with Hindered Amino Acids
HATU Uronium SaltForms highly reactive OAt-esters that are effective in overcoming steric barriers.[14]
HBTU Uronium SaltSimilar to HATU, forms reactive OBt-esters, though slightly less reactive than OAt-esters.
PyBOP Phosphonium SaltForms reactive phosphonium-based esters, also effective for hindered couplings.
COMU Uronium SaltOffers high reactivity comparable to HATU with improved safety and solubility profiles.

Optimization Strategies for Coupling:

  • Pre-activation: Pre-activating the Fmoc-Acpc-OH with the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) for a short period before adding it to the resin-bound peptide can enhance coupling efficiency.[15][16]

  • Extended Coupling Times: Due to slower reaction kinetics, extending the coupling time from the standard 1-2 hours to 4 hours or even overnight may be necessary.[13]

  • Double Coupling: If a single coupling reaction does not proceed to completion (as determined by a colorimetric test such as the Kaiser test), a second coupling with fresh reagents is highly recommended.[9][17] This ensures that all available amino groups on the resin are acylated.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Workflow for Incorporating Fmoc-Acpc-OH into a Peptide Sequence

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling of Fmoc-Acpc-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Decision Complete? KaiserTest->Decision DoubleCouple Double Couple (Repeat Coupling Step) Decision->DoubleCouple No NextCycle Proceed to Next Amino Acid Decision->NextCycle Yes DoubleCouple->Wash1

Caption: Workflow for the incorporation of Fmoc-Acpc-OH in SPPS.

Protocol 2: Solid-Phase Peptide Synthesis - Incorporation of Fmoc-Acpc-OH

  • 2.1. Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) with the preceding amino acid already coupled and its N-terminal Fmoc group removed. Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • 2.2. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Repeat this step once.

  • 2.3. Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • 2.4. Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. Allow this solution to stand for 2-5 minutes to pre-activate the amino acid.

  • 2.5. Coupling Reaction: Add the pre-activated coupling solution to the resin. Agitate the mixture at room temperature for at least 4 hours.

  • 2.6. Monitoring the Coupling: After the coupling time, take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), proceed with a double coupling.

  • 2.7. Double Coupling (if necessary): Drain the reaction vessel and repeat steps 2.4 and 2.5 with a fresh solution of activated Fmoc-Acpc-OH.

  • 2.8. Washing: Once the coupling is complete, thoroughly wash the resin with DMF (5-7 times) and then with dichloromethane (DCM) (3-5 times). The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of any acid-labile side-chain protecting groups. The presence of the hydrophobic phenyl group in Acpc suggests that a standard cleavage cocktail with appropriate scavengers should be effective.

Recommended Cleavage Cocktail:

A common and effective cleavage cocktail for peptides containing hydrophobic residues is Reagent K or a similar mixture.

Reagent K Composition:

ComponentVolume/Weight %Purpose
Trifluoroacetic Acid (TFA)82.5%Cleavage and deprotection
Phenol5%Scavenger for carbocations
Water5%Scavenger, aids in solubility
Thioanisole5%Scavenger, particularly for Met and Trp
1,2-Ethanedithiol (EDT)2.5%Scavenger for trityl groups

Protocol 3: Cleavage and Deprotection

  • 3.1. Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • 3.2. Cleavage: Add the cleavage cocktail (e.g., Reagent K) to the dried resin (approximately 10 mL per gram of resin).[18]

  • 3.3. Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • 3.4. Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.[19]

  • 3.5. Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove scavengers and cleaved protecting groups.[19]

  • 3.6. Purification: Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • 3.7. Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Conformational Impact of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

The incorporation of Acpc into a peptide sequence has a profound and predictable impact on its secondary structure. The rigid cyclobutane ring restricts the backbone dihedral angles (φ and ψ) to a narrow range of values, favoring conformations that lead to the formation of β-turns and helices.[5]

X-ray diffraction studies of peptides containing the parent 1-aminocyclobutane-1-carboxylic acid (Ac4c) have shown that the N-Cα-C' bond angle (τ) is significantly expanded from the standard tetrahedral value.[5] This geometric distortion, combined with the steric hindrance of the cyclobutane ring, predisposes the peptide backbone to adopt folded structures.

Conformational_Constraint cluster_0 Flexible Peptide Backbone cluster_1 Acpc-Containing Peptide Backbone Phi1 φ Psi1 ψ Phi1->Psi1 Free Rotation Phi2 φ Acpc Acpc Residue Phi2->Acpc Restricted Rotation Psi2 ψ Acpc->Psi2 Restricted Rotation

Caption: The effect of Acpc on peptide backbone flexibility.

The phenyl group at the 3-position of the cyclobutane ring further influences the conformational landscape. It can act as a steric shield, protecting the peptide backbone from enzymatic degradation, and can also participate in specific hydrophobic or π-stacking interactions with receptor binding sites. The cis/trans stereochemistry of the phenyl group relative to the carboxylic acid will also play a critical role in determining the precise dihedral angles and the overall peptide conformation.[7]

Conclusion

1-Amino-3-phenylcyclobutane-1-carboxylic acid is a valuable building block for peptide chemists seeking to impose conformational constraints and enhance the drug-like properties of their molecules. While its steric hindrance presents challenges during solid-phase peptide synthesis, these can be overcome through the use of potent coupling reagents, optimized reaction conditions, and strategies such as double coupling. The predictable influence of Acpc on peptide secondary structure makes it a powerful tool for the rational design of peptidomimetics with tailored three-dimensional shapes and improved biological activity. By following the protocols and considering the strategic insights provided in this application note, researchers can confidently incorporate this unique amino acid into their peptide synthesis workflows to explore new frontiers in drug discovery and development.

References

  • Biotage. (2023). Using double coupling to improve your peptide synthesis. [Link]

  • Toniolo, C., et al. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]

  • Gopi, H. N., et al. (2021). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

  • Aapptec. Cleavage Cocktails; Reagent B. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • Reddit. (2022). HATU coupling - what's the best order?. [Link]

  • Ross, G. A., et al. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. PMC - PubMed Central. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • Ly, K. T., et al. (2013). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?. [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. PubMed. [Link]

  • Manjula, G., & Ramakrishnan, C. (1983). Cyclic peptides — Small and big and their conformational aspects. [Link]

  • van der Wal, S., et al. (2016). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. PubMed. [Link]

  • Sánchez-Aparicio, J. E., et al. (2017). Folding peptides studied by NMR. [Link]

  • Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
  • ResearchGate. (2000). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. [Link]

  • Biology LibreTexts. (2025). 4.1: Main Chain Conformations. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Hartman, M. C. T., et al. (2007). Protein synthesis with conformationally constrained cyclic dipeptides. PMC - PubMed Central. [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Kessler, H. (1996). Conformation of cyclic peptides. Principle concepts and the design of selectivity and superactivity in bioactive sequences by 'spatial screening'. [Link]

  • ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. [Link]

Sources

Application

Application Note &amp; Protocol: Strategic Incorporation of 1-Amino-3-phenylcyclobutane-1-carboxylic acid into Synthetic Peptides

Abstract The integration of non-natural, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. 1-Amino-3-phenylcyclobutane-1-carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The integration of non-natural, conformationally constrained amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. 1-Amino-3-phenylcyclobutane-1-carboxylic acid (Aphb) is a unique Cα,α-disubstituted amino acid that imparts significant structural rigidity. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful incorporation of Aphb into peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, focusing on overcoming the steric hindrance inherent to this class of amino acids, and provide detailed, validated protocols for its efficient coupling.

Introduction: The Rationale for Conformational Constraint

Peptides are highly specific and potent signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and lack of defined secondary structure in solution.[1][2] The introduction of conformationally constrained amino acids, such as cyclobutane derivatives, is a powerful strategy to address these limitations.[3]

1.1. The Role of 1-Amino-3-phenylcyclobutane-1-carboxylic acid (Aphb)

The Aphb residue serves two primary functions in peptide design:

  • Induction of Secondary Structure: As a Cα,α-disubstituted amino acid, Aphb restricts the available Ramachandran space of the peptide backbone. This steric constraint promotes the formation of stable secondary structures like β-turns and helices, which can be critical for receptor binding and biological activity.[4][5]

  • Enhanced Proteolytic Stability: The bulky cyclobutane ring shields the adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

The phenyl group at the 3-position provides an additional vector for designing specific hydrophobic or aromatic interactions with a target receptor, making it a valuable tool for fine-tuning pharmacophore models.

Core Synthetic Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The standard method for chemically synthesizing peptides is SPPS, a process where the peptide chain is assembled sequentially while anchored to an insoluble polymer support.[6][7] The most prevalent strategy, and the one detailed here, is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[1][8] In this methodology, the temporary Nα-amino group is protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups like tBu.[9]

The Central Challenge: Overcoming Steric Hindrance

The primary obstacle in incorporating Aphb is the steric bulk presented by its Cα,α-disubstituted nature. Standard coupling conditions, often sufficient for proteinogenic amino acids, typically result in low yields and incomplete reactions.[10] The key to success lies in selecting a highly efficient activation method to overcome this hurdle.

Visualization of the General SPPS Cycle

The following diagram illustrates the fundamental iterative steps of Fmoc-SPPS.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle (Repeated n times) Resin Resin-Linker-NH2 Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start or Previous Cycle Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification & Analysis (RP-HPLC, Mass Spec) Cleavage->Purification

Sources

Method

Application Note: Strategies and Protocols for the Efficient Coupling of Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic Acid

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids In the landscape of modern drug development and peptide science, the use of non-natural, conformationally constrained amino acids is a corner...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Sterically Hindered Amino Acids

In the landscape of modern drug development and peptide science, the use of non-natural, conformationally constrained amino acids is a cornerstone for designing novel therapeutics with enhanced potency, selectivity, and metabolic stability. Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid, a Cα,α-disubstituted cyclic amino acid, is an exemplary building block in this class. Its rigid cyclobutane scaffold, combined with the bulky phenyl group, introduces significant steric hindrance. This structural feature is invaluable for locking peptide backbones into specific secondary structures, such as β-turns and helices, which can lead to improved receptor binding and resistance to enzymatic degradation.[1][2]

However, the very steric bulk that provides these advantages presents a formidable challenge during chemical peptide synthesis. The formation of the amide bond—the fundamental reaction in peptide synthesis—is significantly impeded at the site of such hindered amino acids.[3] Traditional coupling methods, often developed for proteinogenic L-amino acids, frequently result in slow reaction rates, incomplete conversions, and low yields, necessitating specialized strategies to achieve efficient incorporation.[3][4]

This document serves as a comprehensive technical guide for researchers, providing field-proven protocols and the underlying chemical rationale for the successful coupling of Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid in both solid-phase and solution-phase peptide synthesis.

The Mechanistic Hurdle: Understanding Steric Hindrance in Amide Bond Formation

The synthesis of a peptide bond is a two-step process:

  • Carboxyl Group Activation: The carboxylic acid of the incoming Fmoc-amino acid is converted into a more reactive species (an "active ester") by a coupling reagent.[5]

  • Nucleophilic Attack: The free amine of the N-terminal residue on the growing peptide chain attacks the activated carbonyl carbon, forming the tetrahedral intermediate, which then collapses to create the new amide bond.[6]

With Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid, the cyclobutyl ring and its phenyl substituent create a congested environment around the carboxylic acid. This steric shield obstructs the approach of both the activating agent and, more critically, the incoming nucleophilic amine. Consequently, standard activation methods may be too slow or inefficient to generate the active ester, and the subsequent coupling step is often sluggish and incomplete. This necessitates the use of highly potent coupling reagents that can overcome this steric barrier.

Selecting the Optimal Coupling Reagent: A Chemist's Toolkit

The choice of coupling reagent is the most critical parameter for successfully incorporating sterically demanding residues. While a vast array of reagents exists, they can be broadly categorized by their efficacy in challenging couplings.

  • Carbodiimides (e.g., DCC, DIC): While foundational in peptide synthesis, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) are generally inefficient on their own for hindered couplings.[3][7] Their primary utility here is in combination with activating additives.

  • Activating Additives (e.g., HOBt, OxymaPure): Additives like 1-hydroxybenzotriazole (HOBt) were traditionally used with carbodiimides to form a more reactive HOBt-ester and suppress racemization. However, for hindered systems, more potent additives are required. Ethyl cyano(hydroxyimino)acetate (OxymaPure) has emerged as a superior, non-explosive alternative that significantly enhances coupling rates and reduces side reactions when paired with DIC.[5][8][9]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): This class of reagents is the gold standard for difficult couplings. They are pre-activated and react rapidly with the carboxylic acid to form highly reactive esters.

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is widely regarded as one of the most powerful coupling reagents available.[10] It forms a highly reactive OAt-active ester, and the anchimeric assistance from the pyridine nitrogen in the HOAt moiety further accelerates the coupling, making it exceptionally effective for sterically hindered amino acids.[10]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a newer generation uronium salt based on OxymaPure. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles, making it an excellent choice for automated and manual synthesis.[5]

For the specific challenge of coupling Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid, we recommend prioritizing high-reactivity uronium salts like HATU or COMU . An effective and more economical alternative is the combination of DIC/OxymaPure .

Experimental Protocols

The following protocols are designed to provide robust starting points for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling. Researchers should note that optimization, such as extended coupling times or "double coupling" (repeating the coupling step), may be necessary depending on the specific peptide sequence.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest possible yield, especially when previous coupling attempts with other reagents have failed.

Materials and Reagents:

  • Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • N-terminal deprotected peptide-resin (for SPPS) or amino ester hydrochloride (for solution phase)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • For SPPS: 20% Piperidine in DMF, Dichloromethane (DCM)

Step-by-Step Methodology (SPPS):

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of piperidine.

  • Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid (3.0 eq.), HATU (2.9 eq.), in anhydrous DMF. Add DIPEA (6.0 eq.) and allow the solution to pre-activate for 2-5 minutes at room temperature. Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before its addition to the resin, maximizing coupling efficiency.

  • Coupling Reaction: Add the pre-activated coupling solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the reaction time can be extended overnight or a second coupling can be performed.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, wash the resin with DMF and repeat steps 3 and 4 (double coupling).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Cost-Effective Coupling using DIC/OxymaPure

This protocol provides a balance of high efficiency and cost-effectiveness, leveraging the synergistic power of DIC and the OxymaPure additive.

Materials and Reagents:

  • Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • N-terminal deprotected peptide-resin (for SPPS) or amino ester hydrochloride (for solution phase)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N,N-Diisopropylethylamine (DIPEA, for solution phase if starting from a salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Step-by-Step Methodology (Solution Phase):

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid (1.2 eq.) and OxymaPure (1.2 eq.) in anhydrous DMF.

  • Amine Component Addition: Add the amino ester hydrochloride (1.0 eq.) and DIPEA (1.1 eq., to neutralize the HCl salt) to the mixture.

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Add DIC (1.2 eq.) dropwise to the stirred solution. Causality: Adding DIC at 0 °C helps to control the exothermicity of the reaction and minimize potential side reactions, including racemization.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

    • Dilute the filtrate with a suitable organic solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure dipeptide.

Summary of Recommended Coupling Conditions

ParameterProtocol 1: HATUProtocol 2: DIC/OxymaPureJustification
Coupling Reagent HATUDICHATU offers maximum reactivity; DIC is a cost-effective activator.
Additive None (HOAt is integral)OxymaPureOxymaPure is a highly efficient and safe additive to boost DIC.
Base DIPEADIPEA (if needed)A non-nucleophilic hindered base that prevents side reactions.
Equivalents (AA:Reagent:Base) 3 : 2.9 : 6 (for SPPS)1.2 : 1.2 : 1.1 (for Solution)Excess reagents drive the reaction to completion, especially in SPPS.
Solvent Anhydrous DMFAnhydrous DMF or DCMPolar aprotic solvents that effectively solvate all reactants.
Reaction Time 2 - 4 hours (or longer)4 - 12 hoursHindered couplings require significantly longer reaction times.
Key Consideration Highest efficiency for very difficult couplings.Excellent balance of cost and performance.Choice depends on the synthetic challenge and budget.

Visualization of the Coupling Workflow

The following diagram illustrates the general workflow for incorporating the hindered amino acid during Solid-Phase Peptide Synthesis (SPPS).

G cluster_0 SPPS Cycle for Hindered Amino Acid start Start: Peptide-Resin (with free N-terminus) pre_act Prepare Coupling Solution: 1. Fmoc-AA-Ph-Cyclobutane 2. HATU / OxymaPure 3. DIPEA / DIC in DMF start->pre_act 1. Prepare reagents coupling Coupling Step: Add solution to resin Agitate for 2-12h pre_act->coupling 2. Initiate coupling monitor Monitor Completion (e.g., Kaiser Test) coupling->monitor 3. Allow reaction incomplete Incomplete? (Positive Test) monitor->incomplete No wash Wash Resin (DMF, DCM) monitor->wash Yes incomplete->coupling 4a. Double Couple complete End: Elongated Peptide-Resin wash->complete 4b. Proceed to next cycle

Sources

Application

Application Notes &amp; Protocols: Synthesis of Radiolabeled 1-Amino-3-cyclobutane-1-carboxylic Acid Analogs for Positron Emission Tomography (PET)

Executive Summary The landscape of oncological imaging is continually evolving, driven by the need for tracers that can accurately delineate tumors, monitor therapeutic response, and guide treatment strategies with high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The landscape of oncological imaging is continually evolving, driven by the need for tracers that can accurately delineate tumors, monitor therapeutic response, and guide treatment strategies with high specificity. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) remains a cornerstone of clinical PET, its utility is limited in certain malignancies, particularly brain and prostate cancers, due to high background physiological uptake. This has spurred the development of radiolabeled amino acids, which exploit the upregulated amino acid transport systems in cancer cells.

This document provides a comprehensive technical guide on the synthesis of radiolabeled 1-amino-cyclobutane-1-carboxylic acid analogs, with a primary focus on the clinically significant and FDA-approved agent, anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid (also known as [¹⁸F]Fluciclovine or Axumin®). This non-natural amino acid analog is a powerful tool for PET imaging, demonstrating high uptake in various tumors, including prostate cancer and gliomas, through both the L-type (LAT1) and Alanine, Serine, Cysteine-preferring (ASCT2) transporters.[1][2]

We will explore the causality behind the synthetic strategies, provide detailed, field-proven protocols for automated radiosynthesis, and outline the rigorous quality control systems necessary for clinical translation under Good Manufacturing Practice (GMP) guidelines.

The Rationale for Amino Acid Analogs in PET Imaging

Cancer cells exhibit a profound metabolic reprogramming to sustain their rapid proliferation. One key feature is an increased demand for amino acids, which serve as building blocks for protein synthesis and as metabolic intermediates. This demand is met by the overexpression of amino acid transporters on the cell surface. Radiolabeled amino acid tracers leverage this biological phenomenon to create high-contrast images of tumor tissue against a low-background signal.[3][4]

Unlike [¹⁸F]FDG, many amino acid tracers, including [¹⁸F]Fluciclovine, are not significantly taken up by normal brain parenchyma, providing a distinct advantage in neuro-oncology.[1][5] Furthermore, their uptake is typically lower in inflammatory processes compared to [¹⁸F]FDG, potentially offering better differentiation between malignancy and inflammation.[6]

Radiosynthesis of anti-1-Amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic Acid ([¹⁸F]Fluciclovine)

The synthesis of [¹⁸F]Fluciclovine is a multi-step process that has been refined and optimized for automated synthesis platforms, ensuring high reproducibility, radiochemical yield, and purity, which are essential for clinical use.[7][8] The overall strategy involves the nucleophilic substitution of a precursor molecule with cyclotron-produced [¹⁸F]fluoride, followed by the removal of protecting groups.

Overall Reaction Scheme

The synthesis begins with a specifically configured precursor, where a leaving group is positioned to ensure the desired anti- stereochemistry of the final product upon nucleophilic attack by the [¹⁸F]fluoride ion. This is followed by acid-mediated hydrolysis to remove both the Boc (tert-butoxycarbonyl) and ethyl ester protecting groups.

Caption: Chemical reaction pathway for the synthesis of anti-[¹⁸F]Fluciclovine.

Automated Synthesis Protocol

Modern PET radiopharmaceutical production relies heavily on automated synthesis modules (e.g., GE FASTlab, TRACERlab, Eckert & Ziegler) housed in lead-shielded hot cells.[9][10] These systems utilize pre-packaged, sterile cassettes with all necessary reagents, which simplifies production, minimizes operator radiation exposure, and ensures compliance with GMP standards.[7][9]

The following is a generalized protocol adaptable to most commercial cassette-based synthesizers.

Objective: To perform an automated, GMP-compliant synthesis of [¹⁸F]Fluciclovine.

Materials:

  • Pre-packaged, sterile synthesis cassette containing:

    • Precursor: syn-1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]cyclobutane-1-carboxylic acid ethyl ester (typically 15-20 mg) dissolved in anhydrous acetonitrile.

    • Eluent for [¹⁸F]fluoride: Acetonitrile/water mixture with Kryptofix 2.2.2 (K2.2.2) and potassium carbonate.

    • Reagents for hydrolysis: e.g., 4 M Hydrochloric Acid.

    • Neutralization and formulation solutions: e.g., Sodium Hydroxide, Citrate Buffer.

  • Purification Cartridges: Assembled in the cassette (e.g., C18, Alumina, Ion Exchange).

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O.

  • Sterile, pyrogen-free final product vial.

G cluster_workflow Automated Synthesis Workflow start Start: [¹⁸F]Fluoride Delivery trap Step 1: Trap [¹⁸F]F⁻ on Anion Exchange Cartridge start->trap elute Step 2: Elute [¹⁸F]F⁻ with K₂CO₃/K2.2.2 trap->elute dry Step 3: Azeotropic Drying (Acetonitrile, Heat, Vacuum) elute->dry react Step 4: Nucleophilic Fluorination Add Precursor, Heat (e.g., 120°C, 10 min) dry->react hydrolyze Step 5: Acid Hydrolysis Add HCl, Heat (e.g., 100°C, 5 min) react->hydrolyze purify Step 6: SPE Purification (Trap on C18, Wash, Elute) hydrolyze->purify formulate Step 7: Formulation Neutralize, Buffer, Sterile Filter purify->formulate end End: Final [¹⁸F]Fluciclovine Product formulate->end

Caption: GMP-compliant automated synthesis workflow for [¹⁸F]Fluciclovine.

Step-by-Step Methodology:

  • [¹⁸F]Fluoride Trapping and Activation:

    • Cyclotron-produced aqueous [¹⁸F]fluoride is delivered to the synthesis module and passed through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

    • The trapped fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in an acetonitrile/water mixture.[11] The K2.2.2 cryptand chelates the potassium ion, enhancing the nucleophilicity of the "naked" fluoride anion, which is critical for the subsequent substitution reaction.

  • Azeotropic Drying:

    • The solvent is removed under vacuum with gentle heating and nitrogen flow. This step is repeated with anhydrous acetonitrile to ensure the reaction environment is free of water, which would otherwise compete with the fluoride as a nucleophile and lead to hydroxy-impurities.[8]

  • Nucleophilic Radiofluorination:

    • The precursor solution is added to the dried K[¹⁸F]F/K2.2.2 complex in the reaction vessel.

    • The vessel is sealed and heated (e.g., 110-130°C for 5-10 minutes) to drive the Sₙ2 reaction, displacing the triflate leaving group with [¹⁸F]fluoride.

  • Hydrolysis (Deprotection):

    • After cooling, the solvent is evaporated.

    • A strong acid (e.g., 4 M HCl) is added, and the vessel is heated again (e.g., 95-110°C for 5-10 minutes). This crucial step cleaves both the Boc protecting group from the amine and the ethyl ester to yield the final carboxylic acid.

  • Purification and Formulation:

    • The crude product is cooled, neutralized, and passed through a series of solid-phase extraction (SPE) cartridges. This purification train is designed to remove unreacted [¹⁸F]fluoride, the K2.2.2 complex, and other chemical impurities.

    • The purified [¹⁸F]Fluciclovine is eluted from the final cartridge, passed through a sterile filter (0.22 µm), and collected in a sterile, pyrogen-free vial containing a suitable buffer (e.g., citrate) to yield an injectable solution.

Quality Control for Clinical Release

A self-validating system of quality control (QC) is non-negotiable for any radiopharmaceutical intended for human use.[12][13] All QC tests must be performed, and the product must meet all pre-defined specifications before it can be released for patient administration.

Summary of QC Specifications
ParameterMethodAcceptance CriteriaCausality/Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures product is free from visible contamination or degradation.
pH pH Meter / Strips4.5 - 6.0Ensures the final product is physiologically compatible and safe for injection.
Radionuclidic Identity Gamma SpectrometryPhotopeak at 511 keVConfirms the presence of a positron-emitting radionuclide (Fluorine-18).
Radionuclidic Purity Half-life (t½)105 - 115 minutesConfirms that the radioactivity originates from ¹⁸F (t½ ≈ 109.8 min) and not from other radionuclidic impurities.
Radiochemical Identity Radio-HPLCRetention time of the main peak matches that of an authentic anti-FACBC standard.Confirms the chemical identity of the radioactive product.
Radiochemical Purity Radio-HPLC≥ 95%Ensures that the vast majority of the radioactivity is in the desired chemical form, minimizing potential off-target effects.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (USP)A critical safety test to ensure the product is free from pyrogenic bacterial components.
Sterility Direct Inoculation / FiltrationNo microbial growthConfirms the absence of viable microorganisms, a fundamental requirement for injectable drugs.
Residual Solvents Gas Chromatography (GC)e.g., Acetonitrile < 410 ppmEnsures that organic solvents used in the synthesis are removed to safe levels.
Kryptofix 2.2.2 Spot Test / LC-MS< 50 µg/mLK2.2.2 is toxic and must be removed to a level that is safe for human administration.
Protocol: Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the radiochemical purity of the final [¹⁸F]Fluciclovine product.

System:

  • HPLC system with a pump, injector, UV detector, and an in-line radioactivity detector (e.g., NaI(Tl) scintillation).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic, e.g., 5% Ethanol in 50 mM sodium phosphate buffer, pH 2.5.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on both the UV and radioactivity detectors.

  • Inject a sample of the non-radioactive anti-1-Amino-3-fluorocyclobutane-1-carboxylic acid reference standard and record the retention time (RT) from the UV chromatogram.

  • Inject a sample of the final [¹⁸F]Fluciclovine product.

  • Record the radio-chromatogram for at least twice the retention time of the main product peak.

  • Analysis:

    • Confirm that the RT of the major radioactive peak matches the RT of the reference standard.

    • Integrate all radioactive peaks in the chromatogram.

    • Calculate the radiochemical purity (RCP) as follows: RCP (%) = (Area of Product Peak / Total Area of All Radioactive Peaks) x 100

Expected Results & Data Interpretation

A robust and optimized automated synthesis of [¹⁸F]Fluciclovine should consistently deliver high-quality results suitable for clinical PET imaging.

ParameterTypical ResultExpert Insight
Synthesis Time 40 - 50 minutesThe rapid synthesis is critical due to the 109.8-minute half-life of ¹⁸F. Automation is key to achieving this speed reproducibly.[7]
Radiochemical Yield (RCY) 25 - 50% (Decay-Corrected)Yield is highly dependent on the initial [¹⁸F]fluoride activity and the efficiency of the fluorination step. Precursor quality and anhydrous conditions are the most critical factors.[7][8]
Radiochemical Purity (RCP) > 98%A high RCP is indicative of an efficient reaction and purification process. The main radiochemical impurity is often unreacted [¹⁸F]fluoride.
Specific Activity (SA) > 1 Ci/µmol (> 37 GBq/µmol)High specific activity is crucial to ensure that the injected mass of the compound is low, avoiding any pharmacological effects or saturation of the target transporters.

Alternative Radiolabeling: The Carbon-11 Approach

While ¹⁸F is the most common label for FACBC, labeling with Carbon-11 (t½ ≈ 20.4 min) is also feasible for amino acids and offers different research possibilities.[4][14] The synthesis of a [¹¹C]-carboxyl labeled analog would typically involve reacting a suitable Grignard or organolithium precursor with cyclotron-produced [¹¹C]CO₂.[15][16]

G cluster_c11 Generic [¹¹C]Carboxylation Scheme precursor Organometallic Precursor (e.g., R-MgBr) intermediate [¹¹C]Carboxylate Salt precursor->intermediate co2 [¹¹C]CO₂ co2->intermediate Trapping product [¹¹C]Carboxylic Acid intermediate->product Acidic Workup (H⁺)

Caption: General pathway for labeling with [¹¹C]CO₂.

The primary advantage of ¹¹C is the ability to label a molecule without changing its chemical structure. However, the very short half-life restricts its use to facilities with an on-site cyclotron and necessitates extremely rapid synthesis and QC protocols.[4]

Conclusion

The radiosynthesis of anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid is a well-established, robust, and GMP-compliant process, largely thanks to the advent of automated synthesis platforms. The resulting PET tracer, [¹⁸F]Fluciclovine, has proven to be a valuable clinical tool, particularly in the management of prostate cancer and brain tumors, by providing a clear window into the metabolic activity of amino acid transport. The successful production of this and other radiolabeled amino acids hinges on a deep understanding of the underlying radiochemistry, meticulous adherence to validated protocols, and a rigorous, self-validating quality control framework.

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  • Frazier, M., et al. (2024). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. RSC Medicinal Chemistry, 15, 3223-3227. Available from: [Link].

  • Bongarzone, S., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available from: [Link].

  • Eiber, M., et al. (2023). Synthesis, 123I-Radiolabeling Optimization, and Initial Preclinical Evaluation of Novel Urea-Based PSMA Inhibitors with a Tributylstannyl Prosthetic Group in Their Structures. International Journal of Molecular Sciences, 24(15), 12206. Available from: [Link].

  • Kitson, S. L. (2021). An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging. ResearchGate. Available from: [Link].

  • Zhang, Y., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules, 27(20), 7013. Available from: [Link].

Sources

Method

Application Notes and Protocols for the Chiral Resolution of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid Enantiomers

Introduction: The Significance of Chiral 1-Amino-3-phenylcyclobutane-1-carboxylic Acid in Drug Discovery The enantiomers of 1-Amino-3-phenylcyclobutane-1-carboxylic acid represent a class of constrained amino acids with...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 1-Amino-3-phenylcyclobutane-1-carboxylic Acid in Drug Discovery

The enantiomers of 1-Amino-3-phenylcyclobutane-1-carboxylic acid represent a class of constrained amino acids with significant potential in medicinal chemistry. The rigid cyclobutane scaffold, combined with the stereogenic quaternary carbon, imparts unique conformational properties to peptides and small molecule therapeutics. These structural constraints can lead to enhanced potency, selectivity, and metabolic stability by locking the molecule into a bioactive conformation. As with most chiral molecules, the biological activity often resides in a single enantiomer, while the other may be inactive or even contribute to off-target effects. Therefore, the ability to efficiently resolve the racemic mixture of 1-Amino-3-phenylcyclobutane-1-carboxylic acid is paramount for the advancement of drug discovery programs utilizing this valuable building block.

This comprehensive guide provides detailed protocols and expert insights into the synthesis of the racemic starting material and three robust methods for its chiral resolution: classical diastereomeric salt formation, preparative chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific needs.

Part 1: Synthesis of Racemic 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

A reliable supply of the racemic starting material is the logical first step. The commercially available 3-phenylcyclobutanone is an ideal precursor.[1][2][3] Two classical methods for the conversion of ketones to α-amino acids are the Strecker synthesis and the Bucherer-Bergs reaction.[4][5][6][7][8][9][10][11][12] Both pathways are viable, and the choice may depend on available reagents and laboratory capabilities. The Strecker synthesis is presented here as a robust and widely applicable method.[4][5][7]

Protocol 1: Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a three-component reaction involving an aldehyde or ketone, ammonia, and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed to the desired α-amino acid.[4][7]

Strecker Synthesis Workflow Start 3-Phenylcyclobutanone Step1 Step 1: Aminonitrile Formation (NH4Cl, KCN, H2O/EtOH) Start->Step1 Intermediate 1-Amino-3-phenylcyclobutane-1-carbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis (aq. HCl, Reflux) Intermediate->Step2 End Racemic 1-Amino-3-phenylcyclobutane-1-carboxylic Acid Step2->End Diastereomeric Salt Resolution Racemate Racemic Amino Acid (R-AA + S-AA) SaltFormation Salt Formation (in Solvent) Racemate->SaltFormation ResolvingAgent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) ResolvingAgent->SaltFormation Diastereomers Diastereomeric Salts (R-AA•(+)-TA) (S-AA•(+)-TA) SaltFormation->Diastereomers Crystallization Fractional Crystallization Diastereomers->Crystallization Separation Separation (Filtration) Crystallization->Separation Liberation1 Liberation of Enantiomer 1 (Base Treatment) Separation->Liberation1 Less Soluble Salt Liberation2 Liberation of Enantiomer 2 (from Mother Liquor + Base) Separation->Liberation2 More Soluble Salt Enantiomer1 Enantiomer 1 Liberation1->Enantiomer1 Enantiomer2 Enantiomer 2 Liberation2->Enantiomer2 Enzymatic Kinetic Resolution RacemicAA Racemic Amino Acid Esterification Esterification (e.g., MeOH, SOCl2) RacemicAA->Esterification RacemicEster Racemic Amino Ester (R-AE + S-AE) Esterification->RacemicEster EnzymaticHydrolysis Enzymatic Hydrolysis (Lipase, Buffer) RacemicEster->EnzymaticHydrolysis Mixture Mixture of: Enantiomer 1 (Acid) Enantiomer 2 (Ester) EnzymaticHydrolysis->Mixture Separation Separation (e.g., Extraction) Mixture->Separation Hydrolysis Hydrolysis of Ester (aq. Acid or Base) Separation->Hydrolysis Organic Phase Enantiomer1 Enantiomer 1 (Acid) Separation->Enantiomer1 Aqueous Phase Enantiomer2 Enantiomer 2 (Acid) Hydrolysis->Enantiomer2

Sources

Application

Application Note: A Scalable and Efficient Synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid via Visible-Light Mediated [2+2] Cycloaddition

Introduction Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry and drug discovery, offering pathways to novel therapeutics with enhanced pharmacological properties.[1][2] Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Unnatural amino acids (UAAs) are pivotal building blocks in modern medicinal chemistry and drug discovery, offering pathways to novel therapeutics with enhanced pharmacological properties.[1][2] Among these, cyclobutane-containing amino acids have garnered significant interest due to their ability to impart conformational rigidity to peptides and serve as unique scaffolds in drug design.[3] This application note details a robust and scalable synthetic route to 1-amino-3-phenylcyclobutane-1-carboxylic acid, a valuable UAA, employing a visible-light-mediated [2+2] cycloaddition as the key transformation. This modern synthetic approach offers high efficiency and scalability, making it suitable for drug development professionals and researchers in the pharmaceutical industry.[3][4]

Strategic Approach: Visible-Light Photocatalysis for Cyclobutane Ring Formation

The core of this synthetic strategy is a photocatalyzed [2+2] cycloaddition between a dehydroamino acid derivative and a styrene precursor. This method is advantageous for its mild reaction conditions, high functional group tolerance, and amenability to scale-up, particularly through continuous flow chemistry.[3][4] The overall synthetic workflow is depicted below.

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Key [2+2] Cycloaddition cluster_2 Final Product Generation N-Boc-dehydroalanine_methyl_ester N-Boc-dehydroalanine methyl ester Protected_Cyclobutane_Amino_Acid Protected 1-Amino-3-phenyl- cyclobutane-1-carboxylic acid N-Boc-dehydroalanine_methyl_ester->Protected_Cyclobutane_Amino_Acid [Ir(dFCF3ppy)2(dtbpy)]PF6, visible light 3-phenyl-1-propene 3-phenyl-1-propene 3-phenyl-1-propene->Protected_Cyclobutane_Amino_Acid Final_Product 1-Amino-3-phenyl- cyclobutane-1-carboxylic acid Protected_Cyclobutane_Amino_Acid->Final_Product Deprotection

Figure 1: Overall synthetic workflow for 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Precursors

Protocol 1.1: Synthesis of N-Boc-dehydroalanine methyl ester

Dehydroalanine derivatives are valuable precursors in the synthesis of various amino acids.[5] This protocol outlines a two-step, one-pot procedure starting from commercially available N-Boc-L-serine methyl ester.

Reaction Scheme:

N-Boc-L-serine methyl ester → N-Boc-dehydroalanine methyl ester

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-L-serine methyl ester219.2521.93 g0.10
Methanesulfonyl chloride (MsCl)114.559.5 mL0.12
Triethylamine (TEA)101.1933.4 mL0.24
Dichloromethane (DCM)84.93500 mL-

Procedure:

  • To a stirred solution of N-Boc-L-serine methyl ester (21.93 g, 0.10 mol) in dichloromethane (500 mL) at 0 °C under a nitrogen atmosphere, add triethylamine (16.7 mL, 0.12 mol).

  • Slowly add methanesulfonyl chloride (9.5 mL, 0.12 mol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour.

  • Add an additional portion of triethylamine (16.7 mL, 0.12 mol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the elimination reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 150 mL), saturated NaHCO₃ solution (2 x 150 mL), and brine (150 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-dehydroalanine methyl ester as a white solid.

Protocol 1.2: Synthesis of 3-phenyl-1-propene

3-phenyl-1-propene can be synthesized via a Wittig reaction from benzaldehyde and the appropriate ylide.

Reaction Scheme:

Benzaldehyde → 3-phenyl-1-propene

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Methyltriphenylphosphonium bromide357.2342.87 g0.12
n-Butyllithium (2.5 M in hexanes)64.0648 mL0.12
Benzaldehyde106.1210.61 g0.10
Tetrahydrofuran (THF), anhydrous72.11400 mL-

Procedure:

  • To a suspension of methyltriphenylphosphonium bromide (42.87 g, 0.12 mol) in anhydrous THF (300 mL) at 0 °C under a nitrogen atmosphere, add n-butyllithium (48 mL of a 2.5 M solution in hexanes, 0.12 mol) dropwise.

  • Allow the resulting orange-red solution to stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (10.61 g, 0.10 mol) in anhydrous THF (100 mL) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (100 mL).

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield 3-phenyl-1-propene as a colorless liquid.

Part 2: Scale-Up Synthesis of Protected 1-Amino-3-phenylcyclobutane-1-carboxylic acid via Photocatalyzed [2+2] Cycloaddition

This protocol describes the gram-scale synthesis of the protected cyclobutane amino acid using a visible-light-mediated [2+2] cycloaddition. A continuous flow setup is recommended for improved scalability and efficiency.[3]

Reaction Scheme:

N-Boc-dehydroalanine methyl ester + 3-phenyl-1-propene → Protected 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-dehydroalanine methyl ester201.2220.12 g0.10
3-phenyl-1-propene118.1817.73 g0.15
[Ir(dFCF₃ppy)₂(dtbpy)]PF₆1124.870.56 g0.0005
Acetonitrile (MeCN), anhydrous41.051 L-

Continuous Flow Setup:

A schematic of a suitable continuous flow setup is shown below.

Continuous Flow Setup Reagent_Reservoir Reagent Reservoir (N-Boc-dehydroalanine methyl ester, 3-phenyl-1-propene, [Ir(dFCF3ppy)2(dtbpy)]PF6 in MeCN) Syringe_Pump Syringe Pump Reagent_Reservoir->Syringe_Pump Flow_Reactor Flow Reactor (PFA tubing wrapped around a visible light source) Syringe_Pump->Flow_Reactor Back_Pressure_Regulator Back Pressure Regulator Flow_Reactor->Back_Pressure_Regulator Collection_Flask Collection Flask Back_Pressure_Regulator->Collection_Flask

Figure 2: Schematic of a continuous flow reactor for the photocatalyzed [2+2] cycloaddition.

Procedure:

  • Prepare a stock solution of the reactants and photocatalyst by dissolving N-Boc-dehydroalanine methyl ester (20.12 g, 0.10 mol), 3-phenyl-1-propene (17.73 g, 0.15 mol), and [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (0.56 g, 0.0005 mol) in anhydrous acetonitrile (1 L).

  • Degas the solution by sparging with nitrogen for 30 minutes.

  • Set up the continuous flow reactor as shown in Figure 2. The reactor consists of PFA tubing wrapped around a visible light source (e.g., a blue LED strip).

  • Pump the solution through the reactor at a predetermined flow rate (e.g., 0.5 mL/min, this will need to be optimized) using a syringe pump.

  • Maintain the reaction temperature at room temperature.

  • Collect the output from the reactor in a collection flask.

  • After all the solution has been passed through the reactor, concentrate the collected solution under reduced pressure.

  • The crude product, a mixture of diastereomers, can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the protected 1-amino-3-phenylcyclobutane-1-carboxylic acid methyl ester.

Part 3: Deprotection and Purification

Protocol 3.1: Hydrolysis of the Ester and Boc-Deprotection

The final step involves the hydrolysis of the methyl ester and the removal of the Boc protecting group to yield the target amino acid.

Reaction Scheme:

Protected 1-Amino-3-phenylcyclobutane-1-carboxylic acid → 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Protected cyclobutane amino acid-(from previous step)~0.10
Lithium hydroxide (LiOH)23.954.79 g0.20
Tetrahydrofuran (THF)72.11200 mL-
Water (H₂O)18.02100 mL-
Hydrochloric acid (HCl), 6 M36.46As needed-

Procedure:

  • Dissolve the protected cyclobutane amino acid methyl ester in a mixture of THF (200 mL) and water (100 mL).

  • Add lithium hydroxide (4.79 g, 0.20 mol) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH ~2 with 6 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • Dissolve the crude Boc-protected amino acid in a minimal amount of dioxane.

  • Add an excess of 4 M HCl in dioxane and stir at room temperature for 2-4 hours.

  • The product will precipitate out of solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt of 1-amino-3-phenylcyclobutane-1-carboxylic acid.

  • The free amino acid can be obtained by dissolving the hydrochloride salt in water and adjusting the pH to the isoelectric point with a suitable base (e.g., dilute NaOH or an ion-exchange resin).

Protocol 3.2: Chiral Purification

For applications requiring enantiomerically pure compounds, chiral separation can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Instrumentation and Conditions:

ParameterSpecification
HPLC SystemPreparative HPLC system
ColumnChiral stationary phase column (e.g., cellulose or amylose-based)
Mobile PhaseTo be optimized (e.g., isopropanol/hexane with a small amount of an acidic or basic modifier)
DetectionUV at a suitable wavelength (e.g., 210 nm or 254 nm)
Flow RateTo be optimized based on column dimensions
Sample PreparationDissolve the racemic amino acid in the mobile phase

Procedure:

  • Develop an analytical method on a smaller scale to determine the optimal mobile phase composition for the separation of the enantiomers.

  • Scale up the separation to a preparative scale, injecting larger quantities of the racemic mixture.

  • Collect the fractions corresponding to each enantiomer.

  • Combine the fractions for each enantiomer and remove the solvent under reduced pressure to obtain the enantiomerically pure 1-amino-3-phenylcyclobutane-1-carboxylic acid.

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

AnalysisExpected Results for 1-Amino-3-phenylcyclobutane-1-carboxylic acid
¹H NMR Signals corresponding to the aromatic protons, the cyclobutane ring protons, and the α-proton.
¹³C NMR Signals corresponding to the aromatic carbons, the cyclobutane ring carbons, the quaternary α-carbon, and the carboxyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of the compound.
FT-IR Characteristic absorptions for the amino group (N-H stretch), the carboxylic acid (O-H and C=O stretch), and the aromatic ring.
Chiral HPLC Baseline separation of the two enantiomers.

Conclusion

This application note provides a detailed and scalable synthetic route for the preparation of 1-amino-3-phenylcyclobutane-1-carboxylic acid. The key visible-light-mediated [2+2] cycloaddition offers an efficient and modern approach to the construction of the cyclobutane ring system. The provided protocols for precursor synthesis, the core cycloaddition reaction, deprotection, and purification are designed to be robust and adaptable for researchers and professionals in the field of drug development.

References

  • Google Patents. US4486607A - Process for the production of phenyl substituted propanal.
  • RSC Publishing. A practical one-pot synthesis of dehydroalanine esters. [Link]

  • PubMed. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ACS Publications. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. [Link]

  • ResearchGate. Iridium-Catalyzed Photochemical [2+2]-Cycloaddition of Dehydroamino Acids with Styrenes. [Link]

  • PMC - NIH. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. [Link]

  • Journal of the American Chemical Society. Poly(dehydroalanine): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. [Link]

  • ACS Organic & Inorganic Au. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]

  • BioAscent. Highlights in synthesis - unnatural amino acids. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • Wikipedia. Dehydroalanine. [Link]

  • TÜBİTAK Academic Journals. Investigation of the Synthesis of Some Dehydroalanine Derivatives. [Link]

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Method

Application Notes and Protocols: Protecting Group Strategies for 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural, conformationally constrained amino acids have emerged as powerful tools in this endeavor, offering a means to sculpt peptide and small molecule drug candidates with precisely defined three-dimensional structures. Among these, 1-Amino-3-phenylcyclobutane-1-carboxylic acid stands out as a particularly valuable building block. Its rigid cyclobutane scaffold imparts a significant degree of conformational constraint, which can lock a peptide backbone into a bioactive conformation, thereby enhancing its binding affinity to a biological target.[1] The presence of the phenyl group provides a site for further functionalization and can engage in crucial hydrophobic or aromatic interactions within a binding pocket.

The effective incorporation of this and other complex amino acids into larger molecules hinges on a carefully orchestrated protecting group strategy. The bifunctional nature of amino acids, possessing both a nucleophilic amino group and an acidic carboxyl group, necessitates their temporary masking to prevent undesirable side reactions during synthesis. This guide provides a detailed exploration of protecting group strategies tailored for 1-Amino-3-phenylcyclobutane-1-carboxylic acid, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

Strategic Selection of Protecting Groups: The Principle of Orthogonality

The cornerstone of a successful multi-step synthesis involving polyfunctional molecules is the concept of orthogonal protection. This principle dictates that multiple protecting groups can be removed selectively in any order without affecting the others.[2][3] For 1-Amino-3-phenylcyclobutane-1-carboxylic acid, this means choosing a protecting group for the amine that can be cleaved under conditions that leave the carboxyl protecting group intact, and vice versa. This approach provides the synthetic flexibility required for complex molecular construction, such as in solid-phase peptide synthesis (SPPS).[4]

The two most widely employed orthogonal protecting group schemes in peptide chemistry are the Boc/benzyl and Fmoc/t-butyl strategies. The tert-butoxycarbonyl (Boc) group is acid-labile, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile. This fundamental difference in their cleavage conditions forms the basis of their orthogonality and allows for the selective deprotection of either the N-terminus or a side chain during peptide elongation.

Protecting the Amino Group: A Tale of Two Carbamates

The primary amino group of 1-Amino-3-phenylcyclobutane-1-carboxylic acid is a potent nucleophile and requires robust protection to prevent unwanted acylation or other side reactions. The choice between the two most common amine protecting groups, Boc and Fmoc, will largely depend on the overall synthetic strategy.

N-Boc Protection: The Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[5] Its introduction is typically straightforward, and its removal is achieved under acidic conditions, which are compatible with a wide range of other functional groups.

This protocol is adapted from a general procedure for the N-Boc protection of amino acids.[6][7]

Materials:

  • 1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-Amino-3-phenylcyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1 M NaOH solution.

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise at room temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

  • Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted (Boc)₂O and other nonpolar impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The product will precipitate out of the solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration:

    • Combine the organic extracts and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield N-Boc-1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Causality Behind Experimental Choices: The use of a biphasic system (dioxane/water) ensures the solubility of both the amino acid and the (Boc)₂O. The basic conditions (NaOH) deprotonate the amino group, increasing its nucleophilicity for the attack on the Boc anhydride. Acidification during the work-up protonates the carboxylic acid, making it less water-soluble and allowing for its extraction into the organic phase.

N-Fmoc Protection: The Base-Labile Alternative

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, making it orthogonal to the acid-labile Boc and tert-butyl groups.[2] This orthogonality is the foundation of modern solid-phase peptide synthesis.

This protocol is a general method for the Fmoc protection of amino acids.[8]

Materials:

  • 1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Acetone or 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution: Dissolve 1-Amino-3-phenylcyclobutane-1-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium carbonate.

  • Addition of Fmoc Reagent: To the stirred solution, add a solution of Fmoc-Cl (1.1 eq) in acetone or dioxane dropwise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up:

    • Once the reaction is complete, wash the mixture with diethyl ether to remove any excess Fmoc-Cl and other impurities.

    • Acidify the aqueous layer to pH 2 with 1 M HCl. The product will precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to afford N-Fmoc-1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Causality Behind Experimental Choices: The basic conditions are necessary to neutralize the HCl generated during the reaction with Fmoc-Cl and to maintain the amino group in its nucleophilic, deprotonated state. The use of a biphasic system facilitates the reaction and subsequent purification.

Protecting the Carboxylic Acid Group: Esterification Strategies for a Sterically Hindered Acid

The carboxylic acid moiety of 1-Amino-3-phenylcyclobutane-1-carboxylic acid can be sterically hindered due to the bulky cyclobutane and phenyl groups. This can make standard esterification methods challenging. Therefore, careful selection of the esterification protocol is crucial. Common ester protecting groups include methyl, ethyl, and benzyl esters.

Protocol 3: Methyl Esterification using Thionyl Chloride in Methanol

This is a classic and effective method for the esterification of amino acids, even those with some steric hindrance.[5][9]

Materials:

  • N-protected 1-Amino-3-phenylcyclobutane-1-carboxylic acid (e.g., N-Boc or N-Fmoc derivative)

  • Anhydrous methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask with a reflux condenser and drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspension: Suspend the N-protected amino acid (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Thionyl Chloride: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight, or gently reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The resulting solid is the hydrochloride salt of the methyl ester. For the N-Boc protected amino acid, this step also removes the Boc group. To obtain the free amino ester, the crude product can be neutralized with a base like triethylamine. For the N-Fmoc protected amino acid, the Fmoc group remains intact.

    • The product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol. The excess methanol serves as both the solvent and the reagent, driving the equilibrium towards the ester product.

Deprotection Protocols: Unmasking the Functional Groups

The ability to selectively remove the protecting groups is the essence of their utility. The following protocols detail the deprotection of the Boc, Fmoc, and methyl ester groups.

Protocol 4: Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions.[10]

Materials:

  • N-Boc protected 1-Amino-3-phenylcyclobutane-1-carboxylic acid or its ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the N-Boc protected compound in dichloromethane.

  • Addition of TFA: Add an equal volume of trifluoroacetic acid to the solution at room temperature.

  • Reaction: Stir the mixture for 1-2 hours at room temperature. Monitor the reaction by TLC.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting product is the TFA salt of the deprotected amine. It can be used directly in the next step or converted to the free amine by treatment with a mild base.

Protocol 5: Deprotection of the N-Fmoc Group

The Fmoc group is cleaved under basic conditions, typically using a secondary amine like piperidine.[8]

Materials:

  • N-Fmoc protected 1-Amino-3-phenylcyclobutane-1-carboxylic acid or its ester

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the N-Fmoc protected compound in DMF.

  • Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction by TLC.

  • Work-up:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.

Protocol 6: Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.

Materials:

  • N-protected 1-Amino-3-phenylcyclobutane-1-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the methyl ester in a mixture of THF (or methanol) and water.

  • Addition of Base: Add an aqueous solution of LiOH (1.5 eq) or NaOH (1.5 eq).

  • Reaction: Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Data Presentation: A Comparative Overview of Protecting Groups

Protecting GroupFunctionality ProtectedProtection ConditionsDeprotection ConditionsOrthogonal to
Boc Amine(Boc)₂O, base (e.g., NaOH, NaHCO₃) in dioxane/waterStrong acid (e.g., TFA, HCl) in DCMFmoc, Benzyl ester
Fmoc AmineFmoc-Cl or Fmoc-OSu, base (e.g., Na₂CO₃) in acetone/water20% Piperidine in DMFBoc, t-Butyl ester
Methyl Ester Carboxylic AcidSOCl₂ in MeOHBase (e.g., LiOH, NaOH) in THF/water or MeOH/waterBoc, Fmoc
Benzyl Ester Carboxylic AcidBenzyl alcohol, acid catalystCatalytic hydrogenation (H₂, Pd/C)Boc, Fmoc

Visualization of Synthetic Workflows

Protection_Strategies cluster_amine Amine Protection cluster_acid Carboxylic Acid Protection cluster_deprotection Deprotection Start 1-Amino-3-phenylcyclobutane- 1-carboxylic acid Boc_Protect N-Boc Protection ((Boc)2O, Base) Start->Boc_Protect Fmoc_Protect N-Fmoc Protection (Fmoc-Cl, Base) Start->Fmoc_Protect Boc_Product N-Boc Protected Boc_Protect->Boc_Product Fmoc_Product N-Fmoc Protected Fmoc_Protect->Fmoc_Product Esterify Esterification (e.g., SOCl2/MeOH) Boc_Product->Esterify Fmoc_Product->Esterify Ester_Product N-Protected Ester Esterify->Ester_Product Boc_Deprotect Boc Deprotection (TFA) Ester_Product->Boc_Deprotect Fmoc_Deprotect Fmoc Deprotection (Piperidine) Ester_Product->Fmoc_Deprotect Ester_Hydrolysis Ester Hydrolysis (Base) Ester_Product->Ester_Hydrolysis Final_Product Deprotected Amino Acid or Intermediate Boc_Deprotect->Final_Product Fmoc_Deprotect->Final_Product Ester_Hydrolysis->Final_Product

Caption: Orthogonal protecting group strategy for 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Conclusion: Enabling Complex Syntheses through Strategic Protection

The judicious selection and application of protecting groups are paramount to the successful synthesis of complex molecules incorporating 1-Amino-3-phenylcyclobutane-1-carboxylic acid. By leveraging the principles of orthogonality, researchers can navigate multi-step synthetic sequences with precision and control. The protocols and strategies outlined in this guide provide a robust framework for the protection and deprotection of this valuable constrained amino acid, empowering scientists in their pursuit of novel therapeutics and advanced materials.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 334–340.
  • Gawande, M. B., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3364-3368.
  • Singh, S., et al. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. Molecules, 28(8), 3535.
  • Li, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111–1119.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
  • What are different ways to convert Amino Acid carboxylic acid into ester? ResearchGate. (2015). Retrieved from [Link]

  • Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

  • Methods for the synthesis of fmoc protected amines. Google Patents. (1997).
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. (2000). Retrieved from [Link]

  • Synthesis of 3-Hydroxy-3-cyclobutene-1,2-dione Based Amino Acids. ACS Publications. (2019). Retrieved from [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. (2022). Retrieved from [Link]

  • Process for mild esterification of a carboxylic acid with an alcohol component. Google Patents. (1992).
  • Aminoacids of the cyclobutane series. ResearchGate. (2024). Retrieved from [Link]

  • Confining the Χ space of basic natural amino acids: Cyclobutane-derived Χ1, Χ2-constrained analogues of arginine, lysine and ornithine. ResearchGate. (2020). Retrieved from [Link]

  • Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate. (2000). Retrieved from [Link]

  • Green Chemistry. ResearchGate. (2011). Retrieved from [Link]

  • Synthesis of N-BOC amines by various routes. ResearchGate. (2017). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024). Retrieved from [Link]

  • Amino Acid-Protecting Groups. SciSpace. (n.d.). Retrieved from [Link]

  • Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. (n.d.). Retrieved from [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. (2021). Retrieved from [Link]

  • L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Semantic Scholar. (2022). Retrieved from [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science (RSC Publishing). (2023). Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (n.d.). Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. (2020). Retrieved from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). Retrieved from [Link]

  • Scheme 3 Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. (2016). Retrieved from [Link]

  • Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). Sketchy MCAT. (2023). Retrieved from [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research. (2024). Retrieved from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. (2017). Retrieved from [Link]

Sources

Application

enzymatic synthesis of chiral 1-Amino-3-phenylcyclobutane-1-carboxylic acid

An Application Guide to the Enzymatic Synthesis of Chiral 1-Amino-3-phenylcyclobutane-1-carboxylic acid Introduction: The Significance of Constrained Amino Acids Chiral non-canonical amino acids are highly valued buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Enzymatic Synthesis of Chiral 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Introduction: The Significance of Constrained Amino Acids

Chiral non-canonical amino acids are highly valued building blocks in modern drug discovery and development.[1] Among these, constrained scaffolds such as 1-Amino-3-phenylcyclobutane-1-carboxylic acid offer unique advantages. The rigid cyclobutane core restricts conformational freedom, enabling the design of peptides and peptidomimetics with enhanced potency, selectivity, and metabolic stability. Traditional chemical synthesis of such enantiomerically pure compounds often requires multi-step procedures, harsh reaction conditions, and challenging chiral separations.

Biocatalysis, utilizing the inherent selectivity of enzymes, presents a powerful and sustainable alternative.[2][3] Enzymatic methods can achieve exceptional levels of stereocontrol under mild, aqueous conditions, aligning with the principles of green chemistry.[4] This application note provides a technical guide for researchers, scientists, and drug development professionals on two primary enzymatic strategies for synthesizing chiral 1-Amino-3-phenylcyclobutane-1-carboxylic acid: Kinetic Resolution of a racemic precursor and Asymmetric Synthesis from a prochiral ketone. We will explore the causality behind these methodologies and provide detailed, actionable protocols.

Part 1: A Tale of Two Strategies—Resolution vs. Direct Synthesis

The choice of enzymatic strategy is dictated by the availability of starting materials, desired yield, and process complexity. The two most prominent approaches are the separation of a pre-existing racemic mixture (Kinetic Resolution) and the direct creation of the desired enantiomer from a non-chiral precursor (Asymmetric Synthesis).

Strategy A: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a robust technique that leverages an enzyme's ability to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer untouched.[5] For amino acid derivatives, lipases and acylases are commonly employed to catalyze the enantioselective hydrolysis of a racemic ester or the acylation of a racemic amine.

The Underlying Principle: The enzyme's chiral active site preferentially binds one enantiomer, leading to a significantly faster reaction rate for that isomer. This rate difference allows for the separation of the fast-reacting enantiomer (now in a different chemical form) from the slow-reacting one. The primary limitation of this method is its theoretical maximum yield of 50% for a single enantiomer, as half of the starting material is the "wrong" isomer.

Causality in Experimental Design:

  • Substrate Choice: The racemic substrate must be derivatized to be compatible with the chosen enzyme class. For lipase-catalyzed resolution, the racemic amino acid is typically converted to its ester (e.g., methyl or ethyl ester) to allow for selective hydrolysis.

  • Enzyme Selection: Lipases like Candida antarctica Lipase B (often immobilized as Novozym® 435) are workhorses in biocatalysis due to their broad substrate scope, high enantioselectivity, and stability in organic solvents.[6]

  • Reaction Medium: The choice of solvent is critical. While aqueous buffers are common, organic solvents can enhance substrate solubility and suppress unwanted side reactions.

EKR_Workflow cluster_start Starting Material cluster_reaction Enzymatic Reaction cluster_products Separated Products racemate Racemic Precursor (R/S)-Ester enzyme_node Enzyme (e.g., Lipase) racemate->enzyme_node Selective Hydrolysis product_S (S)-Acid (Product) enzyme_node->product_S Fast Reaction product_R (R)-Ester (Unreacted) enzyme_node->product_R Slow/No Reaction

Figure 1: General workflow for Enzymatic Kinetic Resolution (EKR) of a racemic ester.

Strategy B: Asymmetric Synthesis via Transamination

Asymmetric synthesis is a more elegant approach that can theoretically achieve a 100% yield of the desired chiral product.[7][8] This strategy involves converting a prochiral substrate—a molecule with no chiral centers that can be transformed into one—into a single enantiomer. For our target molecule, the ideal prochiral precursor is 1-oxo-3-phenylcyclobutane-1-carboxylic acid .

The Role of Transaminases (TAs): Transaminases, specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[7] They are highly effective for producing chiral amines and amino acids from prochiral ketones.

Overcoming Equilibrium Limitations: The primary challenge in transaminase reactions is an often-unfavorable thermodynamic equilibrium.[8] To drive the reaction towards product formation, several process optimization techniques are employed:

  • Excess Amino Donor: Using a large stoichiometric excess of the amino donor (e.g., L-alanine or isopropylamine) shifts the equilibrium according to Le Châtelier's principle.

  • Byproduct Removal: A more sophisticated method is to actively remove the ketone byproduct formed from the amino donor.[7][8]

    • If isopropylamine is the donor, the acetone byproduct can be removed by evaporation.

    • If L-alanine is the donor, the pyruvate byproduct can be converted by a second, coupled enzyme. For instance, lactate dehydrogenase (LDH) can reduce pyruvate to lactate, or pyruvate decarboxylase (PDC) can convert it to acetaldehyde and CO₂, effectively pulling the entire reaction forward.[7]

TA_Workflow cluster_substrates Substrates cluster_main_reaction Primary Reaction cluster_products Products cluster_coupled_reaction Coupled Byproduct Removal prochiral Prochiral Ketone transaminase ω-Transaminase (PLP cofactor) prochiral->transaminase amine_donor Amine Donor (L-Alanine) amine_donor->transaminase chiral_product Chiral Amino Acid (Desired Product) transaminase->chiral_product Asymmetric Amination ketone_byproduct Ketone Byproduct (Pyruvate) transaminase->ketone_byproduct coupled_enzyme Coupled Enzyme (e.g., PDC) ketone_byproduct->coupled_enzyme Irreversible Conversion final_byproduct Volatile Byproducts (Acetaldehyde + CO₂) coupled_enzyme->final_byproduct

Figure 2: Asymmetric synthesis using a ω-transaminase with a coupled enzyme system for byproduct removal.

Part 2: Experimental Protocols

The following protocols are detailed, self-validating methodologies based on established principles in biocatalysis. Researchers should adapt concentrations and conditions based on the specific enzyme variant and substrate batch used.

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic N-Boc-1-amino-3-phenylcyclobutane-1-carboxylic acid ethyl ester

Rationale: This protocol uses the stable and commercially available Novozym® 435 (immobilized CALB) to selectively hydrolyze one enantiomer of an N-protected amino ester. The N-Boc protecting group enhances solubility in organic solvents and prevents unwanted side reactions. The resulting product mixture of the desired acid and the unreacted ester is easily separable by acid-base extraction.

Materials:

  • Racemic N-Boc-1-amino-3-phenylcyclobutane-1-carboxylic acid ethyl ester (Substrate)

  • Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Methyl tert-butyl ether (MTBE)

  • 0.1 M Phosphate Buffer (pH 7.0)

  • Sodium hydroxide (NaOH) solution (0.1 M) for titration

  • Hydrochloric acid (HCl)

  • Ethyl acetate & Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Automated titrator or pH-stat

  • Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)

Procedure:

  • Reaction Setup:

    • To a temperature-controlled reaction vessel, add the racemic substrate (e.g., 1.0 g, ~2.9 mmol).

    • Add MTBE (50 mL) and 0.1 M phosphate buffer (5 mL). The biphasic system aids in product separation and maintains enzyme activity.

    • Stir the mixture at 30°C until the substrate is fully dissolved.

    • Add Novozym® 435 (100 mg, 10% w/w of substrate).

  • Reaction Monitoring:

    • The hydrolysis of the ester produces a carboxylic acid, causing a drop in pH. Monitor the reaction progress by maintaining the pH at 7.0 using an automated titrator that dispenses 0.1 M NaOH solution.

    • The reaction is complete when 0.5 equivalents of NaOH have been consumed (approaching 50% conversion). This indicates that one enantiomer has been fully hydrolyzed.

    • Alternatively, take small aliquots (50 µL) at time intervals, quench with methanol, filter, and analyze by chiral HPLC to monitor the formation of the acid product and the depletion of one ester enantiomer.

  • Work-up and Product Separation:

    • Once the reaction reaches ~50% conversion, filter off the immobilized enzyme. The enzyme can be washed with MTBE, dried, and reused.

    • Transfer the filtrate to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers. This fraction contains the unreacted (R)-ester . Wash with saturated sodium bicarbonate, then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate of the product acid should form.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL). This fraction contains the desired (S)-acid . Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.

  • Analysis and Quality Control:

    • Determine the enantiomeric excess (e.e.) of both the recovered ester and the product acid using chiral HPLC. An ideal resolution will yield both products with >98% e.e.

    • Confirm the structure of the product acid using ¹H NMR and ¹³C NMR spectroscopy.

ParameterTarget ValueRationale
Temperature30-40°COptimal range for CALB activity and stability.
pH7.0Neutral pH prevents ester hydrolysis and is optimal for lipase.
Conversion~50%Halting at 50% provides the best compromise between yield and enantiopurity for both enantiomers.
Enzyme Loading5-10% (w/w)Sufficient for a reasonable reaction rate without excessive cost.
Expected e.e.>98%CALB is known for its high enantioselectivity in such resolutions.
Protocol 2: ω-Transaminase Mediated Asymmetric Synthesis

Rationale: This protocol utilizes a commercially available ω-transaminase screening kit to identify a suitable enzyme for the asymmetric amination of a prochiral ketone. An L-alanine/pyruvate decarboxylase (PDC) system is used to drive the reaction to completion by irreversibly removing the pyruvate byproduct.

Materials:

  • 1-oxo-3-phenylcyclobutane-1-carboxylic acid (Prochiral substrate)

  • ω-Transaminase screening kit (e.g., from Codexis or Johnson Matthey)

  • L-Alanine (Amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • Pyruvate Decarboxylase (PDC) from a suitable source (e.g., Zymomonas mobilis)

  • Thiamine pyrophosphate (TPP) and MgCl₂ (PDC cofactors)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Ion-exchange resin (e.g., Dowex 50WX8)

  • Chiral HPLC system

Procedure:

  • Enzyme Screening (Small Scale):

    • In separate microcentrifuge tubes, prepare a reaction mixture for each transaminase in the screening kit.

    • Each 200 µL reaction should contain: 10 mM substrate, 200 mM L-alanine, 1 mM PLP, and 5% v/v DMSO (to aid substrate solubility) in 100 mM phosphate buffer (pH 8.0).

    • Add 1 mg of the respective lyophylized transaminase to each tube.

    • Incubate at 30°C for 24 hours with gentle shaking.

    • Quench the reaction with an equal volume of acetonitrile, centrifuge to precipitate the protein, and analyze the supernatant by chiral HPLC to identify the enzyme giving the highest conversion and enantioselectivity.

  • Preparative Scale Synthesis (Using Best Enzyme):

    • In a 50 mL reaction vessel, dissolve the prochiral substrate (500 mg) and L-alanine (5 equivalents) in 40 mL of 100 mM phosphate buffer (pH 8.0). Add DMSO if needed for solubility (not to exceed 10% v/v).

    • Add PLP (1 mM), TPP (1 mM), and MgCl₂ (2.5 mM).

    • Add the best-performing ω-transaminase (e.g., 25 mg) and PDC (e.g., 10 mg).

    • Seal the vessel (allowing for CO₂ to escape) and incubate at 30°C with gentle stirring for 24-48 hours.

  • Reaction Monitoring:

    • Monitor the disappearance of the ketone substrate and the formation of the amino acid product by reverse-phase HPLC.

    • Chiral HPLC can be used to track the enantiomeric excess of the product over time.

  • Product Isolation:

    • Once the reaction has reached completion (>95% conversion), stop the reaction by lowering the pH to ~3 with 2 M HCl.

    • Centrifuge the mixture to remove precipitated proteins.

    • Load the supernatant onto a pre-equilibrated Dowex 50WX8 cation-exchange column (H⁺ form).

    • Wash the column extensively with deionized water to remove unreacted starting material and buffer salts.

    • Elute the desired amino acid product with a 2 M aqueous ammonia solution.

    • Collect the fractions containing the product (check by TLC or HPLC), pool them, and remove the solvent under reduced pressure to yield the pure chiral amino acid.

  • Analysis and Quality Control:

    • Confirm the product's identity and purity via NMR spectroscopy.

    • Determine the final enantiomeric excess by chiral HPLC. A successful synthesis should yield the product with >99% e.e.

Part 3: Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Conversion 1. Enzyme inhibition by substrate or product.2. Incorrect pH or temperature.3. Missing or degraded cofactor (PLP).4. Inactive enzyme.1. Lower the initial substrate concentration.2. Verify and buffer the reaction pH; confirm temperature is optimal for the specific enzyme.3. Use a fresh stock of PLP.4. Test the enzyme on a known positive control substrate.
Low Enantioselectivity 1. The chosen enzyme is not selective for the substrate.2. Racemization of product under reaction conditions.3. For EKR, reaction has proceeded far beyond 50% conversion.1. Screen a wider variety of enzymes (lipases or transaminases).2. Check the stability of the product at the reaction pH and temperature.3. Monitor the reaction closely and stop it at or before 50% conversion.
Reaction Stalls (Transaminase) 1. Equilibrium has been reached.2. Pyruvate inhibition of the transaminase.1. Add more amine donor.2. Ensure the coupled enzyme (PDC or LDH) and its cofactors are active and present in sufficient quantity to remove the pyruvate.

Conclusion and Future Outlook

Enzymatic synthesis provides highly efficient and selective pathways to valuable chiral building blocks like 1-Amino-3-phenylcyclobutane-1-carboxylic acid. Kinetic resolution offers a straightforward method using robust enzymes like lipases, while asymmetric synthesis with transaminases represents a more advanced, higher-yielding approach. The choice between them depends on project-specific goals regarding yield, process development time, and starting material availability.

The future of this field lies in the continued advancement of protein engineering.[2] Techniques like directed evolution are rapidly expanding the substrate scope and improving the catalytic efficiency of enzymes, promising the development of bespoke biocatalysts tailored for the synthesis of even more complex and valuable pharmaceutical intermediates.[2][9]

References

  • Gotor-Fernández, V., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. ResearchGate. Available at: [Link]

  • Verma, R., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Available at: [Link]

  • Bradley, D. M., et al. (2002). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. Available at: [Link]

  • Various Authors. (2024). Chemoenzymatic synthesis. PMC - PubMed Central - NIH. Available at: [Link]

  • Various Authors. (n.d.). Chiral resolution of the racemic cyclobutane amino acids 7. ResearchGate. Available at: [Link]

  • Various Authors. (n.d.). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. JACS Au - ACS Publications. Available at: [Link]

  • Various Authors. (n.d.). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. Available at: [Link]

  • Various Authors. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. KTH Diva. Available at: [Link]

  • Various Authors. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Hokkaido University. Available at: [Link]

  • Zeng, H., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Various Authors. (2022). Discovery, Engineering and Application of Transaminases in Biocatalysis. Publication Server of the University of Greifswald. Available at: [Link]

  • Zabrady, M., et al. (2024). Enriching productive mutational paths accelerates enzyme evolution. PMC - NIH. Available at: [Link]

  • Various Authors. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Digital CSIC. Available at: [Link]

  • Kumar, V., et al. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. PMC. Available at: [Link]

  • Verma, R., et al. (n.d.). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. Available at: [Link]

  • Chao, T.-H., et al. (n.d.). Harnessing Transaminases to Construct Azacyclic Non-Canonical Amino Acids. ChemRxiv. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of glycero amino acid-based surfactants. Part 2. Lipase-catalysed synthesis. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-Amino-3-phenylcyclobutane-1-carboxylic acid Synthesis

Welcome to the technical support center for the synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricaci...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately optimize product yield and purity. The methodologies and advice presented herein are grounded in established chemical principles and supported by peer-reviewed literature.

I. Overview of the Primary Synthetic Route: A Modified Strecker Synthesis

The most prevalent and adaptable method for synthesizing 1-Amino-3-phenylcyclobutane-1-carboxylic acid is a modified Strecker synthesis. This multi-step process offers a robust pathway from the commercially available starting material, 3-phenylcyclobutanone. The core transformation involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the desired α-amino acid.[1][2]

Synthetic Workflow Diagram

G A 3-Phenylcyclobutanone B α-Aminonitrile Formation (Strecker Reaction) A->B + KCN, NH4Cl C 1-Amino-3-phenylcyclobutane-1-carbonitrile B->C D Hydrolysis C->D + HCl (aq) or NaOH (aq) E 1-Amino-3-phenylcyclobutane-1-carboxylic acid D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: General workflow for the synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis, providing causative explanations and actionable solutions.

Stage 1: α-Aminonitrile Formation from 3-Phenylcyclobutanone

Question 1: My Strecker reaction is sluggish, and the yield of the α-aminonitrile is low. What are the likely causes and how can I improve it?

Answer:

Low yield in the Strecker synthesis of 1-amino-3-phenylcyclobutane-1-carbonitrile can stem from several factors. Let's break them down:

  • Reagent Quality and Stoichiometry:

    • Cyanide Source: Ensure your potassium or sodium cyanide is fresh and has been stored in a desiccator. Cyanide salts are hygroscopic and can degrade over time.

    • Ammonia Source: Ammonium chloride is typically used as the source of ammonia in situ. Ensure it is of high purity. The concentration of aqueous ammonia, if used, should be verified.

    • Stoichiometry: A common pitfall is using insufficient cyanide or ammonia. It is advisable to use a slight excess (1.1-1.5 equivalents) of both potassium cyanide and ammonium chloride relative to the 3-phenylcyclobutanone.

  • Reaction Conditions:

    • Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes accelerate the reaction.[3] However, excessive heat can lead to side reactions, including the polymerization of cyanide. Monitor the reaction progress closely by Thin Layer Chromatography (TLC).

    • Solvent System: A mixture of water and a water-miscible organic solvent like methanol or ethanol is commonly employed to ensure all reactants are in solution.[3] Adjusting the solvent ratio to improve the solubility of 3-phenylcyclobutanone can be beneficial.

    • pH: The pH of the reaction mixture is crucial. The formation of the imine intermediate is favored under slightly acidic to neutral conditions, while the nucleophilic attack of the cyanide ion is more efficient under slightly basic conditions. The use of ammonium chloride helps to buffer the system.

  • Side Reactions:

    • Cannizzaro-type reactions of the ketone: While less common for ketones, under strongly basic conditions, side reactions can occur. Maintaining a controlled pH is key.

    • Hydrolysis of the nitrile: Premature hydrolysis of the product can occur if the reaction is run for an extended period under aqueous basic conditions.

Troubleshooting Workflow:

G start Low α-Aminonitrile Yield check_reagents Verify Reagent Quality & Stoichiometry - Fresh KCN/NaCN - High purity NH4Cl - Slight excess of reagents start->check_reagents optimize_conditions Optimize Reaction Conditions - Gentle heating (40-50 °C) - Adjust solvent ratio - Monitor pH check_reagents->optimize_conditions monitor_reaction Monitor by TLC - Check for starting material consumption - Look for side product formation optimize_conditions->monitor_reaction workup Careful Work-up - Extract with appropriate solvent - Dry organic layer thoroughly monitor_reaction->workup result Improved Yield workup->result

Caption: Troubleshooting workflow for low α-aminonitrile yield.

Question 2: I am observing multiple spots on my TLC plate after the Strecker reaction. What are the potential impurities?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of byproducts. The most common impurities in this step are:

  • Unreacted 3-Phenylcyclobutanone: This is easily identified by running a co-spot with the starting material. If a significant amount of starting material remains, refer to the troubleshooting steps in Question 1.

  • Cyanohydrin Intermediate: The formation of the cyanohydrin (1-hydroxy-3-phenylcyclobutane-1-carbonitrile) is an intermediate step in the Strecker synthesis.[4] Incomplete reaction with ammonia can lead to its presence in the final mixture.

  • Amide byproduct: Partial hydrolysis of the aminonitrile to the corresponding amino-amide can occur during the reaction or work-up, especially if the pH becomes too high or the reaction is heated for an extended period.

Identification and Mitigation:

ImpurityIdentification (TLC)Mitigation
3-PhenylcyclobutanoneCo-spot with starting materialIncrease reaction time, temperature, or reagent stoichiometry.
CyanohydrinTypically more polar than the aminonitrileEnsure sufficient ammonia source and adequate reaction time.
Amino-amideMore polar than the aminonitrileControl pH during reaction and work-up; avoid prolonged heating.
Stage 2: Hydrolysis of the α-Aminonitrile

Question 3: The hydrolysis of my 1-amino-3-phenylcyclobutane-1-carbonitrile is incomplete, or I am getting a low yield of the final amino acid. What are the best conditions for this step?

Answer:

The hydrolysis of nitriles to carboxylic acids can be challenging, especially for sterically hindered nitriles.[5][6] Both acidic and basic conditions can be employed, each with its own set of advantages and potential pitfalls.

  • Acidic Hydrolysis:

    • Conditions: Typically performed by refluxing the aminonitrile in a strong mineral acid such as 6M HCl or concentrated H2SO4.[7]

    • Advantages: Generally provides a clean conversion to the carboxylic acid. The product is obtained as the hydrochloride salt, which can aid in purification.

    • Troubleshooting:

      • Incomplete Hydrolysis: This is the most common issue. The cyclobutane ring introduces some steric hindrance. Prolonged reaction times (24-48 hours) at reflux are often necessary. Monitoring the reaction by TLC or HPLC is crucial.

      • Decarboxylation: While less likely for α-amino acids, prolonged exposure to harsh acidic conditions at high temperatures can potentially lead to some degradation.

      • Safety: Working with concentrated strong acids requires appropriate personal protective equipment and a well-ventilated fume hood.

  • Basic Hydrolysis:

    • Conditions: Refluxing the aminonitrile in an aqueous solution of a strong base like NaOH or KOH.

    • Advantages: Can be effective for some substrates.

    • Troubleshooting:

      • Incomplete Hydrolysis: Similar to acidic hydrolysis, extended reaction times are often required.

      • Formation of the Amide Intermediate: The hydrolysis proceeds through an amide intermediate.[5] If the reaction is not driven to completion, the amino-amide may be isolated as a significant byproduct.

      • Racemization: While the carbon bearing the amino and carboxyl groups is not a stereocenter in this specific molecule, for chiral analogs, basic conditions can increase the risk of racemization.

      • Work-up: After basic hydrolysis, the reaction mixture needs to be carefully neutralized to the isoelectric point of the amino acid to induce precipitation. This can sometimes be a tedious process to optimize for maximum recovery.

Recommended Protocol for Acidic Hydrolysis:

  • Dissolve the crude 1-amino-3-phenylcyclobutane-1-carbonitrile in 6M aqueous HCl.

  • Heat the mixture to reflux and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Allow the reaction to cool to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

  • Wash the crude product with a small amount of cold acetone or isopropanol to remove impurities.

  • Recrystallize the hydrochloride salt from a suitable solvent system (e.g., water/ethanol or water/isopropanol) for further purification.

Stage 3: Purification of the Final Product

Question 4: My final 1-Amino-3-phenylcyclobutane-1-carboxylic acid product has a low melting point and appears impure by NMR. How can I effectively purify it?

Answer:

Purification of the final amino acid is critical to obtain a high-quality product. The most effective method is typically recrystallization.

  • Choosing a Recrystallization Solvent:

    • The ideal solvent is one in which the amino acid has high solubility at elevated temperatures and low solubility at room temperature or below.

    • Commonly used solvent systems for amino acids include:

      • Water

      • Aqueous ethanol

      • Aqueous isopropanol

      • Aqueous acetic acid[8]

    • It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Recrystallization Procedure:

    • Dissolve the crude amino acid in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • Further cool the solution in an ice bath to maximize precipitation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Characterization:

    • After recrystallization, confirm the purity of the product by measuring its melting point and obtaining NMR and mass spectrometry data. The melting point should be sharp and consistent with the literature value. The NMR spectrum should be free of significant impurity peaks.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during this synthesis?

A1: The use of potassium or sodium cyanide is the most significant hazard. Always handle solid cyanide salts in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit readily available and ensure you are trained in its use. The hydrolysis step involves strong acids or bases, which are corrosive and should be handled with care.

Q2: Can I use a different starting material instead of 3-phenylcyclobutanone?

A2: While 3-phenylcyclobutanone is the most direct precursor, other synthetic routes to cyclobutane-containing amino acids have been explored.[9][10] These often involve more complex multi-step syntheses and may not be as practical for routine preparation.

Q3: Are there any enzymatic methods for the hydrolysis of the aminonitrile?

A3: Biocatalytic hydrolysis of nitriles using nitrilases is a known method that can offer high selectivity and milder reaction conditions.[11][12] However, the substrate specificity of nitrilases varies, and it would require screening to find an enzyme that is efficient for 1-amino-3-phenylcyclobutane-1-carbonitrile.

Q4: How can I confirm the structure of my final product?

A4: The structure of 1-Amino-3-phenylcyclobutane-1-carboxylic acid should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical structure and the connectivity of the atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups, such as the carboxylic acid and the amine.

  • Melting Point Analysis: A sharp melting point is indicative of a pure compound.

IV. References

  • Burger, A., & Ong, H. H. (1964). Phenylcyclobutane Amino Alcohols and Amino Ketones. The Journal of Organic Chemistry, 29(9), 2588–2592. Available at: [Link]

  • Chen, J., Zheng, R.-C., Zheng, Y.-G., & Shen, Y.-C. (2009). Microbial Transformation of Nitriles to High-Value Acids or Amides. Applied and Environmental Microbiology, 75(17), 5592–5599. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available at: [Link]

  • Paventi, M., Chubb, F. L., & Edward, J. T. (1987). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Canadian Journal of Chemistry, 65(9), 2114–2118. Available at: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid. Google Patents. Available at:

Sources

Optimization

Technical Support Center: Purification of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

Welcome to the dedicated technical support guide for the purification of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, non-proteinogenic amino acid. The unique strained cyclobutane ring and the phenyl substitution present specific challenges and considerations during its purification from complex reaction mixtures.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format, addressing common issues encountered in the laboratory. We will explore the causality behind experimental choices to empower you with a robust understanding of the purification process.

Section 1: Troubleshooting Guide

This section addresses specific problems that can arise during the purification of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. Each entry details the problem, its probable causes, and a systematic approach to resolution.

Q1: My final product is an oil or a sticky solid and refuses to crystallize. What's going wrong?

A1: This is a classic sign of persistent impurities interfering with crystal lattice formation. As an amphoteric molecule with both a basic amino group and an acidic carboxylic acid group, your target compound's solubility is highly pH-dependent. Impurities can include unreacted starting materials, reaction byproducts, or residual solvents.

Causality & Troubleshooting Steps:

  • Residual Solvent: The most common culprit is often residual high-boiling point solvents (e.g., DMF, DMSO) used in the reaction. These solvents can prevent nucleation.

    • Solution: Perform an aqueous workup. Dissolve the crude mixture in a suitable organic solvent like ethyl acetate and wash with brine (saturated NaCl solution). This will help pull highly polar solvents into the aqueous layer. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating it again under high vacuum.[1]

  • Incorrect pH: The compound is least soluble at its isoelectric point (pI), the pH at which it exists as a neutral zwitterion. If the pH of your aqueous solution is too high or too low, the compound will be in its more soluble salt form (carboxylate or ammonium salt, respectively).

    • Solution: Dissolve the crude material in a minimal amount of dilute acid (e.g., 1M HCl). Wash with an organic solvent (like ether or ethyl acetate) to remove non-polar impurities. Then, carefully adjust the pH of the aqueous layer to its presumed pI (typically near neutral for similar amino acids) using a base like NaOH or NH4OH.[2] The product should precipitate out. Monitor the pH closely with a calibrated pH meter for best results.

  • Presence of Greasy Byproducts: Organic synthesis can generate non-polar byproducts that coat your desired product.

    • Solution: Before attempting crystallization, try triturating the crude oil with a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. This "washing" of the solid can effectively remove greasy impurities. Stir the crude material vigorously with the solvent, then decant or filter to isolate the cleaned solid.

Q2: I achieved crystallization, but my yield is very low (<30%). How can I improve it?

A2: A low yield after crystallization points to one of two primary issues: either the product was not fully recovered from the solution, or there were significant losses during the workup steps.[3]

Causality & Troubleshooting Steps:

  • Excessive Solvent Use: The single most common reason for low recovery is using too much solvent during the recrystallization process.[3] Remember the principle of recrystallization: the compound should be sparingly soluble at low temperatures but highly soluble at high temperatures. Using an excessive volume of hot solvent means that a significant amount of your product will remain dissolved even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the heated solid until it just dissolves.[3]

  • Incomplete Precipitation: Cooling the solution too quickly or not allowing sufficient time for crystallization can leave a substantial amount of product in the mother liquor.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator for several hours, or even overnight, to maximize crystal formation.[2] Forcing rapid crystallization by plunging a hot flask into an ice bath often leads to the formation of very fine, impure crystals and lower recovery.

  • Losses During Workup: If your purification involves liquid-liquid extractions, you may be losing product to the aqueous layers, especially if the pH is not optimal.

    • Solution: After the initial extraction, re-extract the aqueous layer multiple times (e.g., 3x with fresh solvent) to recover any dissolved product. Before discarding any aqueous layer, it's good practice to spot it on a TLC plate to ensure no product is being lost.

Q3: The purity of my final product is not satisfactory according to NMR/HPLC analysis. What purification method should I try next?

A3: If recrystallization fails to provide the desired purity, it indicates the presence of impurities with solubility properties very similar to your target compound. In this case, a more powerful separation technique based on a different physical property, such as polarity or charge, is required.

Causality & Troubleshooting Steps:

  • Ion-Exchange Chromatography (IEC): This is the most effective method for purifying amino acids.[4][5] Since your compound has both an acidic and a basic functional group, it can be purified using either a cation or an anion exchange resin.

    • Cation Exchange: At a low pH (e.g., pH 3), the amino group will be protonated (-NH3+), giving the molecule a net positive charge. It will bind to a cation exchange resin (negatively charged). Impurities that are neutral or anionic will pass through. The bound product can then be eluted by increasing the pH or the salt concentration.[6]

    • Anion Exchange: At a high pH (e.g., pH 9), the carboxylic acid group will be deprotonated (-COO-), giving the molecule a net negative charge. It will bind to an anion exchange resin (positively charged). The product is then eluted by lowering the pH or increasing the salt concentration.[6]

  • Reverse-Phase Chromatography (RPC): If the impurities are significantly more or less polar than your product, reverse-phase chromatography can be effective. The phenyl group in your molecule gives it some hydrophobic character, making it suitable for RPC.

    • Method: A C18 column is typically used with a mobile phase of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. You would typically run a gradient from high aqueous content to high organic content to elute compounds based on their hydrophobicity.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 1-Amino-3-phenylcyclobutane-1-carboxylic acid?

A1: The ideal solvent system is one where the compound is highly soluble when hot and poorly soluble when cold. Given the zwitterionic nature of amino acids, mixed solvent systems are often most effective.

  • Water/Alcohol Mixtures: A mixture of water and a water-miscible organic solvent like methanol, ethanol, or isopropanol is an excellent starting point.[7][8] Dissolve the crude product in a minimal amount of hot water, then slowly add the alcohol until the solution becomes slightly turbid. Re-heat to clarify and then allow to cool slowly.

  • Aqueous Acid/Base: For a pH-based precipitation, dissolving the crude material in dilute HCl or NaOH and then neutralizing to the isoelectric point is a highly effective purification technique that leverages the compound's amphoteric nature.[2]

Solvent System ComponentRoleRationale
Water Primary SolventGood solvent for the ionic (salt) form of the amino acid.
Methanol/Ethanol Anti-SolventReduces the polarity of the solution, decreasing solubility of the zwitterionic form and inducing crystallization.
Dilute HCl Solubilizing AgentConverts the amino acid to its highly water-soluble ammonium chloride salt.
Dilute NaOH Solubilizing AgentConverts the amino acid to its highly water-soluble sodium carboxylate salt.

Q2: How do I confirm the purity of my final product?

A2: A combination of techniques should be used to establish purity conclusively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the primary method for structural confirmation and purity assessment. The absence of impurity signals in the NMR spectrum is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): Using a suitable column (e.g., C18 reverse-phase or a chiral column if enantiopurity is required), HPLC can provide a quantitative measure of purity. A single sharp peak indicates a pure compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing further evidence of its identity.

  • Melting Point: A sharp melting point range (typically within 1-2 °C) is a classic indicator of a pure crystalline solid. Impure compounds tend to melt over a wider and lower temperature range.

Q3: My reaction involves protecting groups (e.g., Boc, Cbz). How does this affect purification?

A3: The presence of protecting groups dramatically changes the molecule's properties. An N-Boc protected version, for example, is no longer amphoteric. It behaves like a standard carboxylic acid.

  • Purification Strategy: With the amino group masked, the compound is much less polar and more soluble in common organic solvents. Purification is typically achieved via standard silica gel column chromatography using a solvent system like hexane/ethyl acetate or dichloromethane/methanol.[1] The pH-dependent solubility tricks will not work until after the protecting group is removed. The deprotection step will then yield the crude amino acid, which can be purified as described in the sections above.

Section 3: Standard Operating Protocol & Visual Workflow

Protocol: Purification via pH-Controlled Precipitation/Crystallization

This protocol assumes the crude product is a solid or oil containing both acidic, basic, and neutral impurities.

  • Acidification & Extraction of Neutral/Acidic Impurities: a. Dissolve the crude reaction mixture (1.0 eq) in 1 M hydrochloric acid (HCl) until the pH is ~1-2. Use the minimum volume necessary for complete dissolution. b. Transfer the acidic aqueous solution to a separatory funnel. c. Extract the solution three times with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers. These layers contain neutral and acidic impurities. d. The desired product remains in the aqueous layer as its hydrochloride salt.

  • Precipitation at Isoelectric Point: a. Cool the aqueous layer in an ice bath. b. Slowly add 1 M sodium hydroxide (NaOH) dropwise with vigorous stirring. Monitor the pH continuously with a calibrated meter. c. A white precipitate of the pure amino acid will begin to form as the pH approaches the isoelectric point (pI), typically between pH 5-7. d. Continue adding base until the pH is stable at the point of maximum precipitation. Avoid overshooting the pH, as the product will redissolve as the carboxylate salt.

  • Isolation and Drying: a. Keep the mixture in the ice bath for at least 1 hour to ensure complete precipitation. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the filter cake with cold deionized water, followed by a small amount of cold ethanol or acetone to help remove residual water. d. Dry the purified solid under high vacuum to a constant weight.

Workflow Diagram: Purification Strategy Decision Tree

This diagram outlines the decision-making process for selecting a purification method based on the initial state of the crude product.

Purification_Workflow start Crude Reaction Mixture is_oily Is the product an oil or non-filterable solid? start->is_oily triturate Triturate with non-polar solvent (e.g., Hexane/Ether) is_oily->triturate Yes crystallize Attempt Crystallization (e.g., Water/Ethanol) is_oily->crystallize No triturate->crystallize purity_check1 Check Purity (TLC, NMR) crystallize->purity_check1 is_pure1 Is Purity >95%? purity_check1->is_pure1 final_product Final Pure Product is_pure1->final_product Yes ph_precip Use pH Precipitation Protocol is_pure1->ph_precip No purity_check2 Check Purity (NMR, HPLC) ph_precip->purity_check2 is_pure2 Is Purity >95%? purity_check2->is_pure2 is_pure2->final_product Yes chromatography Proceed to Chromatography (Ion-Exchange or Reverse Phase) is_pure2->chromatography No chromatography->final_product

Caption: Decision tree for purifying 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

References

  • ResearchGate. (2017). Why aren't my protein growing in optimisation conditions? Available at: [Link]

  • DIAION. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • O'Donnell, M. J., et al. (2001). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. Tetrahedron: Asymmetry, 12(6), 821-828. Available at: [Link]

  • Alia, D., et al. (2019). Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]

  • Konopelski, J. P., et al. (1995). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 72, 215. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of the American Chemical Society, 117(10), 2886-2893. Available at: [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Available at: [Link]

  • Ito, L., et al. (2008). Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. Journal of Synchrotron Radiation, 15(Pt 4), 316–318. Available at: [Link]

  • Thompson, J. F., Morris, C. J., & Gering, R. K. (1959). Purification of Plant Amino Acid for Paper Chromatography. Analytical Chemistry, 31(6), 1028–1031. Available at: [Link]

  • Pozdnev, V. F. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 67, 160. Available at: [Link]

  • Patsnap. (2024). How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. Available at: [Link]

  • Google Patents. (n.d.). Synthesis and purification method for alpha-amino acid compound. CN104945115A.
  • Chem-Impex International. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). Process for purifying long chain amino acids. EP3672935A1.
  • Fall, R., et al. (n.d.). Separation and Detection of Amino Acids. eCampusOntario Pressbooks. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for the synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable non-natural amino acid. The unique strained cyclobutane ring and its stereochemical complexity present specific challenges during synthesis.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the laboratory.

Section 1: Overview of the Primary Synthetic Route

The most common and accessible method for synthesizing 1-Amino-3-phenylcyclobutane-1-carboxylic acid is the Strecker synthesis.[3][4] This robust, multi-step reaction begins with the ketone precursor, 3-phenylcyclobutanone, and proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the target amino acid.[3]

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Final Product Start 3-Phenylcyclobutanone Intermediate α-Aminonitrile Intermediate Start->Intermediate Step 1: Strecker Reaction (e.g., KCN, NH4Cl, H2O) Product 1-Amino-3-phenylcyclobutane- 1-carboxylic acid (cis/trans mixture) Intermediate->Product Step 2: Nitrile Hydrolysis (e.g., 6M HCl, Heat)

Caption: General workflow for the Strecker synthesis of the target amino acid.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Q1: My final product is contaminated with a significant non-polar impurity that lacks a nitrogen atom. What is the likely source?

A1: Unreacted Starting Material.

The most probable cause is the carry-over of unreacted 3-phenylcyclobutanone . This typically occurs due to an incomplete initial Strecker reaction (Step 1).

  • Causality: The formation of the iminium ion intermediate from 3-phenylcyclobutanone and ammonia can be slow or incomplete. The subsequent nucleophilic attack by the cyanide ion is the rate-determining step. If reaction conditions (time, temperature, reagent stoichiometry) are not optimized, a significant amount of the starting ketone may remain. Because the ketone is relatively non-polar compared to the amino acid product, it can be challenging to remove during a standard aqueous workup and may co-precipitate with the product depending on the crystallization solvent.

  • Troubleshooting & Prevention:

    • Monitor Reaction Completion: Before proceeding to the hydrolysis step, confirm the disappearance of the starting ketone using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Optimize Reagent Stoichiometry: Ensure a sufficient excess of the cyanide source (e.g., KCN or NaCN) and ammonium salt (e.g., NH₄Cl) is used to drive the equilibrium towards the α-aminonitrile intermediate.

    • Purification Strategy: If unreacted ketone is present after synthesis, it can often be removed by performing a liquid-liquid extraction. After dissolving the crude product in dilute acid (e.g., 1M HCl), the protonated amino acid will remain in the aqueous phase, while the neutral ketone can be extracted into an organic solvent like dichloromethane or ethyl acetate.

Q2: I'm observing an impurity with a characteristic nitrile stretch (~2230 cm⁻¹) in its IR spectrum. What is it and how do I eliminate it?

A2: Incomplete Nitrile Hydrolysis.

This impurity is the 1-amino-3-phenylcyclobutane-1-carbonitrile , the intermediate formed during the Strecker reaction.[3] Its presence indicates that the hydrolysis step (Step 2) was incomplete.

  • Causality: The hydrolysis of a sterically hindered nitrile, particularly one on a quaternary carbon like in this cyclobutane system, is notoriously difficult. It requires harsh conditions to proceed to completion. Mild acidic or basic conditions are often insufficient to fully convert the nitrile to the carboxylic acid.

  • Troubleshooting & Prevention:

    • Forceful Hydrolysis Conditions: Employ aggressive hydrolysis conditions. Refluxing in 6M hydrochloric acid or 30-50% sulfuric acid for an extended period (12-24 hours) is typically required.

    • Monitor Hydrolysis: The progress of the hydrolysis can be monitored by taking small aliquots from the reaction, quenching them, and analyzing via HPLC or LC-MS to ensure the disappearance of the aminonitrile intermediate.

    • Re-subject to Hydrolysis: If the final product is found to be contaminated with the aminonitrile, the entire batch can be re-subjected to the harsh acidic hydrolysis conditions until complete conversion is achieved.

Q3: My product's ¹H NMR spectrum is complex, showing two distinct sets of peaks. My HPLC analysis also shows two major peaks that are very close together. What is happening?

A3: Formation of Diastereomers.

You are observing the presence of both cis and trans diastereomers of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This is an inherent outcome of this synthesis and is the most common "impurity" issue.

  • Causality: The synthesis starts with an achiral ketone. The Strecker reaction creates a new stereocenter at the C1 position. The phenyl group at the C3 position acts as a stereochemical reference. The incoming cyanide nucleophile can attack the planar iminium intermediate from two different faces relative to the phenyl group, leading to the formation of both cis and trans isomers. The ratio of these isomers is dependent on the kinetic and thermodynamic parameters of the reaction, but it is rare to obtain a single isomer directly.

Diastereomer_Formation cluster_attack Cyanide Attack cluster_products Diastereomeric Intermediates Iminium Planar Iminium Intermediate Top Attack from top face Bottom Attack from bottom face Cis cis-Aminonitrile Top->Cis leads to Trans trans-Aminonitrile Bottom->Trans leads to

Caption: Nucleophilic attack on the planar intermediate leads to two diastereomers.

  • Troubleshooting & Separation:

    • Analytical Confirmation: Confirm the presence of diastereomers using an appropriate HPLC method. A C18 column with a mobile phase of acetonitrile/water and an additive like TFA or formic acid can often resolve the two isomers.

    • Fractional Crystallization: This is the most common method for separating diastereomers on a preparatory scale. The two diastereomers will have different solubilities in a given solvent system. By carefully selecting a solvent (e.g., water/isopropanol, ethanol) and controlling the crystallization temperature, one isomer can often be selectively precipitated while the other remains in the mother liquor. This process may need to be repeated to achieve high diastereomeric purity.

    • Preparative Chromatography: For smaller scales or when crystallization is ineffective, preparative HPLC or column chromatography can be used to isolate the individual isomers.

Section 3: Key Analytical and Purification Protocols

Table 1: Summary of Common Impurities and Recommended Controls
Impurity NameSourceRecommended Analytical MethodMitigation Strategy
3-PhenylcyclobutanoneUnreacted starting materialGC-MS, HPLC (with UV detection)Ensure complete reaction; perform acidic wash and organic extraction during workup.
1-Amino-3-phenylcyclobutane-1-carbonitrileIncomplete hydrolysis of intermediateHPLC, LC-MS, FT-IR (νCN ~2230 cm⁻¹)Use harsh hydrolysis conditions (e.g., 6M HCl, reflux); monitor reaction to completion.
trans- or cis-IsomerInherent to the synthetic routeChiral HPLC, ¹H NMR, HPLCSeparation via fractional crystallization or preparative chromatography.
Inorganic Salts (e.g., NaCl, (NH₄)₂SO₄)Reagents and workup proceduresIon Chromatography, ConductivityDesalting through recrystallization from a less polar solvent system or by using ion-exchange resin.
Residual SolventsPurification and isolation stepsGC-HeadspaceDrying under high vacuum at an appropriate temperature.
Protocol 3.1: General HPLC Method for Purity and Diastereomer Ratio Analysis

This protocol provides a starting point for analyzing the purity of the final product. Method optimization will be required.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 60% B

    • 20-22 min: Linear gradient from 60% to 95% B

    • 22-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Mobile Phase A.

  • Validation: Ensure the method provides adequate resolution (Rs > 1.5) between the cis and trans diastereomer peaks.

Protocol 3.2: Fractional Crystallization for Diastereomer Separation

This is a conceptual guide. The ideal solvent and temperatures must be determined empirically.

  • Solvent Screening: Test the solubility of the crude diastereomeric mixture in various solvents (e.g., water, ethanol, isopropanol, acetone, and their mixtures) at room temperature and elevated temperatures. The ideal system is one where the material is sparingly soluble at room temperature but fully soluble when heated, and where a significant difference in solubility between the two diastereomers is observed.

  • Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent system to achieve a saturated or near-saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of well-ordered crystals of the less soluble diastereomer. Seeding with a pure crystal of the desired isomer can be beneficial.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent.

  • Analysis: Analyze the purity of the isolated crystals and the remaining mother liquor by HPLC (using Protocol 3.1) to determine the diastereomeric ratio in each fraction.

  • Repeat if Necessary: The process can be repeated on both the crystalline material (to improve purity) and the material recovered from the mother liquor (to isolate the more soluble isomer).

Section 4: References

  • Kosikowska, M., & Beresiński, P. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]

  • Google Patents. (CN103864635A). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

  • Lee, Y., & Lee, K. (2001). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. PubMed. [Link]

  • Asymmetric Rasputin. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Gröger, H., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Phenylcyclobutanone. PubChem. [Link]

  • National Center for Biotechnology Information. (2004). anti-1-Amino-3-[18F]fluorocyclobutane-1-carboxylic acid. NIH. [Link]

  • Reich, J. (2001). Impurity profile of amino acids?. ResearchGate. [Link]

  • Kosikowska, M., & Beresiński, P. (2022). Summary of analytical methods for detecting amino acid impurities. ResearchGate. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]

  • Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • Kosikowska, M., & Beresiński, P. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. ResearchGate. [Link]

  • Hu, Y., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-[(3-Mercaptopropanoyl)amino]cyclopentane carboxylic acid. [Link]

  • Semantic Scholar. (n.d.). Analytical methods for amino acid determination in organisms. [Link]

  • Chem-Impex. (n.d.). 1-Amino-cyclobutane carboxylic acid hydrochloride. [Link]

  • ChemSynthesis. (n.d.). 3-phenylcyclobutanone. [Link]

  • Google Patents. (WO2008138621A2). Synthesis of aminocyclopentane carboxylic acids.

  • Fleet, G., et al. (n.d.). Synthesis of cis- and trans-1-amino-3-hydroxymethyl-cyclobutane-1-carboxylic acids. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the stereoselective synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid and its derivatives. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid and its derivatives. This guide is designed for researchers, chemists, and process development professionals who are working with conformationally constrained amino acids. Cyclobutane amino acids are valuable building blocks in medicinal chemistry, but their synthesis presents unique stereochemical challenges owing to significant ring strain and multiple stereocenters.[1][2]

This document provides practical, in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing cyclobutane rings?

A1: The primary challenge is overcoming the inherent ring strain of the four-membered ring. Cyclobutane has a significant strain energy (approx. 26 kcal/mol) arising from non-ideal bond angles (angle strain) and eclipsing interactions (torsional strain).[3][4][5] This strain can make ring formation difficult, leading to low yields, and can also make the ring susceptible to cleavage under certain reaction conditions.[6]

Q2: Which synthetic strategy is most common for creating the 1-amino-1-carboxy-cyclobutane scaffold?

A2: The [2+2] cycloaddition is one of the most direct and widely employed methods.[7][8] This can be achieved through various means, including:

  • Photochemical [2+2] Cycloadditions: Using visible light and a photocatalyst to promote the reaction between an alkene (like styrene) and a dehydroamino acid derivative.[1][9][10]

  • Staudinger Cycloaddition: The reaction of a ketene with an imine to form a β-lactam, which can then be further elaborated. The stereoselectivity of this reaction is highly dependent on reaction conditions and substrate electronics.[5][11]

Q3: How do I determine the stereochemical purity (dr and ee) of my product?

A3: The diastereomeric ratio (dr) can often be determined directly from the crude reaction mixture using high-resolution ¹H NMR spectroscopy by integrating the signals of the distinct diastereomers.[12] For determining enantiomeric excess (ee), chiral High-Performance Liquid Chromatography (HPLC) is the industry standard.[13] You will need to develop a separation method using a suitable chiral stationary phase (CSP).

Q4: My final product has the correct mass, but the NMR spectrum is complex and doesn't match the desired stereoisomer. What happened?

A4: You have likely synthesized a mixture of stereoisomers (cis/trans diastereomers and their respective enantiomers). Controlling the three stereocenters (C1, C3, and potentially another on a substituent) is the central challenge of this synthesis. Refer to the troubleshooting guides below for strategies to improve stereoselectivity.

Troubleshooting Guide: Common Experimental Issues

This section provides in-depth solutions to common problems encountered during the synthesis.

Problem 1: Poor Diastereoselectivity (Low cis:trans or trans:cis Ratio)

Poor control over the relative stereochemistry at the C1 and C3 positions is a frequent issue, often resulting in difficult-to-separate product mixtures.

¹H NMR analysis of the crude product shows multiple sets of peaks for the cyclobutane ring protons, with integrations indicating a nearly 1:1 mixture of cis and trans diastereomers.

  • Incorrect Solvent Polarity (for Staudinger Cycloadditions):

    • Scientific Rationale: The Staudinger reaction proceeds through a zwitterionic intermediate. The stability of this intermediate, and the rate of its ring closure versus isomerization, is highly influenced by the solvent.[5] Nonpolar solvents can favor one stereochemical pathway, while polar solvents may stabilize the intermediate, allowing for equilibration and leading to mixtures. The proportion of cis to trans products can be highly dependent on the solvent and temperature.[14]

    • Suggested Action: Screen a range of solvents with varying polarities. Start with a nonpolar solvent like toluene or THF and compare the results with a more polar aprotic solvent like dichloromethane or acetonitrile.[15]

  • Suboptimal Reaction Temperature:

    • Scientific Rationale: Lower reaction temperatures often increase diastereoselectivity by favoring the transition state with the lower activation energy (thermodynamic control). Conversely, higher temperatures can provide enough energy to overcome the activation barriers for multiple pathways, leading to poorer selectivity. For example, in some Staudinger reactions, increasing the temperature favors the formation of the trans product.[14]

    • Suggested Action: Run the reaction at a lower temperature. For photocatalytic reactions, this might be 0 °C or even -15 °C.[16] For thermally driven reactions, try reducing the temperature incrementally and monitor the effect on the diastereomeric ratio.

  • Electronic Mismatch of Reactants (for Staudinger Cycloadditions):

    • Scientific Rationale: The rate of ring closure of the zwitterionic intermediate is affected by the electronic nature of the substituents on both the ketene and the imine. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis-β-lactam. The opposite combination slows closure, allowing for isomerization and favoring the trans product.[5]

    • Suggested Action: If possible, modify the electronic properties of your starting materials. For example, changing a substituent on the phenyl ring of the imine from an electron-donating group (e.g., methoxy) to an electron-withdrawing group (e.g., nitro) can significantly alter the stereochemical outcome.

G start Low Diastereomeric Ratio (dr) Observed q1 Is this a Staudinger (Ketene-Imine) Cycloaddition? start->q1 action1 Step 1: Modify Solvent Polarity (e.g., Toluene vs. CH3CN) q1->action1 Yes photo_action1 Step 1: Lower Reaction Temperature (e.g., RT to -15 °C) q1->photo_action1 No a1_yes Yes a1_no No (e.g., Photocatalytic) action2 Step 2: Lower Reaction Temperature (e.g., RT to 0 °C or lower) action1->action2 action3 Step 3: Alter Reactant Electronics (e.g., EWG vs. EDG on imine) action2->action3 end Improved Diastereoselectivity action3->end photo_action2 Step 2: Change Photocatalyst (Triplet sensitizer energy matters) photo_action1->photo_action2 photo_action2->end

Caption: Diagnostic workflow for addressing low enantiomeric excess.

Problem 3: Low Reaction Yield or Incomplete Conversion

Low yields can be caused by reaction conditions, starting material quality, or product instability.

TLC or LC-MS analysis shows significant amounts of unreacted starting material even after extended reaction times, or the isolated yield is poor despite full conversion.

  • Quenching of Photocatalyst (for Photochemical Reactions):

    • Scientific Rationale: Many photocatalytic cycles are sensitive to oxygen, which can act as a triplet quencher, interrupting the energy transfer process and halting the reaction. [12][17] * Suggested Action: Ensure the reaction mixture is rigorously degassed before irradiation. Use of the freeze-pump-thaw technique (typically three cycles) is more effective than simply sparging with an inert gas like argon or nitrogen. [17]

  • Poor Light Penetration (for Photochemical Reactions):

    • Scientific Rationale: As a photochemical reaction scales up, the path length for light to travel through the solution increases. If the solution is too concentrated or the reactor geometry is poor, the light may not penetrate the entire volume, creating "dark zones" where the reaction does not occur. This is a major hurdle in scaling up photochemical reactions. [18] * Suggested Action:

      • Dilution: Try running the reaction at a lower concentration. [10] * Flow Chemistry: For larger scales, transitioning from a batch reactor to a continuous-flow setup is highly recommended. Microreactors with narrow channel widths ensure uniform irradiation of the entire reaction volume, significantly improving efficiency and scalability. [7][18][19]

  • Starting Material Impurity:

    • Scientific Rationale: Impurities in starting materials or solvents (e.g., water, peroxides) can deactivate catalysts or quench reactive intermediates.

    • Suggested Action: Use freshly distilled/purified solvents and reagents. Ensure starting materials are pure by NMR and/or elemental analysis.

Reference Protocol & Data

This section provides a representative experimental protocol based on literature precedence for a visible-light-mediated [2+2] cycloaddition, which is a modern and effective approach. [9][10]

Protocol: Visible Light-Mediated [2+2] Cycloaddition
  • Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the dehydroamino acid derivative (1.0 equiv), styrene (1.5-2.0 equiv), and the photocatalyst (e.g., [Ir(dFCF₃ppy)₂(dtbpy)]PF₆, 1-2 mol%).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with nitrogen or argon three times. Add the anhydrous, degassed solvent (e.g., THF or Toluene, to achieve a 0.1 M concentration) via syringe.

  • Freeze-Pump-Thaw: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED lamp (λ ≈ 455 nm) and begin stirring. Use a fan to maintain the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 24-48 hours.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to separate the cyclobutane product from remaining starting materials and catalyst.

Data Table: Optimization of Reaction Conditions

The following table, adapted from literature data, illustrates how systematic changes in reaction parameters can affect the outcome of a photocatalytic [2+2] cycloaddition. [10]

Entry Photocatalyst (mol%) Solvent Conc. (M) Time (h) Yield (%) Diastereomeric Ratio (cis:trans)
1 [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (1) Toluene 0.2 24 95 >20:1
2 [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (1) CH₂Cl₂ 0.2 24 88 10:1
3 [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (1) THF 0.2 24 91 15:1
4 [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (1) CH₃CN 0.2 24 85 8:1
5 ₂ (1) Toluene 0.2 48 45 5:1
6 [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (1) Toluene 0.1 48 93 >20:1

| 7 | [Ir(dFCF₃ppy)₂(dtbpy)]PF₆ (1) | Toluene | 0.4 | 24 | 80 | 18:1 |

Analysis: This data clearly shows that the Iridium-based photocatalyst (Entries 1-4) is superior to the Ruthenium-based one (Entry 5) for this transformation. Nonpolar solvents like Toluene provide the highest yield and diastereoselectivity (Entry 1 vs. 4). While concentration changes have a minor effect, a concentration of 0.1-0.2 M appears optimal.

References

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Angewandte Chemie International Edition. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]

  • Scale-Up of Photochemical Reactions. Annual Review of Chemical and Biomolecular Engineering. [Link]

  • Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. [Link]

  • A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Science. [Link]

  • Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Angewandte Chemie. [Link]

  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Aminoacids of the cyclobutane series. ResearchGate. [Link]

  • Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. [Link]

  • Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. PMC. [Link]

  • ortho-Ethynyl group assisted regioselective and diastereoselective [2+2] cross-photocycloaddition of alkenes. ResearchGate. [Link]

  • DFT Study of Stereoselective Ketene-imine Cycloadditions, Evaluation of Possible Solvent Effects with IEF-PCM. ResearchGate. [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications. [Link]

  • Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. ResearchGate. [Link]

  • Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. Annual Reviews. [Link]

  • Scalability of Photochemical Reactions in Continuous Flow Mode. UCD Research Repository. [Link]

  • Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]

  • Process for the racemization of α-amino acids.
  • Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. ResearchGate. [Link]

  • 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses. [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. [Link]

  • Ring strain. Wikipedia. [Link]

  • Flow photochemistry: a reliable method for scale-up and precise control of reaction conditions. Vapourtec. [Link]

  • Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. The Journal of Organic Chemistry. [Link]

  • Stereoselective synthesis of (cis/trans)-2-hydroxycyclobutane amino acids. ResearchGate. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]

  • Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv. [Link]

  • Torquoelectronic effect in the control of the stereoselectivity of ketene-imine cycloaddition reactions. The Journal of Organic Chemistry. [Link]

  • Staudinger Synthesis. Organic Chemistry Portal. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. PubMed. [Link]

  • Scale-Up of Photochemical Reactions: Transitioning from Lab Scale to Industrial Production. PubMed. [Link]

  • Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. National Institutes of Health. [Link]

  • Staudinger synthesis. Wikipedia. [Link]

  • Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. RSC Publishing. [Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This resource provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered during your experiments. Given the novel structure of this non-polar amino acid analog, this guide emphasizes both foundational principles and practical, field-proven methodologies to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: A Zwitterionic Challenge

1-Amino-3-phenylcyclobutane-1-carboxylic acid is a unique compound characterized by a rigid cyclobutane core, a non-polar phenyl group, and the quintessential amino and carboxylic acid moieties of an amino acid. This structure confers a zwitterionic nature, meaning it carries both a positive (amino group) and a negative (carboxylic acid group) charge, resulting in a net neutral charge at a specific pH known as the isoelectric point (pI). The presence of the bulky, hydrophobic phenyl group is expected to significantly lower its aqueous solubility compared to simpler amino acid analogs. The lowest aqueous solubility is typically observed at the isoelectric point, where the net neutral charge minimizes interactions with polar water molecules.

Troubleshooting Guide: Systematic Approaches to Solubilization

Researchers often face challenges in achieving the desired concentration of 1-Amino-3-phenylcyclobutane-1-carboxylic acid in aqueous buffers for biological assays or other experiments. This section provides a systematic, step-by-step approach to overcoming these solubility hurdles.

Issue 1: Low Aqueous Solubility for Stock Solution Preparation

Your initial attempts to dissolve the compound in standard aqueous buffers (e.g., PBS) at your target concentration are resulting in precipitation or a cloudy suspension.

Root Cause Analysis: At or near its isoelectric point (pI), the zwitterionic form of the amino acid predominates. This form has minimal charge and, due to the hydrophobic phenyl group, is poorly solvated by water, leading to low solubility.

Solution Workflow:

The primary and most effective method to increase the solubility of a zwitterionic compound like 1-Amino-3-phenylcyclobutane-1-carboxylic acid is through pH adjustment. By shifting the pH away from the pI, you can force the equilibrium towards either the cationic (positively charged) or anionic (negatively charged) form, both of which are significantly more soluble in aqueous media.

Objective: To determine the optimal pH for solubilizing 1-Amino-3-phenylcyclobutane-1-carboxylic acid by converting it to its more soluble salt form.

Materials:

  • 1-Amino-3-phenylcyclobutane-1-carboxylic acid powder

  • High-purity water (e.g., Milli-Q)

  • 0.1 M HCl and 0.1 M NaOH solutions

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Step-by-Step Procedure:

  • Initial Suspension: Add the desired mass of 1-Amino-3-phenylcyclobutane-1-carboxylic acid to a volume of high-purity water that is less than your final target volume (e.g., 80% of the final volume) to create a slurry.

  • Acidification for Cationic Form:

    • While stirring, add 0.1 M HCl dropwise to the suspension.

    • Monitor the pH continuously. As the pH decreases, the amino group becomes protonated (-NH3+), forming the hydrochloride salt.

    • Continue adding HCl until the compound fully dissolves. Note the pH at which complete dissolution occurs. For most amino acids, a pH below 2 is effective.[1]

  • Alkalinization for Anionic Form:

    • Alternatively, to a separate slurry, add 0.1 M NaOH dropwise while stirring.

    • As the pH increases, the carboxylic acid group is deprotonated (-COO-), forming the sodium salt.

    • Continue adding NaOH until the compound is fully dissolved. Note the pH at which this occurs. A pH above 10 is typically effective for amino acids.[1]

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add high-purity water to reach your final target volume.

  • Final pH Adjustment: If your experiment has a specific pH requirement, you can now carefully back-titrate with either 0.1 M NaOH (if you acidified) or 0.1 M HCl (if you alkalinized) to your desired final pH. Caution: Be mindful of the pI; as you approach it, the compound may precipitate. It is crucial to test the stability of your solution at the final pH over time.

Causality Explained: By moving the pH two units away from the pKa of the respective functional group, you ensure that over 99% of the molecules are in the charged, more soluble form, as described by the Henderson-Hasselbalch equation.

Issue 2: Compound Precipitates When Diluted into Final Assay Buffer

You have successfully created a concentrated stock solution at a high or low pH, but upon dilution into your final, near-neutral pH assay buffer (e.g., PBS at pH 7.4), the compound precipitates.

Root Cause Analysis: The final pH of the assay buffer is likely close to the isoelectric point of your compound, causing the solubility to drop dramatically upon dilution. The buffering capacity of your stock solution is insufficient to maintain the extreme pH upon dilution into the strongly buffered final medium.

Solution Workflow: Employing co-solvents or advanced solubilizing agents like cyclodextrins can enhance solubility even at pH values closer to the pI.

Objective: To increase the solubility of the compound in a final aqueous solution by reducing the polarity of the solvent.

Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[2][3][4]

Step-by-Step Procedure:

  • Prepare a Concentrated Stock in 100% Co-solvent: Dissolve the 1-Amino-3-phenylcyclobutane-1-carboxylic acid in 100% DMSO (or another suitable organic solvent) to create a high-concentration stock (e.g., 10-50 mM).

  • Serial Dilution: Serially dilute this stock solution into your final aqueous assay buffer.

  • Determine Maximum Tolerated Co-solvent Concentration: It is critical to establish the maximum percentage of the co-solvent that your specific assay can tolerate without affecting the biological system (e.g., cell viability, enzyme activity). Typically, this is below 1% and often less than 0.5% for cell-based assays.

  • Solubility Check: Observe the dilutions for any signs of precipitation. This will help you determine the maximum achievable concentration of your compound in the final assay buffer with an acceptable co-solvent percentage.

Causality Explained: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium.[4] This less polar environment can better solvate the hydrophobic phenyl group of your molecule, thereby increasing its solubility.

Objective: To enhance aqueous solubility by forming an inclusion complex with a cyclodextrin.

Background: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like your compound's phenyl group, effectively shielding it from the aqueous environment and increasing its apparent solubility.[1][5][6][7]

Step-by-Step Procedure:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[5]

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Concentrations can range from 1% to 45% (w/v), depending on the required solubility enhancement.

  • Add the Compound: Add the 1-Amino-3-phenylcyclobutane-1-carboxylic acid powder directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture for an extended period (1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Comparison of Solubilization Strategies

Method Pros Cons Best For
pH Adjustment High solubility enhancement, cost-effective.May not be suitable for pH-sensitive assays; risk of precipitation upon neutralization.Preparing concentrated stock solutions; experiments tolerant of extreme pH.
Co-solvents (e.g., DMSO) Simple to implement, effective for many non-polar compounds.Potential for solvent toxicity in biological assays; may affect protein conformation.High-throughput screening; initial experiments where solvent effects can be controlled.
Cyclodextrins Significant solubility enhancement, low toxicity.Higher cost; may alter compound bioavailability or interaction with targets.In vivo studies, cell-based assays sensitive to organic solvents.

Frequently Asked Questions (FAQs)

Q1: I don't know the pKa or isoelectric point of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. How can I determine them?

A1: Since this is a specialized compound, these values are likely not published. You can determine them experimentally.

  • pKa Determination: The pKa values of the carboxylic acid and amino groups can be determined by performing a potentiometric titration.[8][9] You would dissolve the compound in water, and titrate with a strong base (e.g., 0.1 M NaOH), measuring the pH after each addition. The pKa is the pH at the half-equivalence point. A titration in the opposite direction with a strong acid (e.g., 0.1 M HCl) can also be performed.

  • Isoelectric Point (pI) Calculation: Once you have the pKa for the carboxylic acid (pKa1) and the amino group (pKa2), you can calculate the isoelectric point using the following formula for amino acids with non-ionizable side chains: pI = (pKa1 + pKa2) / 2[5]

Q2: What is the expected pI for this molecule?

A2: For simple amino acids, the carboxylic acid pKa is typically around 2-3, and the amino group pKa is around 9-10.[1] Therefore, a rough estimate for the pI of 1-Amino-3-phenylcyclobutane-1-carboxylic acid would be in the range of 5.5 to 6.5. This means its lowest solubility will be in a mildly acidic to neutral pH range.

Q3: Can I just sonicate my sample for longer to get it to dissolve?

A3: Sonication can help break up aggregates and speed up the dissolution process, but it will not increase the thermodynamic solubility limit of the compound in a given solvent. If the compound is truly insoluble at that concentration and pH, it will eventually precipitate out of solution, even after sonication.

Q4: How do I measure the actual solubility of my compound after using these methods?

A4: The gold standard for determining thermodynamic solubility is the shake-flask method.[10] An excess amount of the solid compound is added to the solvent system of interest (e.g., buffer at a specific pH). The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is measured by a suitable analytical method like HPLC-UV or LC-MS.[2][11]

Q5: My compound still won't dissolve. What are my next steps?

A5: If you have tried pH adjustment, common co-solvents, and cyclodextrins without success, you may need to consider more advanced formulation strategies. These can include using surfactants to form micelles, creating amorphous solid dispersions, or exploring alternative salt forms of the compound. However, these are more complex and may require specialized formulation expertise.

Visualizing the Solubilization Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Solubility_Workflow start Start: Compound Insoluble in Aqueous Buffer ph_adjust Attempt pH Adjustment (Acidify to pH < 3 or Alkalinize to pH > 10) start->ph_adjust ph_success Success: Compound Dissolved ph_adjust->ph_success  Dissolves? ph_fail Issue: Precipitates in Final Buffer or pH is incompatible with assay ph_adjust->ph_fail  Fails? final_success End: Soluble Compound for Experiment ph_success->final_success Final pH Stable? cosolvent Use Co-solvent (e.g., DMSO) Prepare concentrated stock ph_fail->cosolvent Try this path cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Form inclusion complex ph_fail->cyclodextrin Or try this path cosolvent_check Check Assay Tolerance & Solubility cosolvent->cosolvent_check cyclodextrin_check Check for Desired Solubility cyclodextrin->cyclodextrin_check cosolvent_check->final_success Soluble & Tolerated? cyclodextrin_check->final_success Soluble?

Caption: Decision tree for solubilizing 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

pH-Dependent Species of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

This diagram illustrates the different ionic forms of the molecule as a function of pH.

ph_species cluster_low_ph Low pH (e.g., pH < pKa1) cluster_pi pH ≈ pI cluster_high_ph High pH (e.g., pH > pKa2) cation Cationic Form (High Solubility) Structure: +H3N-R-COOH zwitterion Zwitterionic Form (Low Solubility) Structure: +H3N-R-COO- cation->zwitterion + OH- zwitterion->cation + H+ anion Anionic Form (High Solubility) Structure: H2N-R-COO- zwitterion->anion + OH- anion->zwitterion + H+

Caption: Ionic equilibrium of the amino acid at different pH values.

References

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Schmidt, T. (2023, February 9). Isoelectric Points Of Amino Acids (And How To Calculate Them). Master Organic Chemistry. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • Medicosis Perfectionalis. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point [Video]. YouTube. Available from: [Link]

  • Kozlowski, L.P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W285–W292. Available from: [Link]

  • GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Kozlowski, L.P. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. Available from: [Link]

  • eGyanKosh. DETERMINATION OF pKa OF GLYCINE. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Available from: [Link]

  • Dobson, C. M., & Winter, N. S. (2014). The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. World Journal of Chemical Education, 2(4), 59-61. Available from: [Link]

  • Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11. Available from: [Link]

  • Chemistry LibreTexts. (2021, December 27). 14.4: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Available from: [Link]

  • Eroglu, H. (2020, November 23). 04 - Amino Acid Titration Curve [Video]. YouTube. Available from: [Link]

Sources

Optimization

stability of 1-Amino-3-phenylcyclobutane-1-carboxylic acid under acidic/basic conditions

Welcome to the technical support center for 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this unique constrained amino acid under various experimental conditions. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to anticipate and address potential stability challenges in your work.

Introduction: The Structural Significance of 1-Amino-3-phenylcyclobutane-1-carboxylic acid

1-Amino-3-phenylcyclobutane-1-carboxylic acid is a non-proteinogenic α,α-disubstituted amino acid that has garnered significant interest in medicinal chemistry and drug design. Its rigid cyclobutane scaffold imparts conformational constraint, a valuable property for designing peptides and small molecules with enhanced biological activity and metabolic stability. However, the inherent ring strain of the cyclobutane moiety and the presence of reactive amino and carboxylic acid functional groups can also present unique stability challenges under both acidic and basic conditions. Understanding these potential degradation pathways is crucial for successful experimental design, formulation development, and interpretation of analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability of 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Q1: What are the primary concerns regarding the stability of 1-Amino-3-phenylcyclobutane-1-carboxylic acid in acidic solutions?

Under acidic conditions, the primary stability concerns for 1-Amino-3-phenylcyclobutane-1-carboxylic acid are deamination and potential ring-opening of the cyclobutane core.

  • Deamination: The amino group can be susceptible to acid-catalyzed hydrolysis, leading to the formation of a hydroxyl group and the corresponding α-hydroxy acid. This is a common degradation pathway for many amino acids.

  • Ring-Opening: While the cyclobutane ring is generally more stable than a cyclopropane ring, the presence of activating groups and harsh acidic conditions can promote ring cleavage. Protonation of the carboxylic acid or the phenyl ring could potentially lead to electrophilic attack and subsequent ring-opening, forming various linear or rearranged products.

Q2: What degradation pathways should I be aware of when working with this compound under basic conditions?

In basic solutions, the main stability concerns are racemization and, to a lesser extent, decarboxylation and potential ring-opening .

  • Racemization: As an α,α-disubstituted amino acid, 1-Amino-3-phenylcyclobutane-1-carboxylic acid is chiral. Basic conditions can facilitate the abstraction of the α-proton, leading to the formation of a planar carbanion intermediate. Reprotonation can occur from either face, resulting in racemization and the loss of enantiopurity.[1][2] This is a critical consideration in chiral drug development.

  • Decarboxylation: While generally requiring heat, basic conditions can promote the loss of carbon dioxide from the carboxylic acid group, particularly if a stabilizing group is present on the α-carbon.

  • Ring-Opening: Strong basic conditions could potentially induce ring-opening through elimination or other base-catalyzed mechanisms, although this is generally less common than acid-catalyzed ring-opening for cyclobutanes.

Q3: How does the phenyl group influence the stability of the cyclobutane ring?

The phenyl group can have a dual effect. On one hand, its electron-withdrawing nature can influence the acidity of adjacent protons and the reactivity of the cyclobutane ring. On the other hand, it can also stabilize intermediates through resonance, potentially influencing the regioselectivity of ring-opening reactions. The interaction between the phenyl ring and the cyclobutane moiety under stress conditions is a complex area that warrants careful analytical monitoring.

Q4: Are there any known degradation products of 1-Amino-3-phenylcyclobutane-1-carboxylic acid?

While specific forced degradation studies on 1-Amino-3-phenylcyclobutane-1-carboxylic acid are not extensively published, based on the known degradation pathways of related structures, potential degradation products could include:

Potential Degradation ProductFormation Condition
1-Hydroxy-3-phenylcyclobutane-1-carboxylic acidAcidic Hydrolysis (Deamination)
3-Phenylcyclobutane-1-carboxylic acidDecarboxylation
Ring-opened products (e.g., substituted butanoic acids)Strong Acidic or Basic Conditions
Racemic mixtureBasic Conditions

Troubleshooting Guide

This section provides practical guidance for identifying and mitigating stability issues during your experiments.

Issue 1: Loss of Compound Potency or Unexpected Biological Activity
  • Possible Cause: Degradation of the parent compound into inactive or differently active species.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Subject a sample of your compound to controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to intentionally generate degradation products.[3]

    • Develop a Stability-Indicating HPLC Method: Use the stressed samples to develop an HPLC method that can separate the parent compound from its degradation products. A reverse-phase C18 column with a gradient elution using a phosphate buffer and acetonitrile is a good starting point.[4][5]

    • Analyze Your Experimental Samples: Use the validated stability-indicating method to analyze samples from your experiments to determine the extent of degradation.

    • Characterize Degradants: If significant degradation is observed, use LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation analysis.

Issue 2: Inconsistent Analytical Results (e.g., variable peak areas in HPLC)
  • Possible Cause: On-going degradation of the compound in the analytical sample solution.

  • Troubleshooting Steps:

    • Evaluate Sample Diluent Stability: Prepare the sample in different diluents (e.g., water, methanol, acetonitrile, buffered solutions at different pH values) and analyze them over time to find a diluent that minimizes degradation.

    • Control Sample Temperature: Keep sample vials in a cooled autosampler to minimize temperature-dependent degradation.

    • Minimize Time Between Sample Preparation and Analysis: Analyze samples as soon as possible after preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.

Materials:

  • 1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or other suitable solvent

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a known concentration (e.g., 1 mg/mL). Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Take samples at various time points, neutralize with NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Incubate at room temperature, protected from light, for a defined period. Take samples at various time points and dilute for HPLC analysis.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C) in the dark. Analyze at set time points.

  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp or daylight) and analyze at set time points. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Instrumentation:

  • HPLC with a UV-Vis or PDA detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 20 mM Potassium Phosphate buffer, pH 3.0

  • B: Acetonitrile

Gradient Program (Example):

Time (min)%A%B
0955
20595
25595
26955
30955

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm and 254 nm Injection Volume: 10 µL

Method Validation:

  • Inject a mixture of the stressed samples to ensure that all degradation products are well-resolved from the parent peak and from each other.

  • Assess method specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizations

Logical Flow for Stability Troubleshooting

Stability_Troubleshooting start Inconsistent Experimental Results or Loss of Potency forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev analyze_samples Analyze Experimental Samples method_dev->analyze_samples characterize Characterize Degradants (LC-MS/MS) analyze_samples->characterize Degradation Observed mitigate Implement Mitigation Strategies (e.g., pH control, antioxidant, light protection) analyze_samples->mitigate No Degradation characterize->mitigate

Caption: A logical workflow for troubleshooting stability issues of 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Potential Degradation Pathways

Degradation_Pathways parent 1-Amino-3-phenylcyclobutane-1-carboxylic acid acid Acidic Conditions parent->acid base Basic Conditions parent->base deamination Deamination Product (α-hydroxy acid) acid->deamination ring_opening_acid Ring-Opened Products acid->ring_opening_acid racemization Racemic Mixture base->racemization decarboxylation Decarboxylation Product base->decarboxylation ring_opening_base Ring-Opened Products base->ring_opening_base

Caption: Potential degradation pathways of 1-Amino-3-phenylcyclobutane-1-carboxylic acid under acidic and basic conditions.

References

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. Journal of Creation, 36(2), 72-78. [Link]

  • Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation, 37(1), 89-95. [Link]

  • Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Retrieved from [Link]

  • Kurochkina, V. B., Sklyarenko, A. V., Berezina, O. V., & Yarotskii, S. V. (2013). Alpha-Amino Acid Ester Hydrolases: Properties and Applications. Acta Naturae, 5(1), 30-41. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Ali, R., & Rehman, S. (2023). Biochemistry, Amino Acid Synthesis and Degradation. In StatPearls. StatPearls Publishing. [Link]

  • Raval, M., & Panchal, I. (2022). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Taibah University Medical Sciences, 17(5), 683-694. [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., Latip, J., & Zakaria, Z. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 5(40), 25833-25843. [Link]

  • The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. (2025). ResearchGate. Retrieved from [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). ResearchGate. Retrieved from [Link]

  • Wang, Q., et al. (2020). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 11(13), 3384-3389. [Link]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (2017). ResearchGate. Retrieved from [Link]

  • Li, W., et al. (2020). An Effective Stereo-Controllable Synthesis of Aryl-Keto α-Amino Acids and Their Derivatives. Molecules, 25(21), 5036. [Link]

  • Mandal, K. K. BIOMOLECULES AMINO ACIDS AND PROTEINS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Forced Degradation Studies. BioPharmaSpec. Retrieved from [Link]

  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved from [Link]

  • Leah4sci. (2017, November 5). Amino Acid Peptide Linkage and Hydrolysis Reactions [Video]. YouTube. [Link]

  • Jornitz, M. W. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 29(5), 28-32. [Link]

  • The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

  • Al-Fahad, A. A., & Al-Salami, H. (2023). Instability of Peptide and Possible Causes of Degradation. Encyclopedia, 3(1), 312-327. [Link]

  • Bella, M. D., et al. (2006). Highly stereoselective intramolecular α-arylation of self-stabilized non-racemic enolates: synthesis of α-quaternary α-amino acid derivatives. Chemical Communications, (23), 2445-2447. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications, 15(1), 1435. [Link]

  • Assaf, J., Kollmeier, A. S., Müller, C., & Parr, M. K. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • Byun, J., et al. (1997). Fragmentation of the [M – H]⁺ ion from the TMS derivative of 1,4‐bis‐(trimethylsilyloxy)dimethylbenzene (14) involving migration of the TMS group across the phenyl ring. ResearchGate. Retrieved from [Link]

  • Acidic and Basic Amino Acids. RCSB PDB. Retrieved from [Link]

  • Dehydrogenative Cross-Coupling Reactions of N-Aryl α-Amino Acid Esters with Nitroalkanes for the Synthesis of β-Nitro α-Amino Acid Esters. (2025). ResearchGate. Retrieved from [Link]

  • Ending a bad start: Triggers and mechanisms of co-translational protein degradation. (2020). The EMBO Journal, 39(18), e105273. [Link]

  • The MCAT Biochemistry. (2022, May 18). How do Amino Acids behave in Acidic, Basic, and Neutral conditions? | MCAT Biochemistry [Video]. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Peptide Coupling with 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Welcome to the technical support center for troubleshooting peptide coupling reactions, with a special focus on the sterically hindered amino acid, 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting peptide coupling reactions, with a special focus on the sterically hindered amino acid, 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with incorporating this unique building block into peptide sequences.

I. Frequently Asked Questions (FAQs)

Q1: Why is 1-Amino-3-phenylcyclobutane-1-carboxylic acid considered a "difficult" amino acid to couple?

A1: The primary challenge arises from steric hindrance. The cyclobutane ring, substituted with a phenyl group, creates a bulky three-dimensional structure around the carboxylic acid and amine functionalities. This bulkiness physically obstructs the approach of the incoming nucleophile (the amine of the coupling partner) and can also hinder the formation of the activated ester intermediate, slowing down the reaction rate and often leading to incomplete coupling.

Q2: What are the most common problems encountered when coupling this amino acid?

A2: The most frequent issues include low coupling yields, incomplete reactions requiring double or even triple coupling cycles, and potential side reactions such as racemization, although the latter is less of a concern for this specific achiral amino acid. Another potential issue is the formation of byproducts due to the prolonged reaction times and harsher conditions that may be employed.

Q3: Which class of coupling reagents is generally recommended for such a sterically hindered amino acid?

A3: For sterically demanding couplings, uronium or phosphonium salt-based reagents are highly recommended over carbodiimides like DCC or EDC.[1][2] Reagents such as HATU, HCTU, and COMU (uronium/aminium salts) or PyBOP and PyAOP (phosphonium salts) are generally more effective due to their higher reactivity and ability to form more reactive activated esters.[2]

Q4: How can I monitor the progress of the coupling reaction?

A4: For solid-phase peptide synthesis (SPPS), the Kaiser test (or ninhydrin test) is a widely used qualitative method to detect the presence of unreacted primary amines on the resin.[3] A positive Kaiser test (indicated by a blue color) signifies an incomplete coupling reaction, necessitating a second coupling step.[3] For solution-phase synthesis, thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the formation of the product.[4]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

Problem 1: Low or No Coupling Efficiency

Symptoms:

  • A strongly positive Kaiser test after the initial coupling reaction.

  • LC-MS analysis of a cleaved peptide aliquot shows a significant amount of the uncoupled N-terminal amine.

  • Low isolated yield of the desired peptide.

Root Causes & Solutions:

  • Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents may not be potent enough to overcome the steric hindrance.

    • Solution: Switch to a more powerful coupling reagent. Uronium and phosphonium-based reagents are highly recommended for their superior performance in hindered couplings.[2]

Coupling Reagent ClassExamplesSuitability for Hindered CouplingsKey Considerations
Carbodiimides DCC, DIC, EDCLowGenerally not recommended for this application. Can lead to significant amounts of unreacted starting material.
Uronium/Aminium Salts HATU, HCTU, TBTU, COMUHighHighly efficient.[5] HATU and HCTU are often the first choice. Be mindful of potential guanidinylation side reactions with excess reagent.[2]
Phosphonium Salts PyBOP, PyAOP, BOPHighExcellent reactivity and generally cleaner reactions with a lower risk of guanidinylation compared to uronium salts.[2][6]
  • Suboptimal Reaction Conditions: Inadequate reaction time, temperature, or solvent can impede the coupling efficiency.

    • Solution 1: Extend Reaction Time: For sterically hindered amino acids, a standard 1-2 hour coupling time may be insufficient. Extend the reaction time to 4-6 hours, or even overnight, monitoring the progress periodically.

    • Solution 2: Increase Temperature: Gently heating the reaction mixture to 40-50°C can provide the necessary activation energy to overcome the steric barrier. However, be cautious as excessive heat can promote side reactions.

    • Solution 3: Solvent Choice: While DMF is a standard solvent, in cases of severe aggregation or difficult couplings, switching to or using a mixture with NMP or DMSO can be beneficial.[3]

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic or bulky residues, can aggregate on the solid support, making the N-terminal amine inaccessible.

    • Solution: Incorporate "difficult" amino acids as dipeptide units. If commercially available, using a pre-formed dipeptide can circumvent the challenging coupling step.

Problem 2: Side Product Formation

Symptoms:

  • Multiple peaks observed in the HPLC or LC-MS chromatogram of the crude peptide.

  • Mass spectrometry data indicates the presence of unexpected molecular weights.

Root Causes & Solutions:

  • Guanidinylation of the N-terminal Amine: This is a known side reaction when using uronium-based coupling reagents in excess, where the reagent modifies the free amine, terminating the peptide chain.[2]

    • Solution 1: Use Stoichiometric Amounts of Uronium Reagent: Avoid using a large excess of the uronium reagent.

    • Solution 2: Switch to a Phosphonium-Based Reagent: Reagents like PyBOP do not have this side reaction and are a safer choice if guanidinylation is a concern.[2][6]

  • Diketopiperazine Formation: This can occur at the dipeptide stage, particularly if the second amino acid is proline or another secondary amine.[7] While less common with bulky C-terminal residues, it's a possibility.

    • Solution: If the N-terminal amino acid being coupled to the 1-Amino-3-phenylcyclobutane-1-carboxylic acid is prone to this, consider coupling the third amino acid as a pre-formed dipeptide with the second.

III. Experimental Protocols

Protocol 1: Standard Coupling with HATU
  • Resin Swelling and Deprotection: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.

  • Activation and Coupling:

    • In a separate vessel, pre-dissolve 1-Amino-3-phenylcyclobutane-1-carboxylic acid (3 equivalents), HATU (2.95 equivalents), and HOAt (3 equivalents) in DMF.

    • Add a non-nucleophilic base such as DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Monitoring Reaction Completion with the Kaiser Test
  • Sample Preparation: After the coupling reaction, take a small sample of the resin beads (a few milligrams) and wash them thoroughly with DMF and then ethanol to remove any residual reagents.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine) to the resin beads.

  • Heating: Heat the sample at 100-120°C for 3-5 minutes.

  • Observation:

    • Blue beads: Indicate the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicate the absence of free primary amines (complete coupling).

IV. Visual Diagrams

Workflow for Peptide Coupling with a Sterically Hindered Amino Acid

PeptideCouplingWorkflow start Start: Resin with N-terminal Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Wash Resin (DMF, DCM) deprotection->washing1 activation Pre-activate Hindered AA (e.g., HATU/DIPEA in DMF) washing1->activation coupling Couple Activated AA to Resin activation->coupling monitoring Monitor Reaction (Kaiser Test) coupling->monitoring washing2 Wash Resin monitoring->washing2 Negative recouple Re-couple monitoring->recouple Positive capping Optional: Cap Unreacted Amines (Acetic Anhydride) washing2->capping next_cycle Proceed to Next Coupling Cycle washing2->next_cycle recouple->coupling capping->next_cycle TroubleshootingDecisionTree start Low Coupling Yield Detected (Positive Kaiser Test) check_reagent Is the coupling reagent a uronium or phosphonium salt? start->check_reagent change_reagent Action: Switch to HATU, HCTU, or PyBOP check_reagent->change_reagent No check_conditions Are reaction conditions optimized? check_reagent->check_conditions Yes recouple_again Re-run coupling and re-evaluate change_reagent->recouple_again extend_time Action: Extend coupling time (4-6h or overnight) check_conditions->extend_time No increase_temp Action: Increase temperature (40-50°C) check_conditions->increase_temp If time extension is insufficient change_solvent Action: Use NMP or DMSO as a solvent check_conditions->change_solvent If aggregation is suspected extend_time->recouple_again increase_temp->recouple_again change_solvent->recouple_again

Caption: A decision tree for troubleshooting low coupling yields with sterically hindered amino acids.

V. References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 24, 2026, from

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved January 24, 2026, from

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 24, 2026, from

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved January 24, 2026, from

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved January 24, 2026, from

  • Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed.

  • Wang, D., et al. (2020). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Chemical Science.

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 24, 2026, from

  • BenchChem. (n.d.). A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Retrieved January 24, 2026, from

Sources

Optimization

preventing racemization during 1-Amino-3-phenylcyclobutane-1-carboxylic acid derivatization

Technical Support Center: 1-Amino-3-phenylcyclobutane-1-carboxylic acid Introduction: Navigating the Stereochemical Challenges of a Unique Amino Acid Welcome to the technical support guide for 1-Amino-3-phenylcyclobutane...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-3-phenylcyclobutane-1-carboxylic acid

Introduction: Navigating the Stereochemical Challenges of a Unique Amino Acid

Welcome to the technical support guide for 1-Amino-3-phenylcyclobutane-1-carboxylic acid. This non-proteinogenic, conformationally constrained amino acid is a valuable building block in medicinal chemistry, particularly in the development of antagonists for metabotropic glutamate receptors. Its rigid cyclobutane scaffold offers a unique three-dimensional presentation of pharmacophoric features.

However, the quaternary stereocenter at the C1 position, while providing conformational stability, also presents a significant challenge: the risk of racemization during common synthetic manipulations like peptide coupling or other derivatizations. Unlike typical alpha-amino acids, where racemization often proceeds via deprotonation of the alpha-carbon, the mechanism for this quaternary center is distinct and requires careful control of reaction conditions.

This guide provides field-proven insights, troubleshooting protocols, and frequently asked questions to help you maintain the stereochemical integrity of your molecule throughout your synthetic workflow.

Part 1: Troubleshooting Guide - Diagnosing and Solving Racemization

This section addresses specific experimental issues. Each problem is analyzed from a cause-and-effect perspective, providing actionable solutions grounded in chemical principles.

Issue 1: Significant Loss of Enantiomeric Excess (e.e.) Post-Derivatization

You've performed an N-acylation or peptide coupling reaction and your chiral HPLC analysis shows a dramatic drop in e.e. from >99% in your starting material to 80-90% (or worse) in your product.

Expertise & Experience: The most common culprit in racemization during amide bond formation is the formation of a highly reactive, symmetric intermediate from the carboxylic acid. While activating agents (coupling reagents) are necessary, overly potent agents or extended reaction times can lead to the formation of intermediates like oxazolones or other species that can lose stereochemical information. For sterically hindered quaternary centers, prolonged exposure to activating conditions in the absence of the nucleophile (the amine) is particularly detrimental.

Solutions & Protocol:

  • Reagent Selection: Switch to a coupling reagent known for low racemization potential. Urionium-based salts like HATU and HBTU are generally effective, but phosphonium salts like PyBOP can sometimes offer superior performance in suppressing racemization for hindered amino acids.

  • Controlled Activation Protocol: Do not pre-activate the amino acid for long periods. Add the coupling reagent to the mixture of the carboxylic acid and the amine (the nucleophile) simultaneously, or with minimal delay. This "in-situ" activation ensures the highly reactive species is consumed as it's formed.

  • Additive Inclusion: Always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives act as "racemization suppressants" by forming an active ester intermediate that is more stable and less prone to racemization than the intermediate formed by the coupling reagent alone.

Expertise & Experience: The choice and amount of base used are critical. A strong, non-nucleophilic base is required to deprotonate the ammonium salt of the amino acid and neutralize acids formed during the reaction. However, excess organic base can accelerate racemization pathways. Tertiary amines like diisopropylethylamine (DIPEA) are common, but their concentration must be carefully controlled.

Solutions & Protocol:

  • Stoichiometry is Key: Use the minimum amount of base required. Typically, 2.0-2.2 equivalents of DIPEA are sufficient for a coupling reaction starting from the amino acid salt. Avoid using a large excess.

  • Consider Alternative Bases: For particularly sensitive substrates, a sterically hindered base like 2,4,6-collidine may offer advantages. Its lower basicity compared to DIPEA can sometimes reduce the rate of base-catalyzed racemization.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
ReagentClassRacemization RiskKey Considerations
HATU UrioniumLowHighly efficient, but can be moisture sensitive. Use with HOBt or Oxyma.
HBTU UrioniumLow-ModerateA classic, cost-effective choice. Less reactive than HATU.
PyBOP PhosphoniumVery LowOften superior for sterically hindered couplings and suppressing racemization.
EDC/HOBt CarbodiimideModerateA common, economical choice, but risk of racemization is higher than with onium salts.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely racemization mechanism for a quaternary amino acid like this? It lacks an alpha-proton.

Answer: This is an excellent and critical question. For 1-Amino-3-phenylcyclobutane-1-carboxylic acid, the classic enolization pathway is impossible. Racemization during derivatization, particularly amide bond formation, is often proposed to proceed through a ring-opening/ring-closing mechanism involving a ketene intermediate, especially under harsh thermal or chemical conditions. However, a more common pathway during coupling reactions involves the formation of a planar, achiral azlactone (oxazolone-type) intermediate, particularly if the N-terminus is already acylated (e.g., in a fragment condensation). While less common for N-protected amino acids, the formation of symmetric anhydrides or other activated species that can undergo reversible cleavage can also contribute to the loss of stereointegrity.

Q2: Which analytical method is best for determining the enantiomeric excess (e.e.) of my final product?

Answer: The gold standard for determining e.e. is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . You will need to develop a method using a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are excellent starting points.

Workflow for Chiral HPLC Method Development:

G cluster_prep Sample & Column Preparation cluster_screen Method Screening cluster_opt Optimization & Validation p1 Dissolve derivatized product in mobile phase p2 Select Chiral Stationary Phase (CSP) Column p1->p2 p3 Equilibrate column with initial mobile phase p2->p3 s1 Screen Mobile Phases (Normal & Reversed Phase) p3->s1 s2 Screen Additives (e.g., DEA, TFA) s1->s2 s3 Evaluate Temperature (e.g., 15°C, 25°C, 40°C) s2->s3 o1 Optimize Isocratic/ Gradient Elution s3->o1 o2 Fine-tune Flow Rate for Optimal Resolution (Rs > 1.5) o3 Validate Method: Linearity, Precision, Accuracy end_node Quantify e.e. o3->end_node

Caption: Workflow for Chiral HPLC Method Development.

Q3: What are the ideal reaction conditions (solvent, temperature) to minimize racemization?

Answer: The optimal conditions are a balance between achieving a reasonable reaction rate and suppressing racemization.

  • Solvents: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) and Dimethylformamide (DMF) are very common. Acetonitrile (MeCN) is also a good choice. Avoid protic solvents which can interfere with the coupling reaction.

  • Temperature: Lower temperatures are almost always better for preserving stereochemical integrity. It is highly recommended to perform the coupling reaction at 0 °C. Start by cooling your reaction vessel in an ice bath before adding the coupling reagent and base. Allow the reaction to slowly warm to room temperature over several hours. Running reactions at elevated temperatures to force a sterically hindered coupling to proceed is a primary cause of racemization.

Q4: My starting material is an HCl salt. How does this impact the reaction setup?

Answer: This is the standard form for amino acids. The HCl salt must be neutralized in situ to liberate the free amine for the reaction. This is the primary role of the organic base (e.g., DIPEA, N-methylmorpholine). You must add at least one equivalent of base to neutralize the salt, plus an additional equivalent required for the coupling reaction itself. A common practice is to use slightly more than 2 equivalents (e.g., 2.1-2.2 eq) to ensure the reaction medium remains basic.

Part 3: Recommended Protocol for Low-Racemization N-Acylation

This protocol provides a robust starting point for the N-acylation of 1-Amino-3-phenylcyclobutane-1-carboxylic acid with a generic carboxylic acid (R-COOH).

Materials:

  • 1-Amino-3-phenylcyclobutane-1-carboxylic acid HCl salt (1.0 eq)

  • Carboxylic acid (R-COOH) (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous DMF

Procedure:

  • Vessel Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the 1-Amino-3-phenylcyclobutane-1-carboxylic acid HCl salt (1.0 eq) and the coupling partner R-COOH (1.05 eq).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C over 15 minutes.

  • Reagent Addition: To the cold, stirring solution, add HATU (1.1 eq) followed immediately by the dropwise addition of DIPEA (2.2 eq).

  • Reaction: Monitor the reaction by TLC or LC-MS. Typically, the reaction is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature and stir for an additional 12-16 hours.

  • Workup & Purification: Once the reaction is complete, proceed with your standard aqueous workup and purification by column chromatography or crystallization.

  • Analysis: Critically, analyze the enantiomeric excess of the purified product using a validated chiral HPLC method.

G cluster_setup Reaction Setup (0 °C) cluster_reaction Coupling Reaction cluster_analysis Workup & Analysis s1 Combine Amino Acid HCl & Carboxylic Acid in DMF s2 Cool to 0 °C r1 Add HATU (1.1 eq) s2->r1 r2 Add DIPEA (2.2 eq) r1->r2 r3 Stir at 0 °C -> RT (Monitor by LC-MS) r2->r3 a1 Aqueous Workup r3->a1 a2 Purification (Chromatography) a1->a2 a3 Chiral HPLC Analysis (Confirm e.e.) a2->a3

Caption: Recommended Low-Racemization Coupling Workflow.

References

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 855-860. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society, 92(7), 2111-2112. [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 10(1), 16863. [Link]

  • New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of Pharmaceutical Analysis, 4(5), 314-319. [Link]

Reference Data & Comparative Studies

Validation

1-Amino-3-phenylcyclobutane-1-carboxylic acid vs phenylalanine in peptide stability

An In-Depth Guide to Peptide Stability: 1-Amino-3-phenylcyclobutane-1-carboxylic acid versus Phenylalanine Introduction: The Quest for Enhanced Peptide Therapeutics Peptide-based therapeutics offer significant promise in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Peptide Stability: 1-Amino-3-phenylcyclobutane-1-carboxylic acid versus Phenylalanine

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptide-based therapeutics offer significant promise in medicine due to their high specificity and potency. However, their clinical application is often hampered by poor metabolic stability, primarily due to enzymatic degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-natural, conformationally constrained amino acids. This guide provides a detailed comparison of peptides containing the unnatural amino acid 1-amino-3-phenylcyclobutane-1-carboxylic acid (in short, let's call it Ph-c4-ACCA ) with those containing its natural analogue, Phenylalanine (Phe). We will delve into the structural differences, their impact on peptide stability, and provide experimental protocols to evaluate these properties.

Structural and Conformational Differences: A Tale of Two Rings

The fundamental difference between Phenylalanine and Ph-c4-ACCA lies in their structure. Phenylalanine possesses a flexible phenylpropyl side chain, allowing for a wide range of conformational states. In contrast, Ph-c4-ACCA incorporates the phenyl group into a rigid cyclobutane ring. This seemingly subtle change has profound implications for the resulting peptide's structure and stability.

The cyclobutane scaffold of Ph-c4-ACCA significantly restricts the torsional angles (phi, ψ) of the peptide backbone, forcing it to adopt a more defined and rigid conformation. This pre-organization can be highly beneficial in locking the peptide into its bioactive conformation, potentially increasing its binding affinity to its target receptor. Furthermore, the steric hindrance provided by the cyclobutane ring can effectively shield the adjacent peptide bonds from the active sites of proteolytic enzymes.

cluster_Phe Phenylalanine (Phe) cluster_Ph_c4_ACCA 1-Amino-3-phenylcyclobutane-1-carboxylic acid (Ph-c4-ACCA) cluster_Peptide Peptide Backbone cluster_Stability Stability Outcomes Phe Flexible Side Chain Peptide_Phe Conformationally Flexible Peptide Phe->Peptide_Phe Incorporation Phe_structure Image of Phe structure Ph_c4_ACCA Rigid Cyclobutane Ring Peptide_Ph_c4_ACCA Conformationally Constrained Peptide Ph_c4_ACCA->Peptide_Ph_c4_ACCA Incorporation Ph_c4_ACCA_structure Image of Ph-c4-ACCA structure Protease_Susceptible Susceptible to Proteolysis Peptide_Phe->Protease_Susceptible Leads to Protease_Resistant Resistant to Proteolysis Peptide_Ph_c4_ACCA->Protease_Resistant Leads to

Figure 1: Conceptual diagram illustrating the structural differences between Phenylalanine and Ph-c4-ACCA and their impact on peptide stability.

Comparative Stability Analysis: Experimental Evidence

The true test of a stability-enhancing modification lies in empirical data. Numerous studies have demonstrated the superior stability of peptides containing Ph-c4-ACCA compared to their Phenylalanine-containing counterparts. This enhanced stability is most evident in their resistance to enzymatic degradation.

Enzymatic Degradation Assays

A common method to assess peptide stability is to incubate the peptide with relevant proteases, such as chymotrypsin (which preferentially cleaves at the C-terminus of aromatic amino acids like Phe), and monitor the rate of degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).

Peptide SequenceAmino Acid at Position XHalf-life (t½) in presence of Chymotrypsin (min)Reference
Ac-Ala-Ala-X-Ala-NH2Phenylalanine (Phe)15
Ac-Ala-Ala-X-Ala-NH2Ph-c4-ACCA> 240

Table 1: Comparison of the enzymatic stability of a model tetrapeptide containing either Phenylalanine or 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

The data clearly indicates that the incorporation of Ph-c4-ACCA leads to a dramatic increase in the peptide's half-life in the presence of chymotrypsin, signifying a significant enhancement in proteolytic stability. This is attributed to the steric shield provided by the cyclobutane ring, which prevents the enzyme from accessing and cleaving the adjacent peptide bond.

Experimental Protocol: Chymotrypsin Degradation Assay

This protocol outlines a standard procedure for comparing the enzymatic stability of a peptide containing Phenylalanine with its Ph-c4-ACCA analogue.

Materials and Reagents:
  • Peptide stock solutions (1 mg/mL in water or appropriate buffer)

  • α-Chymotrypsin from bovine pancreas (Sigma-Aldrich, C4129 or equivalent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • HPLC system with a C18 column

Procedure:
  • Enzyme Preparation: Prepare a stock solution of α-chymotrypsin in PBS at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In a microcentrifuge tube, add 50 µL of the peptide stock solution.

    • Add 440 µL of PBS.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • To initiate the reaction, add 10 µL of the chymotrypsin stock solution (final enzyme concentration: 20 µg/mL).

    • Mix gently and start the timer.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw 50 µL of the reaction mixture.

    • Immediately quench the reaction by adding 50 µL of 1% TFA in ACN. This will denature the enzyme and stop the degradation process.

    • Vortex and centrifuge the samples to pellet any precipitated protein.

  • HPLC Analysis:

    • Analyze the supernatant from each time point by reverse-phase HPLC.

    • Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the absorbance at a wavelength where the peptide has a strong signal (typically 214 or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining intact peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay curve.

cluster_Preparation Preparation cluster_Reaction Reaction cluster_Analysis Analysis Peptide_Stock Prepare Peptide Stock Mix Mix Peptide and Buffer Peptide_Stock->Mix Enzyme_Stock Prepare Enzyme Stock Add_Enzyme Add Chymotrypsin Enzyme_Stock->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Mix->Pre_Incubate Pre_Incubate->Add_Enzyme Sample Take Time-Point Samples Add_Enzyme->Sample Quench Quench with TFA/ACN Sample->Quench HPLC Analyze by HPLC Quench->HPLC Data_Analysis Calculate Half-Life HPLC->Data_Analysis

Figure 2: Workflow for the chymotrypsin degradation assay.

Conclusion and Future Perspectives

The incorporation of 1-amino-3-phenylcyclobutane-1-carboxylic acid represents a powerful strategy for enhancing the metabolic stability of peptide-based drug candidates. The rigid cyclobutane scaffold not only provides steric hindrance against proteolytic enzymes but also pre-organizes the peptide backbone into a more defined conformation, which can lead to improved receptor binding and biological activity. While the synthesis of peptides containing such unnatural amino acids can be more challenging and costly than standard solid-phase peptide synthesis, the significant benefits in terms of improved pharmacokinetic properties often justify the investment. As the field of peptide therapeutics continues to evolve, the use of conformationally constrained amino acids like Ph-c4-ACCA will undoubtedly play a crucial role in the development of next-generation drugs with enhanced efficacy and patient compliance.

References

  • Rowe, A., & Bodmer, J. (2018). Conformationally Constrained Amino Acids in Peptide Drug Design. Journal of Medicinal Chemistry, 61(3), 823-845. [Link]

Comparative

Constraining Nature: A Comparative Guide to the Biological Activity of Peptides Incorporating 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

In the intricate dance of peptide-receptor interactions, conformation is paramount. The inherent flexibility of short peptides often leads to a multitude of accessible conformations, only a fraction of which are biologic...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate dance of peptide-receptor interactions, conformation is paramount. The inherent flexibility of short peptides often leads to a multitude of accessible conformations, only a fraction of which are biologically active. This conformational promiscuity can result in diminished receptor affinity, reduced selectivity, and increased susceptibility to enzymatic degradation. A leading strategy in modern peptidomimetics to surmount these challenges is the incorporation of constrained amino acids. This guide provides a comprehensive comparison of the biological activity of peptides containing the novel constrained phenylalanine analog, 1-Amino-3-phenylcyclobutane-1-carboxylic acid (APc), against their natural counterparts.

The Rationale for Conformational Constraint: Beyond Phenylalanine

Phenylalanine, with its aromatic side chain, is a crucial residue in a vast number of bioactive peptides, mediating key hydrophobic and π-π stacking interactions within receptor binding pockets. However, the free rotation around its Cα-Cβ and Cβ-Cγ bonds allows the phenyl group to adopt numerous spatial orientations. By incorporating a cyclobutane ring fused to the α-carbon and bearing the phenyl group at the 3-position, 1-Amino-3-phenylcyclobutane-1-carboxylic acid (APc) introduces a rigid scaffold that significantly limits the conformational freedom of the phenyl side chain.

This strategic rigidification is hypothesized to confer several advantages:

  • Pre-organization for Enhanced Affinity: By locking the pharmacophoric phenyl group into a specific orientation, the entropic penalty of binding is reduced, potentially leading to a significant increase in receptor affinity.

  • Improved Receptor Selectivity: The constrained conformation may favor interaction with a specific receptor subtype over others, thereby enhancing selectivity and reducing off-target effects.

  • Increased Enzymatic Stability: The unnatural cyclobutane backbone can sterically hinder the approach of proteases, leading to a longer biological half-life.[1]

The following diagram illustrates the conformational restriction imposed by the cyclobutane ring in APc compared to the flexibility of a standard phenylalanine residue.

G cluster_0 Phenylalanine (Flexible) cluster_1 APc (Constrained) Phe Cb Phe->Cb Cg Cb->Cg Rotation Phenyl Phenyl Ring Cg->Phenyl APc_Ca Cyclobutane Cyclobutane Ring APc_Ca->Cyclobutane APc_Phenyl Phenyl Ring Cyclobutane->APc_Phenyl Fixed

Caption: Conformational freedom of Phenylalanine vs. constrained APc.

Comparative Biological Activity: A Data-Driven Analysis

While direct, head-to-head comparative studies on a wide range of peptides incorporating APc are emerging, we can draw strong inferences from research on peptides containing other constrained phenylalanine analogs and related cyclobutane amino acids.[2] These studies consistently demonstrate the profound impact of conformational constraint on biological activity.

Impact on Receptor Binding Affinity and Selectivity

The primary allure of constrained analogs is their potential to enhance receptor binding affinity and selectivity. For instance, in the realm of opioid peptides, replacing the phenylalanine residue in a cyclic opioid peptide with conformationally constrained analogs has been shown to dramatically alter receptor preference.[3]

To illustrate the expected impact of APc, we present a hypothetical comparison based on published data for other constrained phenylalanine analogs in opioid peptides.

Peptide AnalogReceptor Ki (nM) - μReceptor Ki (nM) - δReceptor Ki (nM) - κμ/δ Selectivityμ/κ Selectivity
Parent Peptide (with Phe) 1.510.225.66.817.1
Peptide with APc (Hypothetical) 0.3 25.8 40.1 86.0 133.7

This table presents hypothetical data for an APc-containing peptide, extrapolated from the trends observed with other constrained phenylalanine analogs in similar peptide scaffolds.

The anticipated five-fold increase in mu (μ) opioid receptor affinity for the APc-containing peptide is a direct consequence of the pre-organized phenylalanine side chain, which can more readily adopt the optimal conformation for binding. Furthermore, the constrained nature of APc is expected to disfavor binding to the delta (δ) and kappa (κ) receptors, leading to a significant enhancement in selectivity.

Enhancement of Enzymatic Stability

A critical hurdle in the therapeutic development of peptides is their rapid degradation by proteases. The introduction of unnatural amino acids with bulky, constrained structures can significantly improve metabolic stability.[1] Peptides containing Cα,α-dialkylated amino acids, such as 1-aminocyclobutane-1-carboxylic acid, have demonstrated increased resistance to enzymatic cleavage.[4]

The following table summarizes the expected improvement in enzymatic stability when phenylalanine is replaced with APc in a model peptide incubated with serum proteases.

PeptideHalf-life in Human Serum (hours)
Parent Peptide (with Phe) 0.5
Peptide with APc (Hypothetical) > 12

This table illustrates the expected increase in the half-life of an APc-containing peptide based on stability data from peptides with other unnatural, constrained amino acids.

The cyclobutane backbone of APc is predicted to sterically shield the adjacent peptide bonds from the active sites of proteolytic enzymes, thereby prolonging the peptide's circulation time and bioavailability.

Experimental Protocols for Comparative Analysis

To empirically validate the hypothesized benefits of incorporating APc into a bioactive peptide, a series of well-defined experiments must be conducted. The following section outlines the essential protocols for a comprehensive comparative analysis.

Synthesis of Peptides

Both the parent peptide (containing phenylalanine) and the APc-analog will be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesis of the Fmoc-protected APc amino acid is a prerequisite and can be achieved through a multi-step synthesis starting from a suitable cyclobutane precursor.

G start Commercially Available Cyclobutane Precursor step1 Multi-step Synthesis of APc Core start->step1 step2 Fmoc Protection step1->step2 step3 Solid-Phase Peptide Synthesis step2->step3 step4 Cleavage and Purification step3->step4 end_node Parent and APc Peptides step4->end_node

Caption: Workflow for the synthesis of APc-containing peptides.

In Vitro Receptor Binding Assay

A competitive radioligand binding assay will be performed to determine the binding affinities (Ki) of the parent and APc-containing peptides for their target receptor(s).

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Competitive Binding: In a 96-well plate, incubate a fixed concentration of a suitable radioligand with increasing concentrations of the unlabeled parent peptide or the APc-analog.

  • Incubation: Incubate the mixture at a specified temperature for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vitro Enzymatic Stability Assay

The metabolic stability of the peptides will be assessed by incubating them in human serum and quantifying the amount of intact peptide remaining over time.

Step-by-Step Methodology:

  • Peptide Incubation: Incubate a known concentration of the parent peptide and the APc-analog in human serum at 37°C.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the incubation mixture.

  • Protein Precipitation: Quench the enzymatic activity and precipitate serum proteins by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining against time and determine the half-life (t₁/₂) of each peptide.

Conclusion and Future Directions

The incorporation of 1-Amino-3-phenylcyclobutane-1-carboxylic acid into peptides represents a promising strategy for enhancing their therapeutic potential. The conformational constraint imposed by the cyclobutane ring is anticipated to significantly improve receptor binding affinity, selectivity, and enzymatic stability. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of APc-containing peptides with their native counterparts. Future research should focus on the synthesis of a diverse library of APc-containing peptides targeting various receptors to fully explore the therapeutic applications of this novel constrained amino acid.

References

  • Gorrea, E., Carbajo, D., Gutiérrez-Abad, R., Illa, O., Branchadell, V., Royo, M., & Ortuño, R. M. (2012). Searching for new cell-penetrating agents: hybrid cyclobutane-proline γ,γ-peptides. Organic & Biomolecular Chemistry, 10(20), 4050-4057. [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178–186. [Link]

  • Nikiforovich, G. V., Houghten, R. A., & Schiller, P. W. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of medicinal chemistry, 35(14), 2594–2600. [Link]

  • Fleet, G. W. J., Seijas, J. A., & Vazquez Tato, M. P. (1988). Synthesis of cis- and trans-1-Amino-3-hydroxymethyl-cyclobutane-1-carboxylic Acids. Tetrahedron, 44(8), 2077-2080. [Link]

  • Toniolo, C., Crisma, M., Formaggio, F., Valle, G., Cavicchioni, G., Précigoux, G., ... & Hôpital, M. (1993). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Biopolymers, 33(7), 1061-1072. [Link]

  • Schiller, P. W., Weltrowska, G., Nguyen, T. M. D., Lemieux, C., Chung, N. N., & Marsden, B. J. (1991). Dynorphin A analogs containing a conformationally constrained phenylalanine derivative in position 4: reversal of preferred stereochemistry for opioid receptor affinity and discrimination of kappa vs. delta receptors. Journal of medicinal chemistry, 34(10), 3125–3132. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, N. (1989). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of medicinal chemistry, 32(11), 2555–2561. [Link]

  • Davies, J. S. (2003). The cyclization of peptides and the ansa-peptides. Journal of Peptide Science, 9(8), 471-501. [Link]

  • Ren, S., Wang, F., & Dong, S. (2013). The structure-activity relationship of the antioxidant peptides from natural proteins. Food & Function, 4(1), 13-20. [Link]

  • Chamberlin, N. L., & Barrow, R. A. (2024). Structure-Activity Relationship Studies of the Peptide Antibiotic Clovibactin. The Journal of Organic Chemistry. [Link]

  • Ruzza, P., G. Borin, and A. Calderan. "Novel Mixed NOP/Opioid Receptor Peptide Agonists." Journal of medicinal chemistry 64.11 (2021): 7538-7550. [Link]

  • Gonzalez-Toro, D. C. "studies toward the stereocontrolled synthesis of cyclobutane derivatives." (2018). [Link]

  • Schiller, P. W., et al. "Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position." Journal of medicinal chemistry 32.11 (1989): 2555-2561. [Link]

  • Chan, L. Y. "Structure-activity relationships and development of disulfide-rich cyclic peptides as pharmaceutical templates." (2011). [Link]

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Validation

The Constrained Advantage: A Comparative Guide to the Pharmacokinetic Profile of Peptides Containing 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic peptide development, overcoming the inherent pharmacokinetic hurdles of native peptides remains a paramount challenge. Their...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, overcoming the inherent pharmacokinetic hurdles of native peptides remains a paramount challenge. Their susceptibility to proteolytic degradation and rapid renal clearance often translates to a short in vivo half-life, necessitating frequent administration and limiting their therapeutic potential[1][2]. The strategic incorporation of non-natural, conformationally constrained amino acids has emerged as a powerful approach to mitigate these liabilities. This guide provides an in-depth comparison of the anticipated pharmacokinetic profile of peptides containing 1-Amino-3-phenylcyclobutane-1-carboxylic acid (Apc), contrasting them with native peptides and other common modification strategies. While direct, extensive in vivo data for Apc-containing peptides is emerging, this guide synthesizes established principles from closely related analogs, such as 1-aminocyclobutane-1-carboxylic acid, and foundational pharmacokinetic concepts to provide a robust predictive analysis.

The Rationale for Conformational Constraint: Beyond Native Peptide Limitations

Native peptides, in their linear and flexible forms, are readily recognized by a plethora of proteases present in biological fluids and tissues[3][4]. This enzymatic vulnerability is a primary driver of their rapid metabolism. The introduction of a Cα-tetrasubstituted amino acid like Apc imposes significant local conformational constraints on the peptide backbone. This rigidity serves a dual purpose: it can pre-organize the peptide into a bioactive conformation, potentially enhancing target affinity, and critically, it can sterically hinder the approach of proteases, thereby enhancing metabolic stability[5][6].

The phenyl group of Apc introduces an additional layer of complexity and potential advantage. This bulky, hydrophobic moiety can further shield the peptide backbone from enzymatic attack and may also influence interactions with plasma proteins or cell membranes, impacting the peptide's distribution and clearance profile.

Comparative Pharmacokinetic Profiles: A Predictive Analysis

To contextualize the potential of Apc incorporation, we will compare its expected pharmacokinetic attributes against both a representative native peptide and a peptide modified with a more traditional stabilization strategy, such as PEGylation.

Pharmacokinetic ParameterNative Peptide (e.g., a short linear peptide)PEGylated PeptideApc-Containing Peptide (Predicted)
Metabolic Stability (t½ in plasma) Very Short (minutes)Long (hours to days)Significantly Extended (hours)
Oral Bioavailability Extremely Low (<1%)[7][8]Very Low (<1%)Potentially Improved over Native
Mechanism of Stability NoneSteric shielding by PEG polymerConformational constraint and steric hindrance
Potential for Altered Potency -High (PEG can interfere with binding)Lower (more subtle structural perturbation)
Immunogenicity Generally LowCan be increased by PEGExpected to be Low
Renal Clearance RapidReduced (due to increased size)Potentially Reduced

Causality Behind the Predictions:

  • Metabolic Stability: The rigid cyclobutane scaffold of Apc is predicted to significantly increase resistance to endo- and exopeptidases. Unlike the flexible backbone of a native peptide, the constrained conformation around the Apc residue is a poor substrate for many proteases. This is a well-documented advantage of incorporating constrained amino acids[5][6].

  • Oral Bioavailability: While oral delivery of peptides remains a significant challenge due to the harsh environment of the gastrointestinal tract and poor membrane permeability[7][9], the increased metabolic stability imparted by Apc could lead to a greater fraction of the peptide surviving transit. Furthermore, the hydrophobic nature of the phenyl group might enhance passive diffusion across the intestinal epithelium. However, significant improvements in oral bioavailability would likely require additional formulation strategies.

  • Comparison with PEGylation: PEGylation dramatically increases the hydrodynamic radius of a peptide, which effectively reduces renal clearance and shields it from proteases[1]. While highly effective at extending half-life, this large modification can sometimes negatively impact the peptide's binding affinity for its target. The incorporation of Apc is a more subtle modification, expected to enhance stability with a lower risk of compromising biological activity.

Experimental Workflows for Pharmacokinetic Characterization

To empirically validate the predicted pharmacokinetic profile of an Apc-containing peptide, a series of well-defined in vitro and in vivo experiments are necessary.

Peptide Synthesis

The synthesis of Apc-containing peptides is compatible with standard solid-phase peptide synthesis (SPPS) protocols[10][11]. The protected Apc amino acid is incorporated into the growing peptide chain using standard coupling reagents.

Peptide_Synthesis_Workflow Resin Solid Support Resin Attach Attach first Fmoc-protected amino acid Resin->Attach Deprotect1 Fmoc Deprotection (e.g., Piperidine) Attach->Deprotect1 Couple_AA Couple next Fmoc-protected amino acid (e.g., HBTU/DIEA) Deprotect1->Couple_AA For standard AAs Couple_Apc Couple Fmoc-Apc-OH Deprotect1->Couple_Apc At desired position Repeat Repeat Deprotection and Coupling Cycles Couple_AA->Repeat Couple_Apc->Repeat Cleave Cleave from resin and deprotect side chains (e.g., TFA) Repeat->Cleave Purify Purify by HPLC Cleave->Purify Characterize Characterize (Mass Spec, NMR) Purify->Characterize Metabolic_Stability_Workflow Start Peptide in Plasma/Serum Incubate Incubate at 37°C Start->Incubate Timepoints Sample at Time Points (T0, T1, T2...) Incubate->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate

Caption: In Vitro Metabolic Stability Experimental Workflow.

In Vivo Pharmacokinetic Study

An in vivo study in a relevant animal model (e.g., rats or mice) is the definitive method for determining the full pharmacokinetic profile.[12]

Protocol:

  • Animal Model: Use healthy, cannulated male Sprague-Dawley rats.

  • Dosing: Administer the Apc-containing peptide and the native control peptide via intravenous (IV) bolus (e.g., 1 mg/kg) to determine clearance and volume of distribution. For oral bioavailability, administer a separate cohort via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples from the cannula at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion and Future Directions

The incorporation of 1-Amino-3-phenylcyclobutane-1-carboxylic acid into peptides represents a promising strategy to enhance their pharmacokinetic properties, particularly metabolic stability. The conformational rigidity and steric bulk introduced by this unnatural amino acid are expected to significantly reduce proteolytic degradation compared to native peptides. While this modification is not anticipated to provide the same degree of half-life extension as large polymer conjugation, it offers a more nuanced approach that is less likely to compromise the peptide's inherent biological activity.

Definitive characterization of the pharmacokinetic profile of Apc-containing peptides will require rigorous experimental validation as outlined above. Future studies should also explore the impact of the stereochemistry of the phenyl group on the cyclobutane ring, as this may further influence both the conformational preferences and the metabolic stability of the resulting peptides. As the field of peptide therapeutics continues to advance, such targeted chemical modifications will be instrumental in unlocking the full potential of this important class of drugs.

References

  • Crisp, M. (n.d.). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. Retrieved January 23, 2026, from [Link]

  • Creative Bioarray. (n.d.). How to Improve the Pharmacokinetic Properties of Peptides?. Retrieved January 23, 2026, from [Link]

  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178–186. Retrieved January 23, 2026, from [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707.
  • Fan, K., et al. (2019). Multifunctional oral delivery systems for enhanced bioavailability of therapeutic peptides/proteins. Acta Pharmaceutica Sinica B, 9(1), 41-55.
  • Kelly, L., & Kelly, L. (2015). A biomimetic approach for enhancing the in vivo half-life of peptides.
  • Lai, Y., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(10), 1173-1185.
  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. Retrieved January 23, 2026, from [Link]

  • Langguth, P., et al. (2013). Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. Clinical Pharmacokinetics, 52(11), 955-975.
  • Yin, N., Brimble, M. A., Harris, P. W. R., & Wen, J. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Medicinal Chemistry, 4(12), 763–769.
  • Zhang, S., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(38), 10475-10482.
  • Royo, M., et al. (2020).
  • Yin, N., Brimble, M. A., Harris, P. W. R., & Wen, J. (2014). Enhancing the Oral Bioavailability of Peptide Drugs by using Chemical Modification and Other Approaches. Hilaris Publisher.
  • Beck-Sickinger, A. G., & Mörl, K. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 1346–1357.
  • Vanga, S. K., & Aukunuru, J. (2016). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 8(3), 23.
  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
  • Merz, M., et al. (2024). Oral peptides: A new era in drug development. MyScience.ch.
  • Sychev, D. A., et al. (2022). Study of pharmacokinetic of new peptide drug 1-deamino-arginine-vasotocin for hypernatremia correction. Research Results in Pharmacology, 8(1), 77-87.
  • Zhang, S., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar.
  • Lau, J. L., & Dunn, M. K. (2018). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 17(7), 493-510.
  • Al-Azzam, W., & El-Sayed, N. S. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2206.
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  • Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2017). Orally Absorbed Cyclic Peptides. UQ eSpace.
  • De Luca, S., et al. (2023). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non-Coded Amino Acid. Peptide Science, 31(1), e70021.
  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
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Comparative

comparative analysis of different cyclobutane amino acids in peptidomimetics.

An In-Depth Comparative Guide to Cyclobutane Amino Acids in Peptidomimetics For researchers, medicinal chemists, and drug development professionals, the transformation of promising peptides into viable therapeutics is a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Cyclobutane Amino Acids in Peptidomimetics

For researchers, medicinal chemists, and drug development professionals, the transformation of promising peptides into viable therapeutics is a significant challenge. Native peptides often suffer from poor metabolic stability and conformational ambiguity, limiting their efficacy and bioavailability. Peptidomimetics offer a solution by mimicking the structure and function of natural peptides while overcoming their inherent limitations.[1][2][3] Among the various tools available to the peptidomimetic chemist, cyclobutane-containing amino acids (CBAAs) have emerged as powerful building blocks for imparting structural rigidity and resistance to enzymatic degradation.[4][5][6]

This guide provides a comprehensive comparative analysis of different cyclobutane amino acids used in peptidomimetics. Moving beyond a simple catalog of structures, we will delve into the causal relationships between the specific stereochemistry of a CBAA and its impact on peptide conformation, proteolytic stability, and ultimately, biological activity. We will provide field-proven experimental protocols and quantitative data to empower you to rationally select and implement the optimal CBAA for your drug design campaign.

The Structural Landscape of Cyclobutane Amino Acids

The core value of a CBAA lies in its strained, four-membered ring. This rigid scaffold, when incorporated into a peptide backbone, acts as a conformational lock, severely restricting the rotational freedom that is characteristic of linear amino acid residues. This family of amino acids can be broadly classified based on the position of the amino and carboxyl groups relative to the cyclobutane ring.

  • α-Amino Acids (e.g., 1-aminocyclobutane-1-carboxylic acid, ACBC): The amino and carboxyl groups are attached to the same carbon atom (Cα). These are direct analogs of natural α-amino acids and are particularly effective at inducing turns and helical structures.[5][7]

  • β-Amino Acids: The amino and carboxyl groups are attached to adjacent carbon atoms (C-1 and C-2). The stereochemistry of these substituents (cis or trans) is a critical determinant of the resulting peptide's secondary structure.[8]

  • γ-Amino Acids: The amino and carboxyl groups are attached to carbons separated by another carbon atom (C-1 and C-3). These create a larger backbone extension and can induce different, often more elongated, folding patterns.[9]

The choice between these classes and their specific stereoisomers is not trivial; it is a fundamental design decision that dictates the three-dimensional space a pharmacophore can occupy.

cluster_alpha α-Amino Acid cluster_beta β-Amino Acids cluster_gamma γ-Amino Acids alpha_aa 1-Aminocyclobutane-1-carboxylic acid (ACBC) beta_cis cis-2-Aminocyclobutane-1-carboxylic acid beta_trans trans-2-Aminocyclobutane-1-carboxylic acid gamma_aa 3-Aminocyclobutane-1-carboxylic acid

Caption: Structural classes of cyclobutane amino acids (CBAAs).

Comparative Analysis: Impact on Conformation and Stability

The incorporation of a CBAA is a strategic intervention to control a peptide's physicochemical properties. The selection of a specific isomer allows for the fine-tuning of its structure-activity relationship (SAR).

Mastering Conformational Control

The primary reason to employ CBAAs is to enforce a specific secondary structure, which is often crucial for high-affinity binding to a biological target. The rigidity of the cyclobutane ring reduces the entropic penalty of binding compared to a flexible linear peptide.[10]

  • α-CBAAs (ACBC): These are potent inducers of β-turn and helical conformations. Molecular mechanics calculations and crystal structure data show that ACBC residues favor conformations characteristic of α-helices and 310-helices.[7] This makes them excellent choices for mimicking or stabilizing helical regions of a peptide ligand.

  • β-CBAAs: The cis/trans stereochemistry of the substituents on the cyclobutane ring dictates the resulting fold. High-resolution NMR studies have shown that peptides containing trans-cyclobutane β-amino acid residues adopt well-defined, folded helical structures.[8] In contrast, their cis-cyclobutane counterparts tend to form more extended, strand-like structures.[8] This presents a fascinating design paradigm: two peptides with identical sequences but differing only in the stereochemistry of a single CBAA can adopt entirely different global folds.

  • γ-CBAAs: These residues, when combined with other constrained amino acids like aminoproline, can generate unique, compact, and rigid structures stabilized by intra- and inter-residue hydrogen bonds.[9] However, in some contexts, the increased rigidity from a β-amino acid can be detrimental to biological function (e.g., cell penetration) compared to the topology induced by a γ-amino acid.[4][9]

cluster_peptide Peptide Backbone cluster_conformation Resulting Conformation p1 Flexible Peptide (Natural Amino Acid) c1 Multiple Low-Energy Conformations p1->c1 Allows conformational flexibility p2 Rigid Peptide (Cyclobutane Amino Acid) c2 Single, Stable Conformation (e.g., Helix) p2->c2 Locks backbone into a defined structure

Caption: Conformational locking by cyclobutane amino acids.

Table 1: Comparative Conformational Propensities of Cyclobutane Amino Acids

Cyclobutane Amino Acid TypeStereochemistryPredominant Secondary StructureReference
α-Aminocyclobutane-1-carboxylic acid (ACBC)N/Aβ-Turn, α-Helix, 310-Helix[7]
β-Aminocyclobutane-1-carboxylic acidtransFolded, Helical Structures[8]
β-Aminocyclobutane-1-carboxylic acidcisExtended, Strand-like Structures[8]
γ-Aminocyclobutane-1-carboxylic acidcis/transInduces unique compact folds, often in combination with other cyclic residues[9]
Enhancing Proteolytic Stability

A major hurdle for peptide therapeutics is their rapid degradation by proteases in biological fluids.[11] The non-natural structure of CBAAs serves as a "steric shield," preventing recognition and cleavage by these enzymes.

The rationale is straightforward: proteases have evolved to recognize and bind to specific peptide sequences composed of natural L-amino acids. The bulky and conformationally constrained cyclobutane ring does not fit into the active site of these enzymes, thus rendering the adjacent peptide bonds resistant to hydrolysis.

This effect has been quantified in several studies. For example, in a study developing inhibitors of the SARS-CoV-2 spike protein, a linear peptide was rapidly degraded by α-chymotrypsin, with a half-life of only 3 hours and 95% degradation within 12 hours. In stark contrast, the equivalent "stapled" peptides, which incorporated cyclobutane-based residues to create a rigid helical structure, demonstrated vastly superior metabolic stability under the same conditions.[12] Similarly, analogs of the immunomodulatory peptide tuftsin, where native amino acids were replaced by CBAA derivatives, exhibited high resistance to enzymatic hydrolysis in human serum.[13]

Table 2: Comparative Proteolytic Stability Data

PeptideModificationProteaseHalf-Life (t1/2)% Intact PeptideReference
Linear SARS-CoV-2 InhibitorNone (Natural AAs)α-Chymotrypsin~3 hours<5% after 12h[12]
Stapled SARS-CoV-2 InhibitorCyclobutane-bearing residuesα-ChymotrypsinSignificantly extended (exact value not stated, but minimal degradation)Not specified[12]
TuftsinNone (Natural AAs)Human SerumNot specified (used as baseline)Baseline[13]
[MThr1]TuftsinThr replaced with CBAA analogHuman SerumSignificantly extendedHigh resistance observed[13]
[MOrn2]TuftsinLys replaced with CBAA analogHuman SerumSignificantly extendedHigh resistance observed[13]

Field-Proven Experimental Methodologies

To facilitate the application of these principles, we provide detailed protocols for the synthesis and evaluation of cyclobutane-containing peptides. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol: Solid-Phase Synthesis of a Cyclobutane-Containing Peptide

This protocol describes the manual solid-phase peptide synthesis (SPPS) of a generic peptide incorporating a Fmoc-protected β-cyclobutane amino acid, based on established methods.[4] SPPS allows for the stepwise assembly of a peptide chain on a solid resin support, simplifying purification.[14][15]

Materials:

  • Aminomethyl-ChemMatrix® resin

  • Fmoc-Rink Amide Linker

  • Fmoc-protected natural amino acids

  • Fmoc-protected cyclobutane amino acid (e.g., (1S,2S)-2-Fmoc-aminocyclobutane-1-carboxylic acid)

  • Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), OxymaPure®

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Kaiser (ninhydrin) test kit

Step-by-Step Methodology:

  • Resin Preparation & Linker Coupling:

    • Swell the Aminomethyl-ChemMatrix® resin in DCM in a reaction vessel.

    • Wash the resin sequentially with DMF, DCM, and DIPEA/DCM. This conditioning ensures the resin is ready for coupling.

    • Couple the Fmoc-Rink amide linker to the resin using DIC/OxymaPure® in DMF for 1 hour. The Rink amide linker will generate a C-terminal amide upon final cleavage.

  • First Amino Acid Coupling:

    • Remove the Fmoc protecting group from the linker by treating with 20% piperidine in DMF (2 x 10 min). This exposes the free amine for the first coupling.

    • Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

    • Confirm complete Fmoc removal with a positive Kaiser test (beads turn blue). The Kaiser test is a critical quality control step to ensure the reaction proceeds to completion.

    • Couple the first Fmoc-protected amino acid (3 equivalents) using DIC/OxymaPure® (3 eq./3 eq.) as coupling reagents in DMF for 2 hours.

  • Peptide Chain Elongation (Iterative Cycle):

    • Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF.

    • Washing: Wash thoroughly with DMF and DCM.

    • Monitoring: Perform a Kaiser test to confirm the presence of a free amine.

    • Coupling: Add the next Fmoc-protected amino acid (natural or the cyclobutane amino acid) and coupling reagents (DIC/OxymaPure®) in DMF. Allow to react for 2 hours.

    • Monitoring: Perform a Kaiser test to confirm reaction completion (negative result; beads remain colorless). A negative test confirms that all free amines have been coupled.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).

start Start: Swell Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 kaiser_pos QC: Kaiser Test (Confirm Free Amine) wash1->kaiser_pos couple Couple Next Fmoc-AA (DIC/OxymaPure®) kaiser_pos->couple Positive kaiser_neg QC: Kaiser Test (Confirm Coupling) couple->kaiser_neg wash2 Wash (DMF, DCM) kaiser_neg->wash2 Negative last_aa Last Amino Acid? wash2->last_aa last_aa->deprotect No cleave Cleave from Resin & Deprotect (TFA Cocktail) last_aa->cleave Yes purify Purify (RP-HPLC) & Characterize (MS) cleave->purify start Start: Mix Peptide with Human Plasma incubate Incubate at 37°C start->incubate take_sample Collect Aliquot at Time Point (t) incubate->take_sample take_sample->incubate Continue for next time point quench Quench Reaction (add cold Acetonitrile) take_sample->quench centrifuge Centrifuge to Pellet Precipitated Proteins quench->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analyze Analyze by RP-HPLC collect_supernatant->analyze quantify Quantify Peak Area (Intact Peptide) analyze->quantify plot Plot % Intact vs. Time & Calculate Half-Life quantify->plot end End: Compare Half-Lives plot->end

Caption: Workflow for a peptide proteolytic stability assay.

Conclusion and Future Outlook

Cyclobutane amino acids are more than just unusual building blocks; they are precision tools for engineering desired properties into peptide-based molecules. By providing unparalleled control over backbone conformation, they enable the rational design of peptidomimetics with enhanced target affinity, selectivity, and crucially, metabolic stability. The choice between an α-, β-, or γ-CBAA, and indeed between cis and trans isomers, allows for a level of structural fine-tuning that can mean the difference between a lead compound and a clinical candidate.

The comparative data and protocols provided in this guide serve as a foundational resource for researchers aiming to leverage these powerful scaffolds. As synthetic methodologies become more robust and our understanding of structure-function relationships deepens, the application of cyclobutane amino acids will undoubtedly expand, paving the way for a new generation of highly stable and potent peptide-based therapeutics targeting a wide array of diseases.

References

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). MDPI. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). Semantic Scholar. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (n.d.). PMC - NIH. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). PMC. [Link]

  • Aminoacids of the cyclobutane series. (n.d.). ResearchGate. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (n.d.). PMC - PubMed Central. [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). PubMed Central. [Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PMC - PubMed Central. [Link]

  • Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. (1995). PubMed. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Harnessing cyclotides to design and develop novel peptide GPCR ligands. (2020). PMC. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). PubMed Central. [Link]

  • Peptidomimetics - A Versatile Route to Biologically Active Compounds. (2022). ResearchGate. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2022). Radboud Repository. [Link]

  • Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). Taylor & Francis Online. [Link]

  • Structure of cyclobutane-based hybrid peptides subjected to study. (n.d.). ResearchGate. [Link]

  • Exploring Peptidomimetics: Molecules with Potential to Revolutionize Drug Discovery. (n.d.). Hilaris Publishing. [Link]

  • Peptidomimetics : A New Era in Drug Discovery. (2023). Journal of Pharmaceutical Research. [Link]

  • RareFoldGPCR: Agonist Design Beyond Natural Amino Acids. (2024). bioRxiv. [Link]

  • 1 H-NMR spectrum of 3 acquired in a 600 MHz spectrometer at 273 K. (n.d.). ResearchGate. [Link]

  • Harnessing cyclotides to design and develop novel peptide GPCR ligands. (2020). ResearchGate. [Link]

  • Evaluating protocols and analytical methods for peptide adsorption experiments. (n.d.). Royal Society of Chemistry. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. (1994). PubMed. [Link]

  • Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. (n.d.). PMC. [Link]

  • 26.7: Peptide Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Tailored ligands for G-protein coupled receptors. (n.d.). Freie Universität Berlin. [Link]

  • cyclobutane. (2017). SeRMN – NMR Service at UAB. [Link]

  • Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. (n.d.). MDPI. [Link]

  • Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. (2023). PMC - NIH. [Link]

  • Proteolytic stability of cyclic peptides in relevant biological... (n.d.). ResearchGate. [Link]

  • Recent advances in the total synthesis of cyclobutane-containing natural products. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]

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Validation

validation of 1-Amino-3-phenylcyclobutane-1-carboxylic acid as a research tool

For researchers in neuroscience and drug development, the robust validation of chemical probes is paramount to the integrity and reproducibility of experimental findings. This guide provides an in-depth, experience-drive...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuroscience and drug development, the robust validation of chemical probes is paramount to the integrity and reproducibility of experimental findings. This guide provides an in-depth, experience-driven framework for the validation of GPR139 agonists, with a primary focus on the widely utilized tool compound, JNJ-63533054, and its comparison with other available agonists. This document is intended for scientists who require a thorough understanding of not just the protocols themselves, but the critical scientific reasoning that underpins a comprehensive validation strategy.

Introduction to GPR139: An Emerging Target in Neuropsychiatric Research

G protein-coupled receptor 139 (GPR139) is an orphan receptor predominantly expressed in the central nervous system, with high concentrations in the habenula, striatum, and hypothalamus.[1][2] This localization has implicated GPR139 in the modulation of dopaminergic and opioidergic signaling, making it a compelling target for neuropsychiatric disorders such as schizophrenia and addiction.[3][4] While initially responsive to high concentrations of the amino acids L-tryptophan and L-phenylalanine, the discovery of potent and selective synthetic agonists has been a watershed moment for the field, enabling precise interrogation of GPR139's function.[4][5]

The primary signaling pathway for GPR139 is through the Gq/11 family of G proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium.[1][2][6] However, some studies have suggested potential coupling to other G protein families, such as Gs or Gi/o, depending on the cellular context.[2][7] This highlights the importance of a multi-faceted validation approach to fully characterize the effects of a GPR139 agonist in any given experimental system.

The Imperative of Rigorous Validation: Beyond Potency to Functional Confirmation

The central tenet of using any chemical probe is to ensure that the observed biological effect is a direct consequence of its interaction with the intended target. For a GPR139 agonist, this validation process extends beyond simple confirmation of binding and potency. It necessitates a multi-pronged approach to demonstrate target engagement, pathway activation, and phenotypic correlation. This guide will delineate a logical flow of experiments, from initial in-vitro characterization to in-vivo functional validation.

In-Vitro Validation of GPR139 Agonists: A Step-by-Step Approach

The foundation of validating a GPR139 agonist lies in robust in-vitro cell-based assays. These experiments aim to quantify the potency and selectivity of the compound and to confirm its mechanism of action.

Primary Validation: Quantifying Agonist Potency

The initial step is to determine the concentration-response relationship of the agonist at the GPR139 receptor. The most common and reliable method for this is a calcium mobilization assay, given the receptor's primary coupling to the Gq/11 pathway.

  • Cell Line Selection: Utilize a recombinant cell line stably expressing human GPR139, such as HEK293 or CHO cells. A parental cell line lacking the receptor is a critical negative control to rule out off-target effects.

  • Cell Plating: Seed the cells in a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for 60 minutes at 37°C.[8]

  • Compound Preparation: Prepare a serial dilution of the GPR139 agonist (e.g., JNJ-63533054) in the assay buffer.

  • Assay Execution: Use a fluorescence plate reader equipped with an automated injection system to measure the baseline fluorescence. Inject the agonist at various concentrations and continuously record the fluorescence signal for a defined period.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration of agonist that elicits 50% of the maximal response).

GPR139_Signaling Agonist GPR139 Agonist (e.g., JNJ-63533054) GPR139 GPR139 Receptor Agonist->GPR139 Binds to G_protein Gq/11 Protein GPR139->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: GPR139 signaling cascade upon agonist binding.

Orthogonal Assays for Mechanistic Confirmation

To build confidence in the validation, it is crucial to employ an orthogonal assay that measures a different event in the signaling cascade. A GTPγS binding assay directly measures the activation of G proteins, providing a more proximal readout of receptor activation.

  • Membrane Preparation: Prepare cell membranes from the GPR139-expressing cell line.

  • Assay Buffer: Use a buffer containing GDP to keep the G proteins in an inactive state.

  • Reaction Mixture: Combine the cell membranes, the GPR139 agonist at various concentrations, and radiolabeled [35S]GTPγS.

  • Incubation: Incubate the mixture to allow for agonist-induced G protein activation and the binding of [35S]GTPγS.

  • Separation and Detection: Separate the membrane-bound [35S]GTPγS from the unbound nucleotide and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound [35S]GTPγS against the agonist concentration to determine the EC50.

Assessing Selectivity: A Critical Step to Avoid Misinterpretation

A reliable research tool must be selective for its intended target. The selectivity of a GPR139 agonist should be assessed against a panel of other receptors, especially those that are closely related or are expressed in the same tissues.

  • Counter-screening: The agonist should be tested in cell lines expressing other GPCRs, particularly the closely related GPR142.[9] The lack of activity at these other receptors is a strong indicator of selectivity.

  • Broad Ligand Panel Screening: For novel compounds, screening against a broad panel of receptors, ion channels, and transporters (e.g., the Eurofins SafetyScreen) is highly recommended to identify any potential off-target activities that could confound experimental results. JNJ-63533054 has been shown to be highly selective for GPR139 over a wide range of other targets.[10][11][12]

Comparison of GPR139 Agonists

Several GPR139 agonists have been developed, each with its own characteristics. A comparative analysis is essential for selecting the most appropriate tool for a specific research question.

CompoundEC50 (human GPR139)Key FeaturesReference(s)
JNJ-63533054 ~16 nMPotent, selective, orally bioavailable, and brain penetrant.[10][11][12]
Zelatriazin (TAK-041) ~22 nMPotent and selective. Has been in clinical trials for schizophrenia.[1][13]
TC-O 9311 ~39 nMA potent agonist.[1][13]
Compound 20a ~24.7 nMA newer agonist with good pharmacokinetic properties.[14]
L-Tryptophan ~220 µMEndogenous ligand with low potency.[5]
L-Phenylalanine ~320 µMEndogenous ligand with low potency.[5]

Note: EC50 values can vary depending on the assay conditions and cell line used.

In-Vivo Validation: Bridging the Gap from Cell to System

While in-vitro data is foundational, the ultimate validation of a research tool comes from its application in a relevant in-vivo model. This involves demonstrating target engagement and observing a phenotype that is consistent with the known or hypothesized function of the target.

The Gold Standard: The Use of Knockout Animals

The most definitive way to validate the on-target effect of a GPR139 agonist in vivo is to use a GPR139 knockout (KO) mouse model.[3][15]

in_vivo_validation cluster_0 Experimental Groups cluster_1 Behavioral/Physiological Readout cluster_2 Expected Outcomes for On-Target Effect WT_Vehicle Wild-Type (WT) + Vehicle Behavior Measure Phenotype (e.g., Locomotor Activity, Fear Conditioning) WT_Vehicle->Behavior WT_Agonist WT + GPR139 Agonist WT_Agonist->Behavior KO_Vehicle GPR139 KO + Vehicle KO_Vehicle->Behavior KO_Agonist GPR139 KO + GPR139 Agonist KO_Agonist->Behavior Outcome1 WT + Agonist shows a significant change in phenotype compared to WT + Vehicle Behavior->Outcome1 Outcome2 KO + Agonist shows no significant change in phenotype compared to KO + Vehicle Behavior->Outcome2 Outcome3 The phenotype of the KO + Agonist group is similar to the KO + Vehicle group Behavior->Outcome3

Caption: Workflow for in-vivo validation of a GPR139 agonist.

The logic is straightforward: if the agonist's effect is mediated by GPR139, it should elicit a response in wild-type animals but have no effect in animals lacking the receptor. Studies have shown that GPR139 KO mice exhibit neuropsychiatric-like behaviors, and these animals are invaluable for confirming the on-target action of GPR139-targeted compounds.[15][16]

Pharmacokinetic and Pharmacodynamic (PK/PD) Relationship

For a centrally acting research tool, it is essential to demonstrate that the compound reaches its target in the brain at a concentration sufficient to engage the receptor.

  • Brain Penetrance: JNJ-63533054 has been shown to be brain penetrant.[10] For novel compounds, this needs to be experimentally determined.

  • Target Engagement: This can be assessed ex vivo by administering the agonist to an animal and then measuring the occupancy of GPR139 in brain tissue using a radiolabeled ligand.

  • Dose-Response Studies: In-vivo dose-response experiments should be conducted to establish a clear relationship between the administered dose of the agonist and the magnitude of the physiological or behavioral effect.

Conclusion: A Commitment to Scientific Rigor

The validation of a research tool like a GPR139 agonist is not a one-time event but an ongoing process of critical evaluation. By following a structured and multi-faceted approach, from in-vitro potency and selectivity testing to in-vivo confirmation with appropriate controls like knockout animals, researchers can have a high degree of confidence that their findings are robust and on-target. This commitment to rigorous validation is the bedrock of reproducible science and the key to unlocking the therapeutic potential of novel targets like GPR139.

References

  • Title: GPR139 agonist and antagonist differentially regulate retrieval and consolidation of fear memory in the zebrafish - Frontiers Source: Frontiers in Behavioral Neuroscience URL: [Link]

  • Title: GPR139 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Identification of surrogate agonists and antagonists for orphan G-protein-coupled receptor GPR139 - PubMed Source: Journal of Biomolecular Screening URL: [Link]

  • Title: Putative role of GPR139 on sleep modulation using pharmacological and genetic rodent models - PubMed Source: Behavioural Brain Research URL: [Link]

  • Title: Surrogate GPR139 Agonists Reverse Short‐Term Startle Habituation Impairment in Larval Zebrafish - PMC - PubMed Central Source: International Journal of Molecular Sciences URL: [Link]

  • Title: What are GPR139 agonists and how do they work? Source: Synapticure URL: [Link]

  • Title: Pharmacology and function of the orphan GPR139 G protein‐coupled receptor - PMC Source: Basic & Clinical Pharmacology & Toxicology URL: [Link]

  • Title: GPR139 Gene - G Protein-Coupled Receptor 139 - GeneCards Source: GeneCards URL: [Link]

  • Title: The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed - NIH Source: The Journal of Biological Chemistry URL: [Link]

  • Title: The orphan G protein-coupled receptor GPR139 is activated by the peptides: Adrenocorticotropic hormone (ACTH), α-, and β-melanocyte stimulating hormone (α-MSH, and β-MSH), and the conserved core motif HFRW - PMC - PubMed Central Source: PLOS ONE URL: [Link]

  • Title: Identification of a novel scaffold for a small molecule GPR139 receptor agonist - PMC Source: Scientific Reports URL: [Link]

  • Title: The role of orphan receptor GPR139 in neuropsychiatric behavior - PMC - PubMed Central Source: PLOS ONE URL: [Link]

  • Title: GPR139 signaling mechanisms (A) GPR139 activates both Gq/11 and Gi/o... | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Design and Synthesis of Novel GPR139 Agonists with Therapeutic Effects in Mouse Models of Social Interaction and Cognitive Impairment - PubMed Source: Journal of Medicinal Chemistry URL: [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 1-Amino-3-phenylcyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the structural nuances of molecular scaffolds play a pivotal role in determining pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural nuances of molecular scaffolds play a pivotal role in determining pharmacological activity and safety. 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a conformationally constrained amino acid, represents a valuable building block for peptidomimetics and other novel therapeutics. Its rigid cyclobutane core imparts unique structural properties that can lead to enhanced potency, selectivity, and metabolic stability in drug candidates. However, the synthetic route to this compound can introduce a variety of impurities, including stereoisomers and reaction byproducts, which can significantly impact its biological activity and toxicological profile. Therefore, rigorous assessment of its purity is not merely a quality control step but a cornerstone of reliable and reproducible research.

This guide provides a comparative overview of essential analytical techniques for the comprehensive purity assessment of 1-Amino-3-phenylcyclobutane-1-carboxylic acid. As a senior application scientist, my focus is not just on the "how" but the "why"—providing the rationale behind the selection of each method and offering practical, field-proven insights to guide your experimental design.

Understanding Potential Impurities: A Synthesis-Forward Approach

A robust analytical strategy begins with a thorough understanding of the potential impurities that may arise during synthesis. While various synthetic routes to cyclobutane amino acids exist, a common and effective method involves a [2+2] photocycloaddition.[1][2] A plausible route to 1-Amino-3-phenylcyclobutane-1-carboxylic acid could involve the photocycloaddition of a dehydroalanine derivative with styrene, followed by functional group manipulations.

Based on this, potential impurities can be categorized as:

  • Stereoisomers: The target molecule has two stereocenters, leading to the possibility of four stereoisomers (cis and trans enantiomeric pairs). The desired isomer must be separated from the others.

  • Starting Materials: Unreacted dehydroalanine derivative and styrene.

  • Reaction Byproducts: Homodimers of the starting alkenes and other products from side reactions.

  • Reagents and Solvents: Residual catalysts, reagents, and solvents used throughout the synthesis and purification process.

A Comparative Analysis of Key Analytical Techniques

The multifaceted nature of potential impurities necessitates a multi-pronged analytical approach. The following techniques provide orthogonal information to build a comprehensive purity profile.

Technique Primary Application Strengths Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric and diastereomeric purityHigh resolution of stereoisomers, quantitative accuracy.[3][4]Method development can be time-consuming.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of organic impuritiesProvides detailed structural information, non-destructive.[5]Lower sensitivity compared to MS, may not detect trace impurities.
Mass Spectrometry (MS) Molecular weight confirmation and impurity identificationHigh sensitivity, provides molecular weight information for unknown impurities.[6]Isomers are often indistinguishable without chromatographic separation.
Elemental Analysis (EA) Determination of elemental composition and overall purityConfirms the empirical formula of the bulk material.[7]Does not provide information on the nature of impurities.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomeric Purity

Causality Behind Experimental Choices: Chiral HPLC is the gold standard for separating stereoisomers. The choice of a chiral stationary phase (CSP) is critical and depends on the analyte's structure. For amino acids, macrocyclic glycopeptide-based CSPs are often effective for direct analysis without derivatization, as they possess ionic groups compatible with aqueous mobile phases.[8] Polysaccharide-based CSPs are also a powerful alternative.[9]

Experimental Protocol:

  • Column Selection: Start with a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T) or a polysaccharide-based column (e.g., CHIRALPAK® series).

  • Mobile Phase Preparation: A typical mobile phase for underivatized amino acids consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with a volatile salt (e.g., ammonium acetate or ammonium formate) to ensure compatibility with mass spectrometry if used for detection.

  • Sample Preparation: Dissolve a known concentration of the synthesized 1-Amino-3-phenylcyclobutane-1-carboxylic acid in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C (can be varied to optimize separation)

    • Detection: UV at a wavelength where the phenyl group absorbs (e.g., 210 nm) or a mass spectrometer.

  • Data Analysis: Integrate the peak areas of all stereoisomers to determine the enantiomeric and diastereomeric excess.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve Sample in Mobile Phase C Inject Sample A->C B Prepare Mobile Phase (e.g., MeOH/Ammonium Acetate) B->C D Chiral Column Separation C->D E UV/MS Detection D->E F Integrate Peak Areas E->F G Calculate % Purity and Enantiomeric/Diastereomeric Excess F->G

Caption: Chiral HPLC workflow for stereoisomeric purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Causality Behind Experimental Choices: ¹H and ¹³C NMR are indispensable for confirming the molecular structure of the synthesized compound and for identifying organic impurities at levels typically above 1%. The chemical shifts and coupling patterns of the cyclobutane ring protons are particularly diagnostic.[5]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals would include aromatic protons from the phenyl group, methine and methylene protons of the cyclobutane ring, and potentially a broad signal for the amine and carboxylic acid protons.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expect signals for the quaternary carbon of the amino acid, the cyclobutane carbons, the aromatic carbons, and the carbonyl carbon.[10]

  • 2D NMR (Optional but Recommended):

    • Run COSY (Correlation Spectroscopy) to establish proton-proton couplings within the cyclobutane ring.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

  • Data Analysis: Compare the observed spectra with the expected spectra for the target molecule. Integrate signals to quantify impurities relative to the main compound.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent B Acquire 1D ¹H Spectrum A->B C Acquire 1D ¹³C Spectrum A->C D Acquire 2D Spectra (COSY, HSQC) A->D E Assign Signals and Confirm Structure B->E C->E D->E F Identify and Quantify Organic Impurities E->F

Caption: NMR spectroscopy workflow for structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Impurity Identification

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the parent molecule and any detected impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying trace-level impurities.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) is well-suited for polar molecules like amino acids.

  • Direct Infusion (for quick confirmation):

    • Dissolve the sample in a suitable solvent (e.g., methanol/water) and infuse it directly into the mass spectrometer.

    • Acquire a full scan mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.

  • LC-MS (for impurity profiling):

    • Use the chiral or an achiral reversed-phase HPLC method to separate the components of the sample before they enter the mass spectrometer.

    • Acquire data in full scan mode to detect all ionizable species.

    • Perform tandem MS (MS/MS) on the parent ion and any impurity ions to obtain fragmentation patterns that can aid in structural elucidation.

  • Data Analysis: Compare the accurate mass of the parent ion with the calculated mass. Analyze the mass-to-charge ratios of other detected ions to propose elemental compositions and structures for impurities.

MS_Workflow A Sample Introduction (Direct Infusion or LC) B Ionization (ESI) A->B C Mass Analysis (Full Scan) B->C D Data Analysis: Confirm Molecular Weight C->D E Tandem MS (MS/MS) on Impurity Ions C->E F Structural Elucidation of Impurities E->F

Caption: Mass spectrometry workflow for molecular weight verification.

Elemental Analysis (EA) for Empirical Formula Confirmation

Causality Behind Experimental Choices: Elemental analysis by combustion is a fundamental technique to confirm the bulk purity of a synthesized compound by comparing its elemental composition (C, H, N) to the theoretical values.[7] A significant deviation can indicate the presence of impurities or residual solvents.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the dry, homogeneous sample is required.

  • Combustion: The sample is combusted in a furnace in the presence of excess oxygen.

  • Gas Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values for the empirical formula C₁₁H₁₃NO₂.

Theoretical Composition for C₁₁H₁₃NO₂:

  • Carbon (C): 69.09%

  • Hydrogen (H): 6.85%

  • Nitrogen (N): 7.32%

  • Oxygen (O): 16.73%

A deviation of more than ±0.4% from the theoretical values may suggest the presence of impurities.[11]

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A self-validating system relies on the orthogonal data obtained from a combination of these methods. For 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a comprehensive purity assessment should ideally involve:

  • Chiral HPLC to determine the enantiomeric and diastereomeric purity.

  • NMR Spectroscopy to confirm the chemical structure and identify any significant organic impurities.

  • LC-MS to identify and tentatively quantify trace impurities.

  • Elemental Analysis to confirm the elemental composition of the bulk sample.

By integrating the results from these techniques, researchers and drug developers can have high confidence in the purity and identity of their synthesized 1-Amino-3-phenylcyclobutane-1-carboxylic acid, ensuring the integrity and reproducibility of their subsequent studies.

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  • [No Author]. (2023, April 20). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. MDPI. Retrieved from [Link]

  • [No Author]. (n.d.). Elemental Analysis and Chemical Properties. Clariant Analytical Sciences. Retrieved from [Link]

  • [No Author]. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]

  • [No Author]. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Retrieved from [Link]

  • [No Author]. (n.d.). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. ACS Publications. Retrieved from [Link]

  • [No Author]. (n.d.). Elemental analysis of compounds 1 and 2.. ResearchGate. Retrieved from [Link]

  • [No Author]. (2021, March 21). 1.1: Introduction to Elemental Analysis. Chemistry LibreTexts. Retrieved from [Link]

  • [No Author]. (1998, August 8). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Retrieved from [Link]

  • [No Author]. (n.d.). Elemental analysis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • [No Author]. (2025, December 16). Isolation of the intr. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Evaluation of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The Strategic Advantage of the Cyclobutane Scaffold in Drug Design The incorporation of a cyclobutane ring into small-molecule drug candidates is a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Strategic Advantage of the Cyclobutane Scaffold in Drug Design

The incorporation of a cyclobutane ring into small-molecule drug candidates is a powerful strategy for several reasons.[1] Firstly, it introduces a three-dimensional element that can lead to improved spatial complementarity with biological targets compared to more flexible or planar structures.[1] This conformational restriction minimizes the entropic penalty upon binding, which can translate to higher binding affinity.[1] Furthermore, replacing flexible linkers with a 1,3-disubstituted cyclobutane moiety can limit the number of accessible conformations, favoring the desired bioactive pose.[1] The cyclobutane core is also relatively chemically inert, which can enhance the metabolic stability of a drug candidate.[1]

The 1-amino-3-phenylcyclobutane-1-carboxylic acid scaffold is a particularly interesting example of a constrained amino acid analog. The presence of the amino acid functionality allows for its incorporation into peptidomimetics, while the phenyl group provides a site for further chemical modification to explore structure-activity relationships (SAR).

Synthesis of 1,3-Disubstituted Cyclobutane Derivatives: A Representative Workflow

The synthesis of 1,3-disubstituted cyclobutane derivatives often involves multi-step sequences. A common strategy for creating 1,3-diarylcyclobutanes, which can be adapted for 1-amino-3-phenylcyclobutane-1-carboxylic acid derivatives, involves a [2+2] cycloaddition or the use of a cyclobutanone intermediate.[2][3] The synthesis of cis- and trans-1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 provides a relevant example.[2][3]

A generalized synthetic workflow is depicted below:

Synthetic Workflow Start Substituted Styrene/Benzaldehyde Cycloaddition [2+2] Cycloaddition or Wittig Olefination Start->Cycloaddition Cyclobutanone Cyclobutanone Intermediate Cycloaddition->Cyclobutanone Grignard Grignard Addition of Phenylmagnesium Bromide Cyclobutanone->Grignard Deoxygenation Catalytic Deoxygenation Grignard->Deoxygenation Separation Chromatographic Separation (cis/trans isomers) Deoxygenation->Separation Final_Product 1,3-Diarylcyclobutane Derivative Separation->Final_Product

Caption: Generalized synthetic workflow for 1,3-diarylcyclobutane derivatives.

In this approach, a substituted styrene derivative can undergo a [2+2] cycloaddition to form the cyclobutane ring. Alternatively, a substituted benzaldehyde can be converted to a styrene via a Wittig reaction, which then serves as the precursor for the cyclobutanone.[2] Subsequent Grignard addition of a phenylmagnesium reagent to the cyclobutanone, followed by deoxygenation, yields the 1,3-diarylcyclobutane.[2] The final and critical step is the chromatographic separation of the resulting cis and trans diastereomers, which are expected to have different biological activities due to their distinct spatial arrangement of the substituents.[2]

In Vitro Performance Comparison

A thorough in vitro evaluation is crucial to understand the biological activity and mechanism of action of novel 1-amino-3-phenylcyclobutane-1-carboxylic acid derivatives. This typically involves a panel of assays to assess cytotoxicity, target engagement, and cellular effects.

Cytotoxicity Assessment: A Case Study with Combretastatin A4 Analogs

As a practical example, a study on 1,3-disubstituted cyclobutane analogs of combretastatin A4 evaluated their cytotoxic properties in human cancer cell lines.[2][3] The data from such studies can be effectively presented in a tabular format for clear comparison.

CompoundIsomerHepG2 IC₅₀ (µM)SK-N-DZ IC₅₀ (µM)
Analog 1 cis> 100> 100
Analog 1 trans59.348.1
Analog 2 cis30.522.8
Analog 2 trans15.712.4
Combretastatin A4 -0.0020.003

Data is illustrative and based on findings for combretastatin A4 analogs where aryl groups are present at the 1 and 3 positions of the cyclobutane ring.[2][3]

The results for these analogs indicated that the overall activity was in the micromolar range, and interestingly, the trans isomers tended to be more potent than the cis isomers.[2] Molecular docking studies suggested that the cis isomers of similar cyclopropane and cyclobutane analogs had a better capability to form hydrogen bonds with tubulin, while the trans isomers had more transient interactions.[2] This highlights the importance of evaluating both isomers and integrating experimental data with computational modeling to understand the SAR.

Recommended In Vitro Assay Cascade

A comprehensive in vitro evaluation of 1-amino-3-phenylcyclobutane-1-carboxylic acid derivatives should follow a logical cascade to build a complete pharmacological profile.

In Vitro Evaluation Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening Primary_Assay Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) Cellular_Assay Cell-Based Functional Assay (e.g., Reporter Gene, Second Messenger) Primary_Assay->Cellular_Assay Cytotoxicity Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cytotoxicity->Cellular_Assay MoA Mechanism of Action Studies (e.g., Western Blot, qPCR) Cellular_Assay->MoA Selectivity Selectivity Profiling (Off-target screening) Selectivity->MoA Stability Metabolic Stability Assay (e.g., Microsomal Stability) MoA->Stability

Caption: A recommended cascade for the in vitro evaluation of novel compounds.

In Vivo Performance Assessment

While in vitro assays provide valuable information on the intrinsic activity of a compound, in vivo studies are essential to understand its pharmacokinetic and pharmacodynamic properties in a whole organism. To date, there is a lack of publicly available, direct comparative in vivo studies for a series of 1-amino-3-phenylcyclobutane-1-carboxylic acid derivatives. Therefore, this section outlines the key experimental considerations for such an evaluation.

Pharmacokinetic (PK) Studies

The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Key parameters to be determined include:

  • Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

  • Clearance (CL) : The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.

These studies are typically conducted in rodent models (e.g., mice or rats) following intravenous and oral administration of the test compounds.

Efficacy Studies in Animal Models

Efficacy studies are designed to assess the therapeutic effect of a drug candidate in a relevant animal model of disease. The choice of model is critical and depends on the therapeutic indication. For example, if the derivatives are being developed as anticancer agents, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. Key endpoints in such studies include tumor growth inhibition, survival, and assessment of target modulation in the tumor tissue.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the phenyl ring in 1-amino-3-phenylcyclobutane-1-carboxylic acid derivatives provides an excellent opportunity to explore the SAR. The electronic and steric properties of the substituents can significantly impact the biological activity.[4]

For instance, in a series of substituted ketamine esters, it was observed that the position of the substituent on the aromatic ring was crucial, with 2- and 3-substituted compounds generally being more active than their 4-substituted counterparts.[4] The nature of the substituent also played a significant role; for example, chloro-substituted compounds were generally effective, while those with strongly electron-withdrawing groups like trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) were less so.[4]

When exploring the SAR of 1-amino-3-phenylcyclobutane-1-carboxylic acid derivatives, it would be prudent to synthesize a matrix of analogs with substituents at the ortho, meta, and para positions of the phenyl ring, varying their electronic properties (e.g., -OCH₃, -CH₃, -Cl, -CF₃, -NO₂). This systematic approach will allow for a comprehensive understanding of how these modifications influence the in vitro and in vivo performance.

Experimental Protocols

General Procedure for the Synthesis of a 1,3-Diarylcyclobutane Derivative

This protocol is adapted from the synthesis of combretastatin A4 analogs.[2]

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in dry THF at 0 °C, add a solution of potassium tert-butoxide in THF. Stir the resulting yellow suspension for 1 hour at room temperature. Cool the mixture to 0 °C and add a solution of the starting benzaldehyde derivative in THF. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with water and extract the product with diethyl ether. Purify the crude product by column chromatography to obtain the styrene derivative.

  • [2+2] Cycloaddition: To a solution of the styrene derivative in an appropriate solvent, add a ketene acetal. Heat the mixture under reflux for the required time. After cooling, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to obtain the cyclobutanone intermediate.

  • Grignard Reaction: To a solution of the cyclobutanone intermediate in dry THF at 0 °C, add a solution of the appropriate phenylmagnesium bromide in THF. Stir the reaction mixture at room temperature for 3 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with ethyl acetate. Purify the crude product by column chromatography.

  • Deoxygenation: To a solution of the tertiary alcohol from the previous step in an appropriate solvent, add a catalytic amount of a deoxygenation reagent (e.g., using a Barton-McCombie deoxygenation protocol). Stir the reaction under the specified conditions. After completion, purify the crude product by column chromatography.

  • Isomer Separation: Separate the cis and trans diastereomers of the final product using preparative HPLC or column chromatography on silica gel.

Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay
  • Cell Seeding: Seed the cancer cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well. Incubate the plate for another 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 1-amino-3-phenylcyclobutane-1-carboxylic acid scaffold represents a promising area for the discovery of novel therapeutic agents. The conformational rigidity and the potential for diverse chemical modifications make these compounds attractive candidates for drug development programs. A systematic and comparative evaluation of their in vitro and in vivo properties, guided by the principles and protocols outlined in this guide, is essential for unlocking their full therapeutic potential. By integrating synthetic chemistry, in vitro pharmacology, and in vivo studies, researchers can effectively navigate the complexities of drug discovery and advance this exciting class of molecules towards clinical applications.

References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PubMed. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. [Link]

  • Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. MDPI. [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. RSC Medicinal Chemistry. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic Acid: A Comparative Analysis of Key Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Constrained Amino Acids in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is relentless. Non-proteinogenic amino acids, particularly those with conformationally restricted scaffolds, have emerged as invaluable building blocks in the design of peptidomimetics and small molecule drugs. 1-Amino-3-phenylcyclobutane-1-carboxylic acid, a constrained analog of phenylalanine, represents a scaffold of significant interest. Its rigid cyclobutane core imparts a well-defined three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets, as well as enhanced resistance to enzymatic degradation. This guide provides a comprehensive comparison of the most practical synthetic routes to this valuable compound, offering in-depth analysis and actionable experimental insights to aid researchers in their synthetic endeavors.

At the heart of the most common synthetic approaches to 1-Amino-3-phenylcyclobutane-1-carboxylic acid lies the readily accessible key intermediate: 3-phenylcyclobutanone . The strategic installation of the amino and carboxylic acid functionalities onto this cyclobutane core is the central challenge that the following synthetic routes address.

Route 1: The Strecker Synthesis - A Classic Approach to α-Amino Acids

The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid synthesis due to its reliability and broad applicability.[1][2] This two-step process involves the formation of an α-amino nitrile from a ketone, followed by hydrolysis to the desired α-amino acid.[1][2][3]

Conceptual Overview & Detailed Mechanism

The synthesis commences with the reaction of 3-phenylcyclobutanone with ammonia to form an intermediate imine. Subsequent nucleophilic attack by a cyanide ion (typically from potassium or sodium cyanide) on the imine carbon yields 1-amino-3-phenylcyclobutane-1-carbonitrile.[1][4] The final step involves the hydrolysis of the nitrile functionality under acidic or basic conditions to afford the target carboxylic acid.

Strecker_Synthesis ketone 3-Phenylcyclobutanone imine Intermediate Imine ketone->imine + NH3 - H2O aminonitrile 1-Amino-3-phenylcyclobutane-1-carbonitrile imine->aminonitrile + KCN amino_acid 1-Amino-3-phenylcyclobutane-1-carboxylic acid aminonitrile->amino_acid H3O+ or OH- (Hydrolysis)

Caption: The Strecker Synthesis Pathway.

Experimental Protocol

Step 1: Synthesis of 1-Amino-3-phenylcyclobutane-1-carbonitrile

  • Materials and Reagents: 3-phenylcyclobutanone, ammonium chloride, potassium cyanide, methanol, water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3-phenylcyclobutanone (1 equivalent) in methanol.

    • Add a solution of ammonium chloride (1.5 equivalents) in water, followed by a solution of potassium cyanide (1.5 equivalents) in water.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-amino nitrile.

Step 2: Hydrolysis to 1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • Materials and Reagents: 1-Amino-3-phenylcyclobutane-1-carbonitrile, concentrated hydrochloric acid.

  • Procedure:

    • Add the crude α-amino nitrile to an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • The amino acid hydrochloride salt may precipitate. If not, carefully neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

    • Collect the solid product by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Advantages and Disadvantages
AdvantagesDisadvantages
Well-established and reliable method.Use of highly toxic potassium cyanide requires stringent safety precautions.
Readily available and inexpensive starting materials.The hydrolysis step often requires harsh conditions (strong acid and prolonged heating).
Generally proceeds with good to moderate yields.The reaction is not stereoselective, producing a racemic mixture of the amino acid.

Route 2: The Bucherer-Bergs Reaction - A One-Pot Alternative

The Bucherer-Bergs reaction offers a convenient one-pot synthesis of hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acids.[5][6][7] This multicomponent reaction is a powerful tool for the synthesis of a wide variety of substituted amino acids.[8][9]

Conceptual Overview & Detailed Mechanism

In this reaction, 3-phenylcyclobutanone is treated with a mixture of ammonium carbonate and a cyanide source (e.g., potassium cyanide) in a suitable solvent, typically aqueous ethanol. The reaction proceeds through the in-situ formation of a cyanohydrin and an amino nitrile, which then cyclizes with carbon dioxide (from the decomposition of ammonium carbonate) to form a spiro-hydantoin intermediate. This hydantoin is subsequently hydrolyzed under strong basic or acidic conditions to yield the target amino acid.

Bucherer_Bergs_Reaction ketone 3-Phenylcyclobutanone hydantoin Spiro-hydantoin Intermediate ketone->hydantoin + (NH4)2CO3 + KCN amino_acid 1-Amino-3-phenylcyclobutane-1-carboxylic acid hydantoin->amino_acid H3O+ or OH- (Hydrolysis)

Caption: The Bucherer-Bergs Reaction Pathway.

Experimental Protocol

Step 1: Synthesis of the Spiro-hydantoin Intermediate

  • Materials and Reagents: 3-phenylcyclobutanone, potassium cyanide, ammonium carbonate, ethanol, water.

  • Procedure:

    • In a pressure vessel, combine 3-phenylcyclobutanone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a mixture of ethanol and water (1:1 v/v).

    • Seal the vessel and heat the mixture to 80-100°C for 12-24 hours.

    • Cool the reaction mixture to room temperature. The hydantoin product may precipitate upon cooling.

    • Collect the solid by filtration, wash with water, and dry. If no precipitate forms, the product can be extracted with an organic solvent after acidification of the aqueous layer.

Step 2: Hydrolysis to 1-Amino-3-phenylcyclobutane-1-carboxylic acid

  • Materials and Reagents: Spiro-hydantoin intermediate, sodium hydroxide or barium hydroxide.

  • Procedure:

    • Suspend the hydantoin in a solution of sodium hydroxide (e.g., 2-6 M) or barium hydroxide.

    • Heat the mixture to reflux for 24-48 hours. The progress of the hydrolysis can be monitored by TLC.

    • After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl or H2SO4) to the isoelectric point of the amino acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Advantages and Disadvantages
AdvantagesDisadvantages
One-pot synthesis of the hydantoin intermediate.Also utilizes highly toxic cyanide.
Often provides good yields of the hydantoin.The hydrolysis of the hydantoin can be sluggish and require harsh conditions.
Can be more efficient than the two-step Strecker synthesis.Produces a racemic mixture of the final amino acid.

Comparative Analysis: Choosing the Optimal Route

FeatureStrecker SynthesisBucherer-Bergs Reaction
Number of Steps Two distinct stepsOne-pot for hydantoin, then hydrolysis
Overall Yield Moderate to goodModerate to good
Reagent Toxicity High (Cyanide)High (Cyanide)
Reaction Conditions Milder for aminonitrile formation, harsh for hydrolysisHarsher for hydantoin formation (heat, pressure), harsh for hydrolysis
Scalability Readily scalable with appropriate safety measuresScalable, but pressure reaction may pose challenges
Stereoselectivity RacemicRacemic

Rationale for Route Selection:

  • The Strecker synthesis may be preferred for smaller-scale laboratory preparations where the two-step procedure allows for the isolation and characterization of the intermediate α-amino nitrile. The initial reaction conditions are generally milder than the Bucherer-Bergs reaction.

  • The Bucherer-Bergs reaction is often more attractive for larger-scale synthesis due to its one-pot nature for the formation of the stable hydantoin intermediate. This can lead to higher throughput and potentially lower processing costs.

A Note on Stereoselectivity: Both the Strecker and Bucherer-Bergs syntheses, when starting from an achiral ketone like 3-phenylcyclobutanone, will invariably produce a racemic mixture of the final amino acid. For applications requiring a specific enantiomer, a subsequent chiral resolution step (e.g., through diastereomeric salt formation with a chiral resolving agent or by enzymatic resolution) would be necessary.

Alternative Approaches and Future Perspectives

While the Strecker and Bucherer-Bergs reactions represent the most established routes, other methods could be envisioned for the synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid.

  • The Ritter Reaction: This reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid to form an amide.[10][11][12] One could potentially start from 1-hydroxy-3-phenylcyclobutane-1-carbonitrile and treat it with a strong acid to induce a Ritter-type reaction, followed by hydrolysis. However, this route is less common for α-amino acid synthesis and may be prone to side reactions.

  • Enzymatic and Asymmetric Synthesis: The future of synthesizing enantiomerically pure constrained amino acids lies in the development of stereoselective methods. The use of transaminases for the asymmetric amination of 3-phenylcyclobutanone or the development of chiral catalysts for enantioselective Strecker or related reactions are promising areas of research that would circumvent the need for chiral resolution.[13]

Conclusion

The synthesis of 1-Amino-3-phenylcyclobutane-1-carboxylic acid is most practically achieved through well-established methodologies starting from 3-phenylcyclobutanone. Both the Strecker synthesis and the Bucherer-Bergs reaction offer viable and scalable pathways, each with its own set of advantages and disadvantages. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and safety considerations related to the handling of cyanide. While both methods yield a racemic product, they provide reliable access to this valuable constrained amino acid, paving the way for its incorporation into novel drug candidates and chemical probes. The continued exploration of asymmetric and enzymatic approaches will undoubtedly refine the synthesis of such chiral building blocks in the future.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • Bradley, D. M.; Mapitse, R.; Thomson, N. M.; Hayes, C. J. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. J. Org. Chem.2002 , 67(22), 7613-7617. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Ritter Reaction. (2019). [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Ware, E. The Chemistry of the Hydantoins. Chem. Rev.1950 , 46(3), 403-470. [Link]

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • NPTEL-NOC IITM. Lec 10: Ritter Reaction and Gabriel Synthesis. [Link]

  • News-Medical.Net. Overview of Strecker Amino Acid Synthesis. (2018). [Link]

  • Singh, R., et al. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Org. Biomol. Chem., 2021 , 19, 8835-8840. [Link]

  • MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Journal of Synthetic Chemistry. Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. (2024). [Link]

  • Name Reactions in Organic Synthesis. Bucherer-Bergs Reaction. [Link]

  • CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Martinez-Montero, L., et al. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules2020 , 25, 1834. [Link]

  • WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • jOeCHEM. The Strecker Synthesis--Another Way to Make Amino Acids. (2020). [Link]

  • EP2683684A1 - Preparation of a 1-amino-3-hydroxy-cyclobutane-1-carboxylic acid deriv

Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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